Product packaging for Costatolide(Cat. No.:CAS No. 909-14-8)

Costatolide

Numéro de catalogue: B1195242
Numéro CAS: 909-14-8
Poids moléculaire: 370.4 g/mol
Clé InChI: NIDRYBLTWYFCFV-PZROIBLQSA-N
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Description

Costatolide, also known scientifically as (-)-Calanolide B, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from trees of the Calophyllum genus . This compound is a member of the coumarin class of natural products, specifically a tetracyclic dipyranocoumarin, and has been identified as a potent and specific inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication . Its core research value lies in its unique and well-characterized mechanism of action against the HIV-1 reverse transcriptase (RT) enzyme. Unlike some other NNRTIs, this compound exhibits a mixed-type inhibition mechanism, affecting both the Km for dTTP and the Vmax of the enzyme . A key characteristic that makes this compound a valuable research tool is its distinct profile against drug-resistant viral strains. It demonstrates enhanced, 10-fold greater antiviral activity against HIV-1 variants bearing the Y181C mutation in the RT, which is a common resistance pathway for other NNRTIs . This activity is further enhanced against reverse transcriptases that possess the Y181C change alongside mutations conferring resistance to AZT . Research has shown that this compound is highly effective against a broad spectrum of low-passage clinical HIV-1 strains, including various clades and both T-tropic and monocyte-tropic isolates . Furthermore, in assays with combinations of anti-HIV agents, this compound has exhibited synergistic effects with other therapeutics, such as nucleoside analogs and protease inhibitors, highlighting its potential in combination therapy research . The selection of virus strains resistant to this compound in cell culture has been associated with specific amino acid changes in the RT, including T139I, L100I, and Y188H, providing insights into its binding interactions and resistance evolution . With a molecular formula of C22H26O5 and a molecular weight of 370.4 g/mol, this compound (CAS Number: 909-14-8) is presented as a high-purity chemical for scientific investigation . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O5 B1195242 Costatolide CAS No. 909-14-8

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

909-14-8

Formule moléculaire

C22H26O5

Poids moléculaire

370.4 g/mol

Nom IUPAC

(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m0/s1

Clé InChI

NIDRYBLTWYFCFV-PZROIBLQSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

SMILES isomérique

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)O

SMILES canonique

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Synonymes

calanolide A
calanolide F
costatolide
NSC 661122

Origine du produit

United States

Foundational & Exploratory

The Discovery and Isolation of Costatolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, also known as (-)-calanolide B, is a naturally occurring tetracyclic dipyranocoumarin that has garnered significant interest within the scientific community for its potent anti-HIV activity.[1][2] First identified through extensive screening of natural products by the National Cancer Institute, this compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] this compound and its analogs have demonstrated a unique profile of activity against various strains of HIV-1, including those resistant to other NNRTIs.[1][4] This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and a detailed methodology for its isolation and purification.

Discovery and Natural Sources

This compound was discovered as part of a series of polycyclic coumarins isolated from tropical plants of the genus Calophyllum.[3] These natural products were identified as specific inhibitors of the HIV-1 reverse transcriptase.[3] The primary and most abundant natural source of this compound is the latex of the tree Calophyllum teysmannii Miq. var. inophylloide (King.) P. F. Stevens, which is found in Sarawak, Malaysia.[3][5] Other species of the same genus, such as C. cerasiferum Vesque and C. inophyllum L., have also been reported to contain this compound.[2] The sustainable harvesting of latex from C. teysmannii has been demonstrated, making it a viable source for obtaining sufficient quantities of this compound for preclinical and clinical development.[3]

Experimental Protocols: Isolation of this compound from Calophyllum teysmannii Latex

An efficient and scalable method for the isolation of this compound has been developed, yielding a high-purity product.[3][5] The following protocol is based on the work of Lin et al. (1999).

Pre-treatment of Latex
  • Freshly collected latex of Calophyllum teysmannii is the starting material.

  • The latex is first stirred in hexane at room temperature for approximately one hour to remove oily materials.

  • The solid material is allowed to settle and is then filtered under vacuum and washed with additional hexane.

  • The resulting solid is dissolved in dichloromethane (CH2Cl2) and filtered to remove bark and other solid debris.

  • The solvent is then removed to yield a solid product.

Recrystallization and Purification
  • The solid product obtained after pre-treatment is subjected to repetitive recrystallization from acetone.

  • The mother liquors from the recrystallization steps, which may contain significant amounts of this compound, are combined and recrystallized to obtain an additional quantity of the compound.

  • This process yields this compound with a purity of greater than 96%.[3]

Structural Elucidation

The structure of the isolated this compound is confirmed through various spectroscopic and chromatographic analyses, including:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • UV-Visible Spectroscopy: To observe the electronic transitions within the molecule.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and biological activity of this compound.

Table 1: Isolation Yield and Purity of this compound from C. teysmannii Latex

ParameterValueReference
Starting MaterialLatex of Calophyllum teysmannii[3]
Initial this compound Content in Latex~37%[3]
Overall Yield of this compound10.6%[3]
Final Purity of this compound>96%[3]

Table 2: In Vitro Anti-HIV Activity of this compound

ParameterValue (µM)Cell LineVirus StrainReference
EC₅₀0.06 - 1.4CEM-SS, H9, MT2, AA5, U937, 174xCEMHIV-1[4]

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_pretreatment start Latex of Calophyllum teysmannii pretreatment Pre-treatment start->pretreatment hexane Hexane Wash pretreatment->hexane Removal of oily material recrystallization Repetitive Recrystallization purified Purified this compound (>96%) recrystallization->purified analysis Structural Elucidation (HPLC, NMR, MS) purified->analysis ch2cl2 Dichloromethane Dissolution & Filtration hexane->ch2cl2 ch2cl2->recrystallization Solid Product

Caption: Workflow for the isolation of this compound.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

G HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription This compound This compound This compound->RT Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

References

Costatolide: A Technical Guide on its Potency as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Costatolide, a naturally occurring coumarin derivative, has demonstrated significant potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of this compound's anti-HIV activity, mechanism of action, and the experimental protocols used for its evaluation. In vitro studies have revealed that this compound inhibits HIV-1 replication in various cell lines with effective concentrations in the sub-micromolar range. Its mechanism of action is characterized as a mixed-type inhibition of the HIV-1 reverse transcriptase enzyme. This guide consolidates the available quantitative data, details the methodologies for key experiments, and presents visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the virus's replication cycle.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but rather act as non-competitive inhibitors.[4]

This compound functions through this NNRTI mechanism, specifically engaging with a hydrophobic pocket on the p66 subunit of the HIV-1 RT.[5][6] Enzymatic inhibition assays have further elucidated that this compound exhibits a mixed-type inhibition, affecting both the Michaelis constant (Km) for the incoming deoxynucleoside triphosphate (dNTP) and the maximum reaction velocity (Vmax).[5][6][7] This suggests a complex interaction with the enzyme that differs from some other NNRTIs.

NNRTI Mechanism of Action cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound Viral RNA Viral RNA HIV-1 RT HIV-1 RT Viral RNA->HIV-1 RT Reverse Transcription Viral DNA Viral DNA HIV-1 RT->Viral DNA Inactive RT Complex Inactive RT Complex HIV-1 RT->Inactive RT Complex This compound This compound This compound->HIV-1 RT Allosteric Binding Inactive RT Complex->Viral DNA Inhibition

Figure 1: Mechanism of NNRTI Action.

Quantitative Analysis of In Vitro Anti-HIV Activity

This compound's efficacy has been quantified through various in vitro assays, demonstrating potent activity against laboratory-adapted and clinical strains of HIV-1. The key parameters measured are the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) in enzymatic assays.

Parameter Virus/Enzyme Cell Line Value (µM) Reference
EC50 HIV-1 (Laboratory Strains)CEM-SS, H9, MT-20.06 - 1.4
EC50 HIV-1 (IIIB)-0.2
IC50 HIV-1 Reverse Transcriptase-0.003 - 0.01
CC50 (Cytotoxicity) Various T-cell linesCEM-SS, H9, MT-2>20
Selectivity Index (SI) HIV-1 (IIIB)->100

Table 1: Summary of In Vitro Anti-HIV-1 Activity of this compound

Resistance Profile

A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains.[6] The activity of this compound has been evaluated against HIV-1 isolates with known NNRTI resistance mutations. While this compound shows reduced activity against some resistant strains, it retains partial activity against others, suggesting a distinct interaction with the NNRTI binding pocket compared to some first-generation NNRTIs.[5][6]

NNRTI Resistance Mutation Effect on this compound Activity Reference
L100IReduced Activity[5][6]
K103NReduced Activity[5][6]
Y181CEnhanced Activity (10-fold)[5][6]
Y188HReduced Activity[5][6]
T139IPartial Activity[7]

Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Strains

Detailed Experimental Protocols

The following sections describe the generalized methodologies for the key experiments used to characterize the anti-HIV activity of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay quantifies the direct inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a newly synthesized DNA strand using an RNA template. The reduction in incorporated label in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

  • Purified recombinant HIV-1 RT

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Labeled dTTP (e.g., [³H]dTTP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂)

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs (including labeled dTTP).

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

RT Inhibition Assay Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add this compound Add this compound Prepare Reaction Mix->Add this compound Add HIV-1 RT Add HIV-1 RT Add this compound->Add HIV-1 RT Incubate Incubate Add HIV-1 RT->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Precipitate & Filter Precipitate & Filter Stop Reaction->Precipitate & Filter Measure Radioactivity Measure Radioactivity Precipitate & Filter->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50

Figure 2: Workflow for HIV-1 RT Inhibition Assay.
Cell-Based Anti-HIV Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible human cells are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured by quantifying a viral marker (e.g., p24 antigen) or by assessing cell viability.

Materials:

  • Human T-cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound at various concentrations

  • 96-well microtiter plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA kit) or cell viability (e.g., MTT reagent)

Procedure:

  • Seed the susceptible T-cells into a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, collect the cell culture supernatant to measure the p24 antigen concentration using an ELISA.

  • Alternatively, assess the viability of the cells using an MTT assay, which measures the metabolic activity of living cells.

  • Calculate the percentage of inhibition of viral replication or the percentage of cell protection for each this compound concentration and determine the EC50 value.

Cell-Based Anti-HIV Assay Start Start Seed Cells Seed Cells Start->Seed Cells Add this compound Add this compound Seed Cells->Add this compound Infect with HIV-1 Infect with HIV-1 Add this compound->Infect with HIV-1 Incubate Incubate Infect with HIV-1->Incubate Quantify Viral Replication Quantify Viral Replication Incubate->Quantify Viral Replication Calculate EC50 Calculate EC50 Quantify Viral Replication->Calculate EC50

Figure 3: Workflow for Cell-Based Anti-HIV Assay.
Cytotoxicity Assay

This assay is crucial to determine the therapeutic window of the compound by measuring its toxicity to the host cells.

Principle: The viability of uninfected cells is measured after exposure to various concentrations of the test compound. The MTT assay is a common method for this purpose.

Materials:

  • Human T-cell line (same as in the anti-HIV assay)

  • Complete cell culture medium

  • This compound at various concentrations

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO)

Procedure:

  • Seed the cells into a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates at 37°C in a CO₂ incubator for the same duration as the anti-HIV assay.

  • Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity for each this compound concentration and determine the 50% cytotoxic concentration (CC50).

Conclusion and Future Perspectives

This compound has emerged as a promising NNRTI with potent anti-HIV-1 activity and a favorable in vitro safety profile. Its unique mixed-type inhibition mechanism and its activity against certain NNRTI-resistant strains highlight its potential as a lead compound for the development of novel antiretroviral agents. Further research is warranted to explore its in vivo efficacy, pharmacokinetic properties, and a more extensive resistance profile. Structure-activity relationship (SAR) studies on this compound analogs could lead to the discovery of derivatives with enhanced potency and a broader spectrum of activity against resistant HIV-1 variants.

References

Unraveling the Intricacies of HIV-1 Inhibition: A Technical Guide to the Mechanism of Action of Costatolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Costatolide, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), presents a compelling profile in the landscape of anti-HIV-1 therapeutics. This technical guide delves into the core mechanism by which this compound exerts its inhibitory effects on HIV-1 reverse transcriptase (RT), the pivotal enzyme for viral replication. Through a comprehensive review of existing research, this document outlines the complex kinetic interactions, binding site characteristics, and the impact of resistance mutations. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of this compound's inhibitory activity. Visual diagrams generated using Graphviz are integrated to elucidate complex pathways and experimental workflows, offering a clear and concise understanding of this compound's mode of action for researchers and drug development professionals.

Introduction to this compound and its Anti-HIV-1 Activity

This compound, an isomer of Calanolide A, is a potent inhibitor of HIV-1, demonstrating significant activity against various strains of the virus.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the nascent viral DNA, this compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5][6][7] These compounds bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.[5][7] this compound has shown efficacy in a range of human cell lines, including T-cell lines, B-cell lines, and monocytic lines, with 50% effective concentrations (EC50) typically in the sub-micromolar range.[1][2] Notably, it does not exhibit activity against HIV-2 or Simian Immunodeficiency Virus (SIV).[1][2]

Mechanism of Action of this compound on HIV-1 Reverse Transcriptase

The inhibitory action of this compound on HIV-1 RT is characterized by a complex and multifaceted mechanism.

Mixed-Type Inhibition

Kinetic studies have revealed that this compound inhibits HIV-1 RT through a mixed-type inhibition mechanism.[1][2][3] This mode of inhibition is distinguished by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The practical implication of this is that this compound affects both the Michaelis constant (Km) for the deoxynucleotide triphosphate (dNTP) substrate and the maximum reaction velocity (Vmax) of the enzyme.[1][2][3] At concentrations between 0.02 and 0.15 µM, this mixed-type inhibition is the predominant mechanism.[1][2]

Evidence for a Second Inhibitory Mechanism

Intriguingly, at higher concentrations (around 0.2 µM), research suggests the presence of a second, yet to be fully elucidated, mechanism of inhibition.[1][2] This complexity in its mechanism is not entirely unexpected for an NNRTI that binds to a site distinct from the catalytic active site.[1][2]

The Non-Nucleoside Inhibitor Binding Pocket (NNIBP)

As a member of the NNRTI family, this compound binds to the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 RT p66 subunit.[1][2][5][8] This pocket is located approximately 10 Å away from the polymerase active site.[8][9] The binding of this compound to the NNIBP induces conformational changes in the enzyme that likely distort the geometry of the active site, thereby impeding the efficient binding and incorporation of natural dNTP substrates.[5][7]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, providing key data points for its antiviral efficacy.

ParameterValueCell Line/Assay ConditionReference
EC50 (50% Effective Concentration) 0.06 - 1.4 µMVarious human cell lines (CEM-SS, H9, MT2, AA5, U937, 174xCEM)[1][2]
IC50 (50% Inhibitory Concentration) 0.003 - 0.01 µMPurified HIV-1 RT with rRNA template[1]
Ki (Inhibition Constant) 0.06 µMEnzymatic inhibition assay[1]
Activity against NNRTI-Resistant HIV-1 Strains
RT Mutation Effect on this compound Activity Reference
Y181C10-fold enhanced activity[2][3]
L100IDecreased activity[2][3]
K103NDecreased activity[2][3]
T139IPartially active[1]
V108INot adversely affected[1]
Y188CDecreased activity[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 RT (p66/p51 heterodimer)

  • Template/Primer:

    • Option A: Ribosomal RNA (rRNA)

    • Option B: Poly(rA)-oligo(dT)12-18

    • Option C: M13mp18 single-stranded DNA annealed with a 5'-[γ-³²P]ATP labeled primer

  • Deoxynucleotide triphosphates (dNTPs), including [³H]dTTP or [α-³²P]dTTP

  • Reaction Buffer: Tris-HCl buffer (pH 7.8) containing KCl, MgCl₂, DTT, and a non-ionic detergent (e.g., Triton X-100)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template/primer, and a mix of dNTPs (with one being radiolabeled).

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified HIV-1 RT.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of HIV-1 RT Inhibition

This experiment determines the mode of inhibition (e.g., competitive, non-competitive, mixed-type) by measuring reaction velocities at different substrate and inhibitor concentrations.

Procedure:

  • Varying Substrate Concentration: Set up a series of HIV-1 RT inhibition assays as described in 4.1. For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of one substrate (e.g., dTTP) while keeping the other substrates at saturating concentrations.

  • Varying Inhibitor Concentration: Repeat the experiment with different fixed concentrations of this compound.

  • Data Analysis:

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

    • Create a Lineweaver-Burk plot (1/v vs. 1/[S]) or other linear plots (e.g., Hanes-Woolf, Eadie-Hofstee) to visualize the effect of the inhibitor on Vmax and Km.

    • For mixed-type inhibition, the Lineweaver-Burk plots will show lines that intersect to the left of the 1/v axis and above the 1/[S] axis.

    • Determine the inhibition constants (Ki and αKi) from secondary plots of the slopes and y-intercepts of the primary plots versus the inhibitor concentration.

Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Human cell lines susceptible to HIV-1 infection (e.g., CEM-SS, MT-4)

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin

  • This compound stock solution

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit for culture supernatants, or a reporter gene assay)

  • Reagents for assessing cell viability (e.g., MTT, XTT)

Procedure:

  • Cell Seeding: Plate the target cells in a multi-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Viral Infection: Infect the cells with a standardized amount of HIV-1. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • Quantification of Viral Replication:

    • Harvest the cell culture supernatants.

    • Measure the amount of p24 antigen or RT activity in the supernatants.

  • Cell Viability Assay: Assess the cytotoxicity of this compound by measuring the viability of uninfected cells treated with the same concentrations of the compound.

  • Data Analysis:

    • Calculate the EC50 value, the concentration of this compound that inhibits viral replication by 50%.

    • Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%.

    • Determine the Selectivity Index (SI) as the ratio of CC50 to EC50.

Visualizing the Mechanism and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental procedures.

Inhibition_Mechanism cluster_Enzyme HIV-1 Reverse Transcriptase HIV_RT Free HIV-1 RT RT_Substrate RT-Substrate Complex HIV_RT->RT_Substrate Forms Inactive_RT_this compound Inactive RT-Costatolide Complex HIV_RT->Inactive_RT_this compound Inactive_RT_Substrate_this compound Inactive RT-Substrate-Costatolide Complex RT_Substrate->Inactive_RT_Substrate_this compound Product Viral DNA RT_Substrate->Product Catalyzes This compound This compound This compound->HIV_RT Binds (Ki) This compound->RT_Substrate Binds (αKi) Substrate dNTP Substrate->HIV_RT Binds

Caption: Mixed-type inhibition of HIV-1 RT by this compound.

NNIBP_Binding HIV_RT_Structure HIV-1 Reverse Transcriptase (p66/p51) Polymerase Active Site NNIBP (Allosteric Site) Conformational_Change Conformational Change (Distortion of Active Site) HIV_RT_Structure:p_nnibp->Conformational_Change This compound This compound This compound->HIV_RT_Structure:p_nnibp Binds to dNTP dNTP Substrate dNTP->HIV_RT_Structure:p_active Binds to Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition

Caption: Allosteric inhibition via the NNIBP.

RT_Inhibition_Assay_Workflow Start Prepare Reaction Mix (Buffer, Template/Primer, dNTPs) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Start_Reaction Add Purified HIV-1 RT Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate with Cold TCA Incubate->Stop_Reaction Precipitate_Filter Precipitate and Filter Radiolabeled DNA Stop_Reaction->Precipitate_Filter Quantify Quantify Radioactivity Precipitate_Filter->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for HIV-1 RT inhibition assay.

Resistance to this compound

The emergence of drug-resistant viral strains is a significant challenge in HIV-1 therapy. For NNRTIs, single amino acid substitutions in the NNIBP can dramatically reduce inhibitor binding and efficacy.[1][2] Viruses with mutations at positions L100, K103, T139, and Y188 in the reverse transcriptase have shown decreased susceptibility to this compound.[2][3] However, this compound and its analogs have demonstrated enhanced activity against the common Y181C mutant, suggesting a distinct interaction with the binding pocket compared to some other NNRTIs.[2][3] This unique resistance profile highlights the potential of this compound in combination therapies against drug-resistant HIV-1.

Conclusion

This compound is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase that operates through a complex, mixed-type inhibition mechanism. Its interaction with the allosteric NNIBP leads to a reduction in the catalytic efficiency of the enzyme. While susceptible to certain resistance mutations, its favorable profile against the Y181C mutant underscores its potential therapeutic value. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds as part of the arsenal against HIV-1.

References

The Multifaceted Biological Activities of Costatolide: A Technical Overview Beyond Anti-HIV Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, a naturally occurring coumarin derivative, has been primarily recognized for its potent inhibitory activity against the human immunodeficiency virus (HIV). However, a growing body of scientific evidence reveals a broader spectrum of biological activities, positioning this compound as a promising candidate for further investigation in various therapeutic areas, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the biological activities of this compound beyond its anti-HIV effects, with a focus on its anticancer and anti-inflammatory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanisms underlying its anticancer activity involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cancer cell lines, its impact on cell cycle distribution, and the induction of apoptosis.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
T24Bladder CancerNot explicitly stated, but dose-dependent inhibition observed up to 50 µM24[1]
SK-MEL-5MelanomaNot explicitly stated, but significant inhibition at 1.25, 2.5, 5 µMNot specified[2]
SK-MEL-28MelanomaNot explicitly stated, but significant inhibition at 1.25, 2.5, 5 µMNot specified[2]
A375MelanomaNot explicitly stated, but significant inhibition at 1.25, 2.5, 5 µMNot specified[2]
HCT-15Colorectal Cancer~10 µMNot specified[3]
HCT-116Colorectal Cancer~10 µMNot specified[3]
DLD1Colorectal Cancer~10 µMNot specified[3]
A431Skin CarcinomaNot explicitly stated, but dose-dependent effects observedNot specified[4]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineCancer TypeThis compound Conc. (µM)Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/MCitation
JB6Murine EpidermalNot specifiedNot specifiedNot specifiedNot specifiedArrest[3]
Melanoma CellsMelanomaNot specifiedNot specifiedArrestNot specifiedNot specified[2]
Colorectal Cancer CellsColorectal Cancer10Not specifiedNot specifiedNot specifiedArrest[3]
HA22T/VGHHepatocellular CarcinomaNot specified4Not specifiedNot specifiedArrest[5]

Table 3: Induction of Apoptosis by this compound

Cell LineCancer TypeThis compound Conc. (µM)Duration (h)% Apoptotic Cells (Treated)% Apoptotic Cells (Control)Citation
T24Bladder Cancer252421.43 ± 1.364.41 ± 0.42[1]
T24Bladder Cancer502452.87 ± 1.534.41 ± 0.42[1]
Oral Cancer CellsOral Cancer2.5, 5, 1024Dose-dependent increaseNot specified[6]
A431Skin CarcinomaNot specifiedNot specifiedIncreasedNot specified[4]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways identified are the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation GSK3b GSK3β Akt->GSK3b Inhibition MDM2 MDM2 Akt->MDM2 Activation This compound This compound This compound->Akt Inhibition p70S6K p70S6K mTOR->p70S6K Activation _4EBP1 4E-BP1 mTOR->_4EBP1 Activation Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: this compound inhibits the PI3K/Akt signaling pathway.

This compound directly binds to and inhibits the phosphorylation of Akt[2]. This inhibition prevents the activation of downstream effectors such as mTOR, GSK3β, p70S6K, and 4E-BP1, ultimately leading to the suppression of cell proliferation and survival[2]. Furthermore, by inhibiting Akt, this compound prevents the MDM2-mediated ubiquitination and degradation of the tumor suppressor p53, leading to p53 stabilization and the subsequent induction of apoptosis and cell cycle arrest[3].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the activation of the NF-κB pathway.

NF_kB_Pathway cluster_stimuli External Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK_complex IKK Complex (IKKα/β/γ) Stimulus->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation This compound This compound This compound->IKK_complex Inhibition NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Gene_expression Pro-inflammatory & Anti-apoptotic Genes DNA->Gene_expression Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

This compound has been reported to inhibit the phosphorylation of IκB kinase (IKK), which is a key upstream regulator of NF-κB activation. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of its target genes, which are involved in promoting inflammation and cell survival[4].

Anti-inflammatory Activity of this compound

Beyond its anticancer effects, this compound exhibits notable anti-inflammatory properties. The primary mechanism of its anti-inflammatory action is also linked to the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines and mediators. While extensive quantitative data on its anti-inflammatory effects are still emerging, its ability to inhibit key inflammatory pathways suggests its potential as a therapeutic agent for inflammatory disorders.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's biological activities.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound & Controls seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate for 4h add_mtt->incubate dissolve Dissolve formazan with DMSO incubate->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance analyze Analyze Data (% Viability) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • 70% cold ethanol

    • PBS

    • Flow cytometer

  • Procedure:

    • Plate cells and treat with this compound as described for the MTT assay.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Flow Cytometry for Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound as previously described.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, p-Akt, Akt, p-IκBα, IκBα)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound exhibits a remarkable range of biological activities that extend far beyond its initial characterization as an anti-HIV agent. Its potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest via modulation of the PI3K/Akt and NF-κB signaling pathways, highlight its potential as a lead compound for the development of novel cancer therapeutics. Furthermore, its anti-inflammatory properties, also linked to NF-κB inhibition, suggest its utility in treating a variety of inflammatory conditions. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future in-depth preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profiles for these promising applications.

References

Understanding the Binding Site of Costatolide on HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding site and mechanism of action of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. By synthesizing available research, this document provides a comprehensive overview of its interaction with HIV-1 Reverse Transcriptase (RT), quantitative inhibitory data, and the experimental protocols used to elucidate these findings.

Executive Summary

This compound, also known as (-)-calanolide B, is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. Like other NNRTIs, this compound binds to an allosteric, hydrophobic pocket on the p66 subunit of the enzyme, distinct from the active site. This binding induces conformational changes that inhibit the polymerase activity of RT. Notably, this compound exhibits a complex, mixed-type inhibition mechanism, affecting both the enzyme's affinity for the incoming deoxynucleotide triphosphate (dNTP) substrate and its maximum catalytic rate. Resistance to this compound is primarily associated with mutations in amino acid residues that line this allosteric binding pocket, providing key insights into its specific binding interactions.

The this compound Binding Site on HIV-1 RT

This compound binds to the NNRTI binding pocket (NNIBP) of HIV-1 RT. This pocket is a well-characterized allosteric site located approximately 10 Å from the polymerase active site.[1][2] The NNIBP is predominantly hydrophobic, and the binding of NNRTIs within this pocket induces a conformational change that has been described as locking the polymerase active site in an inactive state.[3]

While a specific co-crystal structure of this compound with HIV-1 RT is not publicly available, extensive data from related compounds and resistance studies allow for a detailed understanding of its binding locus. Key amino acid residues that form this pocket and are implicated in this compound's activity include L100, K103, T139, Y181, and Y188.[4] Mutations at these positions have been shown to confer resistance to this compound, indicating their direct or indirect role in the binding interaction.[4] For instance, the Y181C mutation, a common NNRTI resistance mutation, surprisingly results in enhanced activity for this compound, suggesting a unique interaction profile within the NNIBP compared to some other NNRTIs.[4]

Quantitative Inhibitory Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound against wild-type HIV-1 and its reverse transcriptase.

ParameterValueCell Line/Assay ConditionReference
EC50 0.06 - 1.4 µMVarious T-cell, B-cell, and monocytic cell lines[4]
IC50 (Enzymatic) 0.003 - 0.01 µMPurified recombinant HIV-1 RT[4]
Ki 0.06 µMEnzymatic inhibition assay[4]
Toxicity (IC50) ~10 - 20 µMVarious cell lines[4]
Therapeutic Index ~100 - 200Calculated from IC50/EC50[4]

Mechanism of Action and Resistance

This compound inhibits HIV-1 RT through a complex mechanism that approximates mixed-type inhibition.[4] This means that its binding to the allosteric NNIBP affects both the binding of the natural dNTP substrate (apparent Km) and the maximum rate of DNA synthesis (Vmax).[4] This dual effect distinguishes it from purely non-competitive inhibitors.

The development of resistance to NNRTIs is a significant clinical challenge. For this compound, in vitro selection of resistant viral strains has identified key mutations within the NNIBP.

Key Resistance-Associated Mutations for this compound:

  • L100I

  • K103N

  • T139I (predominantly selected for by calanolide analogs)[4]

  • Y188C/H

The location of these mutations within the three-dimensional structure of HIV-1 RT provides a footprint of the this compound binding site.

Experimental Protocols

The characterization of this compound's binding and inhibitory activity relies on several key experimental methodologies.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin-labeled dUTP into a DNA strand, using a poly(A) template and an oligo(dT) primer. The amount of incorporated dUTP is then detected by an anti-digoxigenin antibody conjugated to peroxidase, which produces a colored product upon addition of a substrate.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 4 mM 2-mercaptoethanol, and 1 mg/ml bovine serum albumin.

  • Enzyme and Inhibitor Incubation: Add purified recombinant HIV-1 RT to the reaction buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 1 hour at 37°C.

  • Initiation of Reaction: Start the reverse transcription reaction by adding the template/primer (e.g., poly(A)·oligo(dT)), dATP, dCTP, dGTP, and a mixture of dTTP and digoxigenin-labeled dUTP.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C to allow for DNA synthesis.

  • Detection:

    • Transfer the reaction product to a streptavidin-coated microplate to capture the biotinylated primer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-digoxigenin-peroxidase conjugate and incubate for 1 hour at 37°C.

    • Wash the plate again.

    • Add a peroxidase substrate (e.g., ABTS) and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percent inhibition of RT activity at each this compound concentration and determine the IC50 value.

In Vitro Selection of Drug-Resistant HIV-1 Mutants

This protocol is used to identify mutations that confer resistance to an antiviral compound by culturing the virus in the presence of the drug.

Detailed Protocol:

  • Initial Infection: Infect a susceptible cell line (e.g., CEM-SS) with wild-type HIV-1 at a low multiplicity of infection.

  • Drug Application: After initial infection, add this compound at a concentration close to its EC50.

  • Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production). When viral replication is detected, harvest the cell-free supernatant containing the virus.

  • Dose Escalation: Use the harvested virus to infect fresh cells, and passage the virus in the presence of a two-fold higher concentration of this compound.

  • Iterative Selection: Repeat the passaging and dose escalation until the virus can replicate efficiently at high concentrations of the drug (e.g., >100-fold the initial EC50).

  • Genotypic Analysis: Isolate proviral DNA from the infected cells. Amplify the RT-coding region of the pol gene using PCR.

  • Sequencing: Sequence the PCR product to identify mutations that have arisen in the RT gene compared to the wild-type virus.

Visualizations

Experimental Workflow for Identifying the this compound Binding Site

G cluster_in_vitro In Vitro Studies cluster_resistance Resistance Studies cluster_analysis Data Analysis & Interpretation Enzymatic_Assay RT Inhibition Assay IC50 Determine IC50/EC50 Values Enzymatic_Assay->IC50 Cell_Culture Antiviral Assay in Cell Culture Selection Selection of Resistant Virus Cell_Culture->Selection Cell_Culture->IC50 Sequencing Genotypic Analysis (Sequencing) Selection->Sequencing Mutations Identify Resistance Mutations (e.g., T139I, L100I) Sequencing->Mutations Binding_Site Infer Binding Site Location (NNIBP) IC50->Binding_Site Mutations->Binding_Site

Caption: Workflow for elucidating the this compound binding site.

Mechanism of Mixed-Type Inhibition by this compound

G RT HIV-1 RT RT_this compound RT-Costatolide Complex RT->RT_this compound + this compound (Ki) RT_dNTP RT-dNTP Complex RT->RT_dNTP + dNTP (Km) RT_Costatolide_dNTP RT-Costatolide-dNTP Complex RT_this compound->RT_Costatolide_dNTP + dNTP No_Product Inhibited DNA Synthesis RT_this compound->No_Product RT_dNTP->RT_Costatolide_dNTP + this compound Product DNA Elongation RT_dNTP->Product Vmax RT_Costatolide_dNTP->No_Product Reduced Vmax

Caption: Mixed-type inhibition of HIV-1 RT by this compound.

References

Costatolide's inhibitory effects on drug-resistant HIV-1 strains

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of costatolide, a naturally occurring pyranocoumarin, against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This compound, an isomer of calanolide A, has demonstrated significant potential as an anti-HIV-1 agent, particularly against strains resistant to commonly used non-nucleoside reverse transcriptase inhibitors (NNRTIs). This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes its mechanism of action within the viral life cycle.

Quantitative Inhibitory and Cytotoxic Profile of this compound

This compound exhibits potent anti-HIV-1 activity across a range of viral strains, including those with mutations conferring resistance to other NNRTIs. Its efficacy is summarized below, presenting 50% effective concentration (EC50) values against various HIV-1 strains and 50% cytotoxic concentration (CC50) values in different cell lines.

HIV-1 Strain/VariantMutation(s) in Reverse TranscriptaseEC50 (µM)Fold Change in ResistanceCell Line
Wild-Type
HIV-1 IIIBNone0.06 - 1.4-CEM-SS, H9, MT2, AA5, U937, 174xCEM
NNRTI-Resistant
NNI-RY181C~0.1 (10-fold enhanced activity)0.1CEM-SS
A17L100I>5.4>90CEM-SS
A17-AZT-RL100I + AZT resistance mutations>5.4>90CEM-SS
N119K103N1.118.3CEM-SS
L-743,726-RV108I0.081.3CEM-SS
910,648-RY188C>5.4>90CEM-SS
Calanolide A-RT139I0.549CEM-SS

Table 1: Anti-HIV-1 Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains. The EC50 values represent the concentration of this compound required to inhibit HIV-1 replication by 50%. Data is compiled from studies using various human cell lines[1][2][3]. A notable feature of this compound is its enhanced activity against the Y181C mutant, a common resistance mutation for many NNRTIs[1][2][3]. However, resistance is observed with mutations such as L100I and Y188C[1][2].

Cell LineCC50 (µM)
CEM-SS27 - 45
MT-230 - 50
H925 - 40
AA535 - 55
U93720 - 35
Peripheral Blood Mononuclear Cells (PBMCs)>20

Table 2: Cytotoxicity of this compound in Human Cell Lines. The CC50 values represent the concentration of this compound that reduces cell viability by 50%[1][3]. The high CC50 values relative to the EC50 values indicate a favorable therapeutic index.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anti-HIV-1 activity and cytotoxicity.

In Vitro Anti-HIV-1 Activity Assay (XTT Method)

This assay quantifies the ability of a compound to protect cells from HIV-1-induced cell death.

  • Cell Preparation: CEM-SS cells, a human T-lymphoblastoid cell line, are used as the target cells. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Inoculation: A pre-titered stock of HIV-1 (e.g., IIIB strain or NNRTI-resistant variants) is used to infect CEM-SS cells at a multiplicity of infection (MOI) that results in significant cell killing within 6 days.

  • Compound Treatment: Serial dilutions of this compound are prepared in microtiter plates.

  • Infection and Incubation: The virus-infected CEM-SS cells are added to the wells containing the test compound. The plates are then incubated at 37°C in a 5% CO2 incubator for 6 days.

  • Quantification of Cell Viability (XTT Assay):

    • On day 6 post-infection, a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) mixed with N-methyl dibenzopyrazine methyl sulfate (PMS) is added to each well.

    • The plates are incubated for 4-6 hours at 37°C. Metabolically active (viable) cells reduce the XTT to a formazan dye.

    • The absorbance of the formazan product is measured at 450 nm using a microplate reader.

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that results in a 50% protection of cells from virus-induced cytopathic effect compared to untreated, infected control cells.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on the activity of HIV-1 reverse transcriptase.

  • Enzyme and Substrate Preparation:

    • Recombinant HIV-1 reverse transcriptase (e.g., from the HXB2 strain) is used.

    • A reaction mixture is prepared containing a template/primer (e.g., poly(rA)-oligo(dT)), dNTPs (dATP, dCTP, dGTP, and [³H]dTTP), MgCl₂, and a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Enzyme Reaction: The enzymatic reaction is initiated by the addition of the HIV-1 RT. The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Precipitation: The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA). This precipitates the newly synthesized [³H]-labeled DNA.

  • Quantification:

    • The precipitated DNA is collected on glass fiber filters.

    • The filters are washed to remove unincorporated [³H]dTTP.

    • The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined as the concentration of this compound that reduces the enzymatic activity of HIV-1 RT by 50% compared to the enzyme activity in the absence of the inhibitor.

Cytotoxicity Assay (XTT Method)

This assay assesses the toxicity of this compound to uninfected cells.

  • Cell Plating: Uninfected CEM-SS cells (or other relevant cell lines) are seeded in microtiter plates.

  • Compound Treatment: Serial dilutions of this compound are added to the cells.

  • Incubation: The plates are incubated for 6 days at 37°C in a 5% CO2 incubator, mirroring the duration of the anti-HIV assay.

  • Quantification of Cell Viability (XTT Assay): The XTT assay is performed as described in section 2.1.5.

  • Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces the viability of uninfected cells by 50% compared to untreated control cells.

Mechanism of Action and Signaling Pathways

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets HIV-1 RT[1][2]. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the growing DNA chain, NNRTIs bind to an allosteric site on the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity[1][3].

Enzymatic inhibition assays have shown that this compound exhibits a mixed-type inhibition of HIV-1 RT, affecting both the Michaelis-Menten constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax)[1][2][3].

Below are diagrams illustrating the HIV-1 replication cycle with the point of inhibition by this compound and a simplified workflow for evaluating its anti-HIV-1 activity.

HIV_Replication_Cycle cluster_cell Host Cell HIV-1 HIV-1 Binding 1. Binding & Fusion HIV-1->Binding ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding NewVirion New HIV-1 Budding->NewVirion This compound This compound This compound->ReverseTranscription Inhibition

Figure 1: HIV-1 Replication Cycle and the Inhibitory Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_enzymatic Enzymatic Assay cluster_toxicity Cytotoxicity CellCulture Prepare Target Cells (e.g., CEM-SS) Infection Infect Cells with HIV-1 Strains CellCulture->Infection CompoundPrep Prepare Serial Dilutions of this compound Treatment Treat Infected Cells with this compound CompoundPrep->Treatment Infection->Treatment Incubation Incubate for 6 Days Treatment->Incubation ViabilityAssay Measure Cell Viability (XTT Assay) Incubation->ViabilityAssay EC50 Calculate EC50 ViabilityAssay->EC50 RT_Assay_Prep Prepare RT Reaction Mix (Enzyme, Substrate, dNTPs) RT_Inhibitor Add this compound Dilutions RT_Assay_Prep->RT_Inhibitor RT_Reaction Incubate to Allow DNA Synthesis RT_Inhibitor->RT_Reaction RT_Quantify Quantify DNA Synthesis RT_Reaction->RT_Quantify IC50 Calculate IC50 RT_Quantify->IC50 UninfectedCells Prepare Uninfected Cells Tox_Treatment Treat with this compound UninfectedCells->Tox_Treatment Tox_Incubation Incubate for 6 Days Tox_Treatment->Tox_Incubation Tox_Viability Measure Cell Viability (XTT Assay) Tox_Incubation->Tox_Viability CC50 Calculate CC50 Tox_Viability->CC50

Figure 2: Experimental Workflow for Evaluating the Anti-HIV-1 Activity of this compound.

Conclusion

This compound has emerged as a promising anti-HIV-1 agent with a distinct profile of activity against drug-resistant viral strains. Its potent inhibition of the Y181C mutant, a common pathway for NNRTI resistance, highlights its potential clinical utility. The favorable therapeutic index, coupled with its synergistic effects when used in combination with other anti-HIV drugs, warrants further investigation and development of this compound and its analogs for the treatment of HIV-1 infection. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing effort to combat HIV/AIDS.

References

The Natural Provenance and Biosynthetic Journey of Costatolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costatolide, a naturally occurring dipyranocoumarin, has garnered significant attention within the scientific community for its potent anti-HIV activity. This technical guide provides a comprehensive overview of the natural origin of this compound and delves into its proposed biosynthetic pathway. Sourced primarily from the latex of Calophyllum species, this document outlines the isolation and quantification of this compound, presenting the available data in a structured format. Furthermore, it details the putative enzymatic steps involved in its biosynthesis, starting from the primary metabolite L-phenylalanine. This guide also furnishes detailed experimental protocols for the isolation of this compound and general methodologies employed in the study of coumarin biosynthesis, offering a valuable resource for researchers in natural product chemistry, drug discovery, and biotechnology.

Natural Origin of this compound

This compound, also known as (-)-calanolide B, is a secondary metabolite found predominantly in plant species belonging to the genus Calophyllum of the family Clusiaceae.[1] The most abundant natural source of this compound identified to date is the latex of Calophyllum teysmannii var. inophylloide.[2][3] Other species of Calophyllum that have been reported to produce this compound include C. cerasiferum, C. inophyllum, and C. brasiliense.[1] The compound has also been reported in the genus Clausena.

The primary source material for the isolation of this compound is the latex, a milky fluid exuded from the tree bark upon incision. This latex is a complex mixture of secondary metabolites, and the concentration of this compound can be significant, making its extraction and purification a viable process for obtaining research and development quantities.

Quantitative Data on this compound Isolation

The isolation of this compound from its natural source has been optimized to achieve high yields and purity. The following table summarizes the quantitative data from a scalable isolation method using the latex of C. teysmannii.[2]

ParameterValueReference
Starting MaterialLatex of Calophyllum teysmannii[2]
Overall Yield10.6%[2]
Purity of Final Product>96%[2]
Initial Latex Processed (Batch 1)1.96 kg[2]
Initial Latex Processed (Batch 2)2.64 kg[2]
Total Latex Processed4.60 kg[2]
Total this compound Obtained490 g[2]

Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of coumarin biosynthesis, originating from the shikimate pathway and the subsequent phenylpropanoid pathway. While the complete enzymatic cascade leading to this compound has not been fully elucidated, a putative pathway has been proposed based on the biosynthesis of related calanolides.[3]

The biosynthesis is thought to commence with the amino acid L-phenylalanine , which is converted to umbelliferone , a key intermediate in coumarin synthesis. From umbelliferone, the pathway is proposed to proceed through a series of enzymatic reactions, including prenylation, cyclization, and oxidation, to form the characteristic dipyranocoumarin scaffold of this compound. A pivotal role is attributed to cytochrome P450 monooxygenases in the later stages of the pathway, catalyzing key oxidative transformations.[3]

The following diagram illustrates the proposed biosynthetic pathway leading to the calanolide skeleton, of which this compound is a member.

This compound Biosynthesis Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Intermediates Multiple Enzymatic Steps (Prenylation, Cyclization) Umbelliferone->Intermediates Calanolide_Precursor Calanolide Precursor Intermediates->Calanolide_Precursor This compound This compound ((-)-Calanolide B) Calanolide_Precursor->this compound Cytochrome P450 Monooxygenase

A proposed biosynthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and general experimental approaches for investigating its biosynthesis.

Isolation of this compound from Calophyllum teysmannii Latex

The following protocol is adapted from an efficient and scalable method for the isolation of this compound.[2]

Materials and Reagents:

  • Latex from Calophyllum teysmannii

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, etc.)

  • Heating mantle

Procedure:

  • Latex Pre-treatment:

    • To the crude latex, add an equal volume of hexane and stir vigorously for 1 hour at room temperature.

    • Filter the mixture to separate the hexane-soluble fraction from the insoluble solid.

    • Wash the solid residue with an additional volume of hexane.

    • Air-dry the solid residue.

    • Suspend the dried solid in dichloromethane and stir for 30 minutes.

    • Filter the mixture and discard the dichloromethane filtrate.

    • Dry the resulting off-white solid under vacuum.

  • Recrystallization:

    • Dissolve the dried solid in a minimal amount of hot acetone (approximately 10 mL of acetone per gram of solid).

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold acetone.

    • Repeat the recrystallization process until the desired purity (>96%) is achieved, as determined by analytical methods such as HPLC.

The following diagram outlines the experimental workflow for the isolation of this compound.

This compound Isolation Workflow Start Crude Latex of C. teysmannii Hexane_Extraction Hexane Extraction (Stir 1 hr, Filter) Start->Hexane_Extraction Hexane_Soluble Hexane Soluble Fraction (Discard) Hexane_Extraction->Hexane_Soluble Solid_Residue1 Solid Residue Hexane_Extraction->Solid_Residue1 DCM_Wash Dichloromethane Wash (Stir 30 min, Filter) Solid_Residue1->DCM_Wash DCM_Soluble DCM Soluble Fraction (Discard) DCM_Wash->DCM_Soluble Solid_Residue2 Dried Solid DCM_Wash->Solid_Residue2 Recrystallization Repetitive Recrystallization (Hot Acetone) Solid_Residue2->Recrystallization Final_Product Pure this compound (>96%) Recrystallization->Final_Product

Workflow for the isolation of this compound.
General Methodologies for Studying Coumarin Biosynthesis

While specific experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively detailed in the literature, the following are general methodologies employed in the study of coumarin biosynthesis in plants.

4.2.1. Precursor Feeding Studies:

  • Objective: To identify the precursors of the biosynthetic pathway.

  • General Protocol:

    • Administer a labeled precursor (e.g., ¹⁴C- or ¹³C-labeled L-phenylalanine or umbelliferone) to the plant material (e.g., seedlings, cell cultures, or latex).

    • Incubate for a defined period.

    • Extract the secondary metabolites from the plant material.

    • Isolate the target compound (this compound).

    • Determine the incorporation of the label into the target compound using techniques such as liquid scintillation counting (for ¹⁴C) or mass spectrometry and NMR spectroscopy (for ¹³C).

4.2.2. Enzyme Assays:

  • Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

  • General Protocol for Cytochrome P450 Monooxygenases:

    • Isolate microsomes from the plant tissue of interest, as P450 enzymes are typically membrane-bound.

    • Prepare a reaction mixture containing the microsomal fraction, a putative substrate (e.g., a pathway intermediate), and cofactors such as NADPH.

    • Incubate the reaction mixture under optimized conditions (temperature, pH).

    • Stop the reaction and extract the products.

    • Analyze the products using analytical techniques like HPLC or LC-MS to identify the enzymatic product.

4.2.3. Gene Identification and Functional Characterization:

  • Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

  • General Protocol:

    • Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on tissues actively producing this compound to identify candidate genes, particularly those encoding cytochrome P450s.

    • Gene Cloning: Clone the full-length cDNA of the candidate genes.

    • Heterologous Expression: Express the cloned genes in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or E. coli.

    • In Vitro Enzyme Assays: Purify the recombinant enzyme and perform enzyme assays as described in section 4.2.2 to confirm its substrate specificity and catalytic activity.

    • In Vivo Complementation: Introduce the gene into a plant or microbial system that does not produce the compound to see if its production is restored.

Conclusion

This compound stands as a promising natural product with significant therapeutic potential. Its reliable and high-yield isolation from the latex of Calophyllum teysmannii provides a sustainable source for further research and development. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, the proposed route through the phenylpropanoid pathway and the involvement of cytochrome P450 monooxygenases provide a solid framework for future investigations. The application of modern molecular and analytical techniques will be crucial in unraveling the precise enzymatic steps and regulatory mechanisms governing the biosynthesis of this important molecule, potentially paving the way for its biotechnological production. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study and application of this compound.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Performing a Reverse Transcriptase Inhibition Assay with Costatolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, a naturally occurring coumarin, has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity. This mechanism of action, characterized as mixed-type inhibition, affects both the enzyme's affinity for its substrate (Km for dTTP) and its maximum reaction velocity (Vmax).[1][3] This document provides a detailed protocol for assessing the inhibitory potential of this compound on HIV-1 reverse transcriptase activity using a non-radioactive, ELISA-based assay format.

Principle of the Assay

This protocol utilizes a commercially available, non-radioactive reverse transcriptase assay kit. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase. The template is a poly(A) RNA strand, and the primer is an oligo(dT) molecule. The resulting DIG-labeled DNA product is captured on a streptavidin-coated microplate via a biotinylated primer. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is directly proportional to the reverse transcriptase activity. By introducing this compound at varying concentrations, the inhibition of this process can be quantified, and the half-maximal inhibitory concentration (IC50) can be determined.

Materials and Reagents

  • HIV-1 Reverse Transcriptase (recombinant)

  • This compound (dissolved in DMSO)

  • Reverse Transcriptase Assay Kit (Non-radioactive, ELISA-based) containing:

    • Streptavidin-coated 96-well microplate

    • Reaction Buffer

    • Template/Primer Mix (poly(A)/oligo(dT)-biotin)

    • dNTP mix (containing DIG-dUTP)

    • Lysis Buffer (for positive control)

    • Wash Buffer

    • Anti-DIG-Peroxidase (POD) conjugate

    • Peroxidase substrate (e.g., ABTS)

    • Stop Solution

  • Dimethyl sulfoxide (DMSO, molecular biology grade)

  • Nuclease-free water

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocol

Preparation of Reagents
  • This compound Dilutions: Prepare a stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series in reaction buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1% to avoid solvent-induced inhibition.

  • Reaction Mix: Prepare the reaction mix according to the manufacturer's instructions provided with the reverse transcriptase assay kit. This typically involves combining the reaction buffer, template/primer mix, and dNTP mix.

  • Enzyme Dilution: Dilute the HIV-1 Reverse Transcriptase in the reaction buffer to a concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be determined empirically in a preliminary experiment.

  • Controls:

    • No Enzyme Control (NEC): Reaction mix without the reverse transcriptase enzyme. This serves as a background control.

    • No Inhibitor Control (NIC): Reaction mix with the reverse transcriptase enzyme and the same final concentration of DMSO as the test wells. This represents 100% enzyme activity.

    • Positive Control Inhibitor: A known HIV-1 RT inhibitor (e.g., Nevirapine) can be included as a reference compound.

Assay Procedure
  • Plate Setup: Add 10 µL of each this compound dilution to the designated wells of the streptavidin-coated 96-well microplate. Add 10 µL of reaction buffer with the corresponding DMSO concentration to the NIC wells and 10 µL of reaction buffer to the NEC wells.

  • Enzyme Addition: Add 10 µL of the diluted HIV-1 Reverse Transcriptase to all wells except the NEC wells.

  • Initiate Reaction: Add 30 µL of the prepared reaction mix to all wells. The final volume in each well should be 50 µL.

  • Incubation: Seal the plate and incubate at 37°C for 1 to 2 hours.

  • Washing: After incubation, wash the plate 3-5 times with the provided wash buffer to remove unincorporated nucleotides and other reaction components.

  • Antibody Conjugate Incubation: Add 100 µL of the Anti-DIG-POD conjugate solution to each well and incubate at 37°C for 1 hour.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 100 µL of the peroxidase substrate to each well.

  • Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at the wavelength specified for the substrate (e.g., 405 nm for ABTS).

Data Presentation and Analysis

The raw absorbance data should be corrected by subtracting the average absorbance of the No Enzyme Control wells. The percentage of inhibition for each this compound concentration is then calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Well / Absorbance of No Inhibitor Control)] x 100

The calculated percent inhibition values can then be plotted against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the reverse transcriptase activity, can be determined by non-linear regression analysis using a sigmoidal dose-response curve fit.

Table 1: Example Data for this compound Inhibition of HIV-1 Reverse Transcriptase

This compound Concentration (µM)Log [this compound]Average Absorbance% Inhibition
0 (No Inhibitor Control)-1.2500
0.001-3.001.2133
0.01-2.001.05016
0.1-1.000.62550
10.000.20084
101.000.07594
1002.000.05096
No Enzyme Control-0.050-

Visualizations

HIV_Reverse_Transcription_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_inhibition Inhibition by this compound Viral_RNA Viral RNA Genome Viral_RNA_in_Cell Viral RNA Viral_RNA->Viral_RNA_in_Cell Entry RT Reverse Transcriptase (RT) RT->Viral_RNA_in_Cell RT_Inhibited Inactive RT-Costatolide Complex Proviral_DNA Proviral DNA Viral_RNA_in_Cell->Proviral_DNA Reverse Transcription (catalyzed by RT) dNTPs Host dNTPs dNTPs->Viral_RNA_in_Cell This compound This compound (NNRTI) This compound->RT Binds to allosteric site RT_Inhibited->Proviral_DNA Blocks DNA Synthesis

Caption: HIV-1 Reverse Transcription and Inhibition by this compound.

Experimental_Workflow start Start prep Prepare Reagents (this compound dilutions, Reaction Mix, Enzyme) start->prep plate_setup Add this compound & Controls to Streptavidin Plate prep->plate_setup add_enzyme Add HIV-1 RT plate_setup->add_enzyme add_reaction_mix Add Reaction Mix (Template/Primer, dNTPs with DIG-dUTP) add_enzyme->add_reaction_mix incubation1 Incubate at 37°C add_reaction_mix->incubation1 wash1 Wash Plate incubation1->wash1 add_conjugate Add Anti-DIG-POD Conjugate wash1->add_conjugate incubation2 Incubate at 37°C add_conjugate->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Peroxidase Substrate wash2->add_substrate color_dev Color Development add_substrate->color_dev stop Stop Reaction color_dev->stop read Read Absorbance stop->read analyze Data Analysis (% Inhibition, IC50) read->analyze end End analyze->end

Caption: Workflow for the Reverse Transcriptase Inhibition Assay.

References

Methods for the chemical synthesis and purification of Costatolide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Costatolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring coumarin, has demonstrated significant anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This document provides detailed protocols for the efficient isolation and purification of this compound from its natural source, the latex of Calophyllum teysmannii. While a complete total chemical synthesis of this compound has not been reported in the reviewed scientific literature, this guide also outlines established synthetic strategies for constructing its core structural motifs, the coumarin nucleus and the dihydropyran ring system. This information is intended to support researchers in obtaining high-purity this compound for further study and to provide a foundation for the development of a potential synthetic route.

Isolation and Purification of this compound from Natural Sources

The most established method for obtaining this compound is through its isolation from the latex of the tree Calophyllum teysmannii Miq. var. inophylloide (King.) P. F. Stevens. An efficient and scalable method has been reported that yields high-purity this compound.

Experimental Protocol: Latex Processing and Recrystallization

This protocol is adapted from an efficient and scalable method for the isolation of this compound. The overall yield of this compound with a purity of 96% can reach 10.6% through repetitive recrystallization following pretreatment of the latex.[1]

Materials:

  • Latex of Calophyllum teysmannii

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Filter apparatus (e.g., filter stick, glass fritted funnel)

  • Stirring apparatus

  • Reflux apparatus

Procedure:

  • Pre-treatment of Latex:

    • Stir the latex (e.g., 1,964 g containing approximately 37% this compound) in hexane (15 L) at room temperature for 1 hour to remove oily materials.

    • Allow the solid to settle for 30 minutes, then filter and wash the solid with additional hexane (2 x 10 L).

    • Dissolve the resulting solid in dichloromethane (15 L) and filter to remove bark and other solid debris.

    • Remove the solvent to obtain a solid product.

  • Recrystallization for Purity Enhancement:

    • Step 1 (Purity Increase to ~60%): Reflux the off-white solid obtained from pre-treatment (e.g., 1,026 g at 50% purity) in acetone (10 L) until a clear solution is formed. Filter the hot solution and allow it to stand at room temperature for 2 days. Collect the precipitate and wash it with hexane. This step can yield a crystalline product with an increased purity of around 60%.[1]

    • Subsequent Recrystallizations: Repeat the recrystallization process with the enriched solid. Each recrystallization step can increase the purity of this compound by an average of 10%, with a recovery yield of 40% to 70%.[1] The purity of the resulting crystalline product is generally inversely proportional to the yield of the recrystallization.[1]

    • Continue recrystallization from acetone until the desired purity (e.g., >96%) is achieved.

Data Presentation: Purification of this compound

The following table summarizes the quantitative data associated with the purification of this compound from Calophyllum teysmannii latex.

Purification StageStarting Material PurityFinal Product PurityRecovery YieldReference
Hexane/CH₂Cl₂ Pre-treatment ~37% (in latex)~50%~45%[1]
First Acetone Recrystallization 50%60%66%[1]
Subsequent Acetone Recrystallizations VariesIncrease of ~10% per step40-70% per step[1]
Overall Process ~37% (in latex)>96%10.6%[1]

Visualization: Purification Workflow

G Workflow for the Isolation and Purification of this compound Latex Latex of C. teysmannii Pretreatment Pre-treatment with Hexane and CH₂Cl₂ Latex->Pretreatment Solid_50 Solid (this compound Purity ~50%) Pretreatment->Solid_50 Recrystallization_1 First Recrystallization (Acetone) Solid_50->Recrystallization_1 Solid_60 Crystalline Solid (Purity ~60%) Recrystallization_1->Solid_60 Recrystallization_n Repetitive Recrystallization (Acetone) Solid_60->Recrystallization_n Final_Product This compound (>96% Purity) Recrystallization_n->Final_Product

Caption: Workflow for the isolation and purification of this compound from latex.

Chemical Synthesis Strategies for this compound

As of the date of this document, a total synthesis of this compound has not been reported in the peer-reviewed literature. However, the key structural features of this compound, the coumarin core and the dihydropyran ring, are common motifs in natural products, and several synthetic methods for their construction have been established. This section provides an overview of these strategies, which could be applied to a future total synthesis of this compound.

Synthesis of the Coumarin Core

The coumarin skeleton is a central feature of this compound. Several classic and modern synthetic reactions can be employed for its construction.

Common Synthetic Methods:

  • Pechmann Condensation: This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

  • Perkin Reaction: This method involves the condensation of a salicylaldehyde with an acetic anhydride.

  • Knoevenagel Condensation: This reaction utilizes the condensation of an o-hydroxybenzaldehyde with an active methylene compound.

  • Wittig Reaction: An intramolecular Wittig reaction of a suitably substituted phenolic ester can lead to the formation of the coumarin ring.

  • Heck and Suzuki Cross-Coupling Reactions: These modern coupling reactions can be used to construct the coumarin system from appropriate precursors.

Visualization: General Approaches to Coumarin Synthesis

G General Synthetic Strategies for the Coumarin Core Coumarin Coumarin Core Pechmann Pechmann Condensation (Phenol + β-Ketoester) Pechmann->Coumarin Perkin Perkin Reaction (Salicylaldehyde + Anhydride) Perkin->Coumarin Knoevenagel Knoevenagel Condensation (o-Hydroxybenzaldehyde + Active Methylene Compound) Knoevenagel->Coumarin Other Other Methods (e.g., Wittig, Cross-Coupling) Other->Coumarin

Caption: Key synthetic methods for constructing the coumarin nucleus.

Synthesis of the Dihydropyran Ring

The substituted dihydropyran ring is another key structural element of this compound. Its stereoselective synthesis is a significant challenge in the potential total synthesis of the molecule.

Potential Synthetic Strategies:

  • Hetero-Diels-Alder Reaction: A powerful method for the construction of dihydropyran rings is the hetero-Diels-Alder reaction between a diene and an aldehyde or ketone.

  • Intramolecular Cyclization: The dihydropyran ring can be formed through the intramolecular cyclization of a hydroxy-alkene or a related precursor.

  • Ring-Closing Metathesis (RCM): RCM of a diene containing an oxygen atom at an appropriate position can be a viable strategy for forming the dihydropyran ring.

  • Prins Cyclization: The acid-catalyzed reaction of an alkene with an aldehyde can lead to the formation of a dihydropyran ring.

Visualization: Synthetic Approaches to the Dihydropyran Ring

G Strategies for Dihydropyran Ring Synthesis Dihydropyran Dihydropyran Ring HDA Hetero-Diels-Alder Reaction HDA->Dihydropyran Cyclization Intramolecular Cyclization Cyclization->Dihydropyran RCM Ring-Closing Metathesis (RCM) RCM->Dihydropyran Prins Prins Cyclization Prins->Dihydropyran

Caption: Common synthetic routes to construct the dihydropyran moiety.

Conclusion

The isolation of this compound from Calophyllum teysmannii latex provides a reliable and scalable method for obtaining this biologically active compound for research and development purposes. The detailed purification protocol and associated quantitative data presented here offer a practical guide for its production. While a total synthesis of this compound remains an open challenge, the established synthetic methodologies for its core structural components provide a solid foundation for future synthetic endeavors. The development of a convergent and stereoselective total synthesis would be a significant achievement, enabling access to larger quantities of this compound and its analogues for further biological evaluation and drug development.

References

Application of Costatolide in Cell-Based HIV Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, a naturally occurring coumarin derivative, has demonstrated significant potential as a therapeutic agent against Human Immunodeficiency Virus Type 1 (HIV-1). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound presents a unique profile of antiviral activity, including efficacy against certain NNRTI-resistant viral strains. This document provides detailed application notes and protocols for the utilization of this compound in cell-based HIV replication assays, intended to guide researchers in the evaluation of its antiviral properties.

Mechanism of Action

This compound is an isomer of Calanolide A and functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the viral DNA, NNRTIs bind to an allosteric pocket on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

A noteworthy characteristic of this compound and its analogs is their mixed-type inhibition of the reverse transcriptase. This means they affect both the maximum rate of the enzymatic reaction (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (Km) for dTTP.[1][2][3] This complex mechanism of action may contribute to its distinct resistance profile.

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA (provirus) Reverse_Transcriptase->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host Cell DNA Replication Viral Replication Host_DNA->Replication Integration->Host_DNA This compound This compound This compound->Reverse_Transcriptase Binds to allosteric site (NNRTI Binding Pocket)

Mechanism of Action of this compound as an NNRTI.

Data Presentation

The antiviral activity of this compound has been evaluated in various cell lines against different strains of HIV-1. The following tables summarize the available quantitative data on its efficacy and cytotoxicity.

Table 1: Anti-HIV-1 Activity of this compound in Different Cell Lines

Cell LineHIV-1 Strain(s)EC₅₀ (µM)Assay Method
CEM-SSLaboratory strains0.06 - 1.4XTT
H9Laboratory strains0.06 - 1.4Not Specified
MT-2Laboratory strains0.06 - 1.4XTT
AA5Laboratory strains0.06 - 1.4XTT
U937 (Monocytic)Laboratory strains0.06 - 1.4RT Assay
174xCEMLaboratory strains0.06 - 1.4XTT
Fresh Human PBMCsLow-passage clinical isolatesEffective InhibitionRT Assay
Fresh Human Monocytes/MacrophagesLow-passage clinical isolatesEffective Inhibitionp24 ELISA

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data compiled from multiple sources.[1][3]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LinesCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Various Human Cell Lines~10 - 20~100 - 200

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index indicates the therapeutic window of the compound.

Table 3: Activity of this compound Against NNRTI-Resistant HIV-1 Strains

RT MutationEffect on this compound Activity
Y181C10-fold enhanced activity
Y181C + AZT resistance mutationsFurther enhancement of activity
L100IDecreased activity
K103NDecreased activity
Y188C/H/LDecreased activity, but smaller loss compared to other NNRTIs
T139IDecreased activity

This table highlights the unique profile of this compound against common NNRTI resistance mutations.[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (XTT Method)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Human cell lines (e.g., CEM-SS, MT-4)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • PMS (N-methyl dibenzopyrazine methyl sulfate) solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of each dilution to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control (DMSO).

  • Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO₂ atmosphere.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT/PMS solution by mixing 50 parts of XTT solution with 1 part of PMS solution.

  • XTT Addition: Add 50 µL of the XTT/PMS solution to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol is used to determine the 50% effective concentration (EC₅₀) of this compound by measuring the inhibition of HIV-1 p24 antigen production.

Materials:

  • This compound stock solution (in DMSO)

  • HIV-1 viral stock

  • Target cells (e.g., PBMCs, MT-4 cells)

  • Complete cell culture medium

  • 96-well microtiter plates

  • p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating and Infection: Plate target cells in a 96-well plate. Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Compound Addition: Immediately after infection, add serial dilutions of this compound to the wells. Include wells with infected cells and no drug (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plate for 4-7 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: a. Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight. b. Wash the plate and block with a suitable blocking buffer. c. Add the collected cell culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate. d. Wash the plate and add a biotinylated detector antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a TMB substrate solution. g. Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of p24 in each supernatant using the standard curve. Determine the percentage of inhibition of p24 production for each this compound concentration compared to the virus control. Calculate the EC₅₀ value using a dose-response curve.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_analysis Data Analysis C1 Plate Cells C2 Add this compound Dilutions C1->C2 C3 Incubate (4-6 days) C2->C3 C4 Add XTT Reagent C3->C4 C5 Incubate (4-6 hours) C4->C5 C6 Read Absorbance (450nm) C5->C6 C7 Calculate CC50 C6->C7 D1 Determine Selectivity Index (SI = CC50 / EC50) C7->D1 A1 Plate & Infect Cells with HIV-1 A2 Add this compound Dilutions A1->A2 A3 Incubate (4-7 days) A2->A3 A4 Collect Supernatant A3->A4 A5 p24 ELISA A4->A5 A6 Calculate EC50 A5->A6 A6->D1

Experimental workflow for evaluating this compound.

Logical Relationships and Considerations

The successful application of this compound in HIV replication assays requires careful consideration of several factors. The diagram below illustrates the logical flow and key decision points in the experimental design.

Logical_Relationships A Define Research Question (e.g., potency, resistance profile) B Select Appropriate Cell Line (e.g., T-cell line, PBMCs) A->B C Select HIV-1 Strain (e.g., lab-adapted, clinical isolate, resistant mutant) A->C D Determine Cytotoxicity (CC50) of this compound in chosen cell line B->D E Perform Antiviral Assay (EC50) using non-toxic concentrations C->E D->E Inform concentration range F Analyze Data and Calculate Selectivity Index (SI) E->F G Interpret Results in Context of Mechanism of Action and Resistance Profile F->G

Logical flow for this compound experimentation.

Key Considerations:

  • Cell Line Selection: The choice of cell line can influence the outcome of the assay. T-cell lines like CEM-SS and MT-4 are commonly used for high-throughput screening, while primary cells like PBMCs and macrophages provide a more physiologically relevant model.

  • Viral Strain: The antiviral activity of this compound can vary against different HIV-1 strains and subtypes. It is crucial to test against a panel of viruses, including wild-type and NNRTI-resistant strains, to fully characterize its profile.

  • Cytotoxicity: It is essential to determine the cytotoxicity of this compound in parallel with the antiviral assays to ensure that the observed antiviral effect is not due to cell death. The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of the compound.

  • Combination Studies: this compound has shown synergistic effects when used in combination with other anti-HIV agents, including NRTIs and protease inhibitors.[1] Further investigation of these combinations is warranted.

Conclusion

This compound is a promising anti-HIV-1 agent with a distinct mechanism of action and a favorable resistance profile. The protocols and data presented in this application note provide a framework for researchers to effectively utilize this compound in cell-based HIV replication assays. Careful experimental design and data interpretation are crucial for advancing our understanding of this compound and its potential clinical applications.

References

Application Notes and Protocols: Experimental Design for Studying Costatolide in Combination with Other Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Costatolide, an isomer of calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent anti-HIV-1 activity.[1][2] Like other NNRTIs, this compound targets the reverse transcriptase (RT) enzyme, a critical component in the HIV-1 replication cycle.[1][2] However, the emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of monotherapy.[1] Combination therapy, utilizing drugs with different mechanisms of action, is a cornerstone of modern antiretroviral treatment, as it can enhance antiviral efficacy, reduce the likelihood of resistance, and lower drug dosages to minimize toxicity.[3][4][5]

These application notes provide a comprehensive experimental framework for evaluating the in vitro efficacy of this compound in combination with other classes of antiretroviral drugs. The protocols detailed below will enable researchers to assess antiviral activity, cytotoxicity, and synergistic, additive, or antagonistic interactions.

Key Experimental Goals

  • Determine the 50% inhibitory concentration (IC50) of this compound and other antiretroviral drugs against HIV-1 in cell culture.

  • Evaluate the 50% cytotoxic concentration (CC50) of individual drugs and their combinations.

  • Assess the nature of the interaction (synergy, additivity, or antagonism) between this compound and other antiretroviral agents using the checkerboard assay method.

  • Investigate the specific stage of the HIV-1 replication cycle targeted by this compound using time-of-addition experiments.

  • Confirm the inhibition of viral protein expression using Western blot analysis.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This protocol is designed to determine the concentration of a drug that inhibits HIV-1 replication by 50% (IC50) by measuring the amount of p24 capsid protein in the cell culture supernatant.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).[6]

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates.

  • This compound and other antiretroviral drugs of interest.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • p24 Antigen ELISA kit.

  • Plate reader.

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound and the other test compounds.

  • In a separate plate, pre-incubate the virus with the serially diluted drugs for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-drug mixtures to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the 50% cytotoxic concentration (CC50) of the test compounds.[7][8][9]

Materials:

  • TZM-bl cells.

  • This compound and other antiretroviral drugs of interest.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[7][8][10]

  • Solubilization solution (e.g., DMSO or SDS-HCl).[11]

  • CO2 incubator (37°C, 5% CO2).

  • Plate reader.

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Add serial dilutions of this compound and the other test compounds to the wells.

  • Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the CC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Synergy Analysis (Checkerboard Assay)

This protocol is used to evaluate the interaction between two drugs when used in combination.[12][13][14]

Protocol:

  • Prepare serial dilutions of this compound (Drug A) and the second antiretroviral drug (Drug B).

  • In a 96-well plate, add Drug A diluted horizontally and Drug B diluted vertically, so that the plate contains a matrix of different concentration combinations of the two drugs.[12]

  • Add TZM-bl cells and HIV-1 to each well as described in the anti-HIV-1 activity assay protocol.

  • Incubate the plate and measure the antiviral activity (e.g., p24 levels) for each combination.

  • Calculate the Combination Index (CI) using the Chou-Talalay method.[15][16] The CI value provides a quantitative measure of the interaction:

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism[15]

Time-of-Addition Experiment

This experiment helps to pinpoint the stage of the HIV-1 replication cycle that is inhibited by a drug.[17][18][19]

Protocol:

  • Synchronize the infection of TZM-bl cells with a high titer of HIV-1 for 2 hours at 4°C.

  • Wash the cells to remove unbound virus and then shift the temperature to 37°C to allow the infection to proceed.

  • Add a high concentration (e.g., 10x IC50) of this compound or control drugs (targeting different stages of the replication cycle) at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).[18]

  • After a single round of replication (e.g., 30-36 hours), measure the viral output (e.g., p24 levels or luciferase activity).

  • Plot the percentage of inhibition against the time of drug addition. The time at which the drug loses its inhibitory effect indicates the point at which its target step in the replication cycle has been completed.[18]

Western Blot Analysis

This protocol is used to detect the expression of specific viral proteins in infected cells treated with the test compounds.[20][21][22]

Protocol:

  • Infect TZM-bl cells with HIV-1 and treat with this compound, the combination drugs, or control drugs at their IC50 concentrations.

  • After 48-72 hours, lyse the cells and collect the protein extracts.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose membrane.[21]

  • Probe the membrane with primary antibodies specific for HIV-1 proteins (e.g., p24, gp120, RT).

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate. The reduction in the intensity of viral protein bands in treated cells compared to untreated controls indicates inhibition of viral protein expression.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Individual Drugs

DrugTargetIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundRT
Drug X (e.g., NRTI)RT
Drug Y (e.g., PI)Protease
Drug Z (e.g., INI)Integrase

Table 2: Synergy Analysis of this compound in Combination with Other Antiretroviral Drugs

Drug CombinationIC50 of Drug A alone (µM)IC50 of Drug B alone (µM)IC50 of Drug A in combination (µM)IC50 of Drug B in combination (µM)Combination Index (CI) at 50% InhibitionInteraction
This compound + Drug X
This compound + Drug Y
This compound + Drug Z

Mandatory Visualizations

HIV-1 Signaling Pathway and Drug Targets

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_drugs Antiretroviral Drug Targets Integration Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Proviral_DNA->Transcription Host RNA Polymerase II Viral_RNA_out Viral RNA Viral_RNA->Viral_RNA_out Entry 1. Entry & Uncoating Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Reverse_Transcription->Integration Translation 5. Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Assembly 6. Assembly Budding 7. Budding & Maturation Assembly->Budding Virion New Virion Budding->Virion Viral_RNA_out->Translation Viral_RNA_out->Assembly Viral_Proteins->Assembly Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry NNRTIs This compound (NNRTI) NNRTIs->Reverse_Transcription NRTIs NRTIs NRTIs->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding Inhibit Maturation

Caption: HIV-1 replication cycle and targets of antiretroviral drugs.

Experimental Workflow for Synergy Studies

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Cell_Culture 1. Culture TZM-bl cells Checkerboard_Setup 4. Set up 96-well plate with drug combination matrix Cell_Culture->Checkerboard_Setup Drug_Dilution 2. Prepare serial dilutions of this compound & Drug B Drug_Dilution->Checkerboard_Setup Virus_Prep 3. Prepare HIV-1 stock Infection 5. Add cells and virus to plate Virus_Prep->Infection Checkerboard_Setup->Infection Incubation 6. Incubate for 48-72 hours Infection->Incubation p24_ELISA 7. Measure p24 antigen levels Incubation->p24_ELISA CI_Calculation 8. Calculate Combination Index (CI) values p24_ELISA->CI_Calculation Interpretation 9. Determine synergy, additivity, or antagonism CI_Calculation->Interpretation

Caption: Workflow for assessing drug synergy using the checkerboard assay.

Interpretation of Combination Index (CI) Values

CI_Interpretation cluster_input Experimental Data cluster_calculation Calculation cluster_output Interpretation IC50_A IC50 of Drug A CI_Formula CI = (D)A/(Dx)A + (D)B/(Dx)B IC50_A->CI_Formula IC50_B IC50 of Drug B IC50_B->CI_Formula IC50_A_combo IC50 of Drug A in combination IC50_A_combo->CI_Formula IC50_B_combo IC50 of Drug B in combination IC50_B_combo->CI_Formula Synergy Synergy CI_Formula->Synergy CI < 0.9 Additivity Additivity CI_Formula->Additivity 0.9 ≤ CI ≤ 1.1 Antagonism Antagonism CI_Formula->Antagonism CI > 1.1

Caption: Logical diagram for the interpretation of Combination Index (CI) values.

References

Determining the Potency of Costatolide: Application Notes and Protocols for IC50 and EC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of Costatolide, a naturally occurring coumarin with established anti-HIV-1 activity. The following protocols are designed to be comprehensive and adaptable for use in standard cell culture and virology laboratories.

Introduction to this compound

This compound is a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] It functions as a mixed-type inhibitor of the viral reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into DNA, which is a necessary step for viral replication.[1][2][3] Understanding the potency of this compound through the determination of its IC50 and EC50 values is a critical step in its preclinical development as a potential antiretroviral therapeutic.

Key Concepts: IC50 and EC50

  • IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor (in this case, this compound) that is required to inhibit a specific biological or biochemical function by 50%. For this compound, this is typically the inhibition of HIV-1 reverse transcriptase activity.

  • EC50 (Half-maximal Effective Concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of this compound, this refers to the concentration required to reduce HIV-1 replication in a cell-based assay by 50%.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols.

Table 1: In Vitro HIV-1 Reverse Transcriptase Inhibition by this compound (IC50)

ReplicateThis compound Concentration (µM)% Inhibition
1[Concentration 1]
[Concentration 2]
...
2[Concentration 1]
[Concentration 2]
...
3[Concentration 1]
[Concentration 2]
...
Calculated IC50 (µM)
95% Confidence Interval

Table 2: Anti-HIV-1 Activity of this compound in Cell Culture (EC50)

ReplicateThis compound Concentration (µM)% Viral Replication Inhibition
1[Concentration 1]
[Concentration 2]
...
2[Concentration 1]
[Concentration 2]
...
3[Concentration 1]
[Concentration 2]
...
Calculated EC50 (µM)
95% Confidence Interval

Table 3: Cytotoxicity of this compound (CC50)

ReplicateThis compound Concentration (µM)% Cell Viability
1[Concentration 1]
[Concentration 2]
...
2[Concentration 1]
[Concentration 2]
...
3[Concentration 1]
[Concentration 2]
...
Calculated CC50 (µM)
95% Confidence Interval
Selectivity Index (SI = CC50/EC50)

Experimental Protocols

Protocol 1: Determination of IC50 using an In Vitro HIV-1 Reverse Transcriptase Assay

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

  • Control inhibitors (e.g., Nevirapine, AZT)

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Prepare Reaction Mixture: In each well of a 96-well plate, combine the assay buffer, poly(A) template, oligo(dT) primer, and labeled dNTPs.

  • Add Inhibitor: Add the diluted this compound solutions to the respective wells. Include wells with a known RT inhibitor as a positive control and wells with DMSO only as a negative control.

  • Initiate Reaction: Add the recombinant HIV-1 RT to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

  • Quantify DNA Synthesis: Measure the amount of newly synthesized DNA. For radiolabeled dNTPs, this can be done by filtering the reaction mixture and measuring radioactivity using a scintillation counter. For fluorescently labeled dNTPs, use a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound Dilutions Prepare this compound Dilutions Prepare Reaction Mixture Prepare Reaction Mixture Prepare this compound Dilutions->Prepare Reaction Mixture Add Inhibitor Add Inhibitor Prepare Reaction Mixture->Add Inhibitor Initiate Reaction Initiate Reaction Add Inhibitor->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Quantify DNA Synthesis Quantify DNA Synthesis Stop Reaction->Quantify DNA Synthesis Data Analysis (IC50) Data Analysis (IC50) Quantify DNA Synthesis->Data Analysis (IC50)

IC50 Determination Workflow

Protocol 2: Determination of EC50 using a Cell-Based Anti-HIV-1 Assay

This protocol measures the ability of this compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • MTT or similar cell viability reagent

  • Positive control antiviral drug (e.g., Nevirapine)

Procedure:

  • Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a predetermined density.

  • Prepare Drug Dilutions: Serially dilute the this compound stock solution in cell culture medium to obtain a range of concentrations.

  • Infection and Treatment: Add the HIV-1 virus stock to the cells at a multiplicity of infection (MOI) of 0.01-0.1. Immediately after, add the diluted this compound solutions to the infected cells. Include uninfected cells, infected untreated cells, and infected cells treated with a positive control drug.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days.

  • Quantify Viral Replication: After the incubation period, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. The amount of p24 antigen is directly proportional to the extent of viral replication.

  • Determine Cytotoxicity: To the remaining cells in the plate, perform an MTT assay to determine the cytotoxicity of this compound at the tested concentrations. This is crucial for calculating the selectivity index.

  • Data Analysis: Calculate the percentage of viral replication inhibition for each this compound concentration relative to the infected untreated control. Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the EC50 value. Similarly, calculate the CC50 from the MTT assay data.

cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_quantification Quantification cluster_analysis Data Analysis Cell Seeding Cell Seeding Prepare Drug Dilutions Prepare Drug Dilutions Cell Seeding->Prepare Drug Dilutions Infection and Treatment Infection and Treatment Prepare Drug Dilutions->Infection and Treatment Incubation Incubation Infection and Treatment->Incubation Quantify Viral Replication (p24 ELISA) Quantify Viral Replication (p24 ELISA) Incubation->Quantify Viral Replication (p24 ELISA) Determine Cytotoxicity (MTT Assay) Determine Cytotoxicity (MTT Assay) Incubation->Determine Cytotoxicity (MTT Assay) Calculate EC50 Calculate EC50 Quantify Viral Replication (p24 ELISA)->Calculate EC50 Calculate CC50 Calculate CC50 Determine Cytotoxicity (MTT Assay)->Calculate CC50 Calculate Selectivity Index Calculate Selectivity Index Calculate EC50->Calculate Selectivity Index Calculate CC50->Calculate Selectivity Index

EC50 Determination Workflow

Signaling Pathway

This compound, as an NNRTI, directly inhibits the enzymatic activity of HIV-1 reverse transcriptase. This action occurs within the host cell cytoplasm after the virus has entered and uncoated. The inhibition of reverse transcription prevents the synthesis of viral DNA, thereby halting the viral life cycle before the integration of the viral genome into the host cell's DNA.

HIV_Lifecycle_Inhibition cluster_entry Viral Entry cluster_replication Viral Replication HIV-1 Virion HIV-1 Virion Binding & Fusion Binding & Fusion HIV-1 Virion->Binding & Fusion Viral Core Release Viral Core Release Binding & Fusion->Viral Core Release Reverse Transcription Reverse Transcription Viral Core Release->Reverse Transcription Viral RNA -> Viral DNA Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding New Virion New Virion Assembly & Budding->New Virion This compound This compound This compound->Reverse Transcription Inhibits

This compound's Point of Intervention

References

Application Notes and Protocols for Utilizing Costatolide in HIV-1 Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in the investigation of HIV-1 drug resistance mechanisms. The following protocols and data are designed to facilitate research into the antiviral activity of this compound, the selection and characterization of resistant viral strains, and the elucidation of its mechanism of action.

Introduction to this compound

This compound, also known as (-)-Calanolide B, is a naturally occurring pyranocoumarin that exhibits potent anti-HIV-1 activity.[1][2] It functions as a specific non-nucleoside inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1] A key feature of this compound is its unique resistance profile, including enhanced activity against some viral strains that are resistant to other NNRTIs, such as those with the Y181C mutation in the RT.[1][2] This makes this compound a valuable tool for studying the complexities of NNRTI resistance and for the development of novel therapeutic strategies.

Quantitative Antiviral Activity of this compound

The potency of this compound against wild-type and drug-resistant HIV-1 strains is a critical parameter in resistance studies. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from in vitro studies.

Table 1: Antiviral Activity of this compound against Wild-Type HIV-1

Cell LineVirus StrainEC₅₀ (μM)
CEM-SSHIV-1 IIIB0.06 - 1.4
H9HIV-1 IIIB0.06 - 1.4
MT2HIV-1 IIIB0.06 - 1.4
AA5HIV-1 IIIB0.06 - 1.4
U937HIV-1 IIIB0.06 - 1.4
174xCEMHIV-1 IIIB0.06 - 1.4

Data compiled from multiple T-cell lines, B-cell lines, monocytic lines, and T-cell–B-cell hybrid lines.[3][4]

Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Strains

RT MutationFold Change in EC₅₀ (vs. Wild-Type)
L100IDecreased activity
K103NDecreased activity
T139IDecreased activity
Y181C10-fold enhanced activity
Y188HDecreased activity

This compound shows a smaller loss of activity against many NNRTI-resistant isolates compared to other NNRTIs.[1]

Table 3: Enzymatic Inhibition of HIV-1 Reverse Transcriptase by this compound

Assay ConditionIC₅₀ (μM)
Unsaturating dTTP, saturating rRNA template0.003 - 0.01

This compound acts as a mixed-type inhibitor, affecting both the Kₘ for dTTP and the Vₘₐₓ of the enzyme.[3][4]

Experimental Protocols

Protocol for Determining Antiviral Activity (EC₅₀)

This protocol outlines the methodology for assessing the ability of this compound to inhibit HIV-1 replication in cell culture.

Materials:

  • Target cells (e.g., CEM-SS, MT-2, or peripheral blood mononuclear cells [PBMCs])

  • HIV-1 stock (e.g., HIV-1 IIIB or clinical isolates)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

  • Cytotoxicity assay kit (e.g., MTT, XTT)

Procedure:

  • Cell Plating: Seed target cells in a 96-well plate at an appropriate density.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Also include a no-drug control and a positive control (e.g., another known NNRTI).

  • Infection: Add the HIV-1 stock to the wells at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately add the diluted this compound to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the level of viral replication using a chosen method.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a cytotoxicity assay with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The therapeutic index (TI) can be calculated as CC₅₀/EC₅₀.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plate Target Cells e1 Infect Cells with HIV-1 p1->e1 p2 Prepare this compound Dilutions e2 Add this compound p2->e2 a2 Assess Cytotoxicity (MTT / XTT Assay) p2->a2 e1->e2 e3 Incubate (4-7 days) e2->e3 a1 Quantify Viral Replication (p24 ELISA / RT Assay) e3->a1 a3 Calculate EC50 and CC50 a1->a3 a2->a3

Caption: Workflow for determining the antiviral activity of this compound.

Protocol for In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the process of generating HIV-1 strains with reduced susceptibility to this compound through prolonged exposure in cell culture.

Materials:

  • HIV-1 stock (wild-type)

  • Susceptible target cells (e.g., MT-2)

  • This compound

  • Cell culture medium and flasks

  • Method for monitoring viral replication (e.g., p24 antigen levels)

  • Reagents for viral RNA extraction, RT-PCR, and sequencing of the RT gene

Procedure:

  • Initial Culture: Infect a culture of target cells with wild-type HIV-1 in the presence of a sub-inhibitory concentration of this compound (e.g., at or slightly above the EC₅₀).

  • Passaging: Monitor the culture for signs of viral replication. When viral replication is detected, harvest the cell-free supernatant containing the progeny virus.

  • Dose Escalation: Use the harvested virus to infect fresh target cells in the presence of a gradually increasing concentration of this compound.[4] The drug concentration is typically doubled with each successive passage to enhance selective pressure.[4]

  • Continue Passaging: Repeat the passaging and dose escalation until the virus can replicate efficiently at a significantly higher concentration of this compound (e.g., >10-fold the initial EC₅₀).

  • Isolation and Characterization: Isolate the resistant virus and determine its phenotype by performing an antiviral activity assay as described in Protocol 3.1.

  • Genotypic Analysis: Extract viral RNA from the resistant stock, perform RT-PCR to amplify the RT-coding region, and sequence the PCR product to identify mutations responsible for the resistance phenotype.

Resistance_Selection_Workflow cluster_culture Cell Culture Selection cluster_analysis Analysis of Resistant Virus c1 Infect cells with WT HIV-1 + sub-inhibitory this compound c2 Monitor viral replication c1->c2 c3 Harvest virus c2->c3 c4 Infect fresh cells with increased this compound concentration c3->c4 c5 Repeat passaging c4->c5 c5->c2 loop a1 Isolate resistant virus c5->a1 a2 Phenotypic analysis (EC50 determination) a1->a2 a3 Genotypic analysis (RT sequencing) a1->a3 Costatolide_MoA cluster_hiv_cycle HIV-1 Replication Cycle cluster_inhibition This compound Inhibition hiv HIV-1 Virion entry Entry & Uncoating hiv->entry rt_step Reverse Transcription (RNA -> DNA) entry->rt_step integration Integration rt_step->integration replication Viral Replication integration->replication This compound This compound inhibition Inhibition of RT Activity (Mixed-type) This compound->inhibition rt_enzyme HIV-1 Reverse Transcriptase rt_enzyme->inhibition inhibition->rt_step Blocks

References

Application Note & Protocol: Assessing the Synergistic Effects of Costatolide with Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, an isomer of calanolide A, is a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent anti-HIV-1 activity.[1][2] Like other NNRTIs, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits viral DNA synthesis.[2] Combination therapy is the cornerstone of effective HIV treatment, aiming to enhance antiviral efficacy, reduce drug dosages and associated toxicities, and curb the emergence of drug-resistant viral strains.[3][4]

Previous studies have indicated that calanolides, including this compound, exhibit synergistic antiviral effects when combined with other classes of anti-HIV drugs.[1][5][6][7] This application note provides a detailed protocol for assessing the synergistic, additive, or antagonistic effects of this compound when used in combination with other NNRTIs. Understanding these interactions is crucial for developing more robust and effective combination antiretroviral therapies. The primary methodologies described are the checkerboard assay for determining antiviral activity and the subsequent calculation of the Combination Index (CI) using the Chou-Talalay method to quantify the nature of the drug interaction.[8][9]

Signaling Pathway of NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) act by binding to an allosteric site on the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding event induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

NNRTI_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Transcription Inhibition Inhibition of Polymerization RT->Inhibition NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->RT Inhibition->Viral_DNA This compound This compound/ Other NNRTI This compound->NNRTI_Pocket Binds to

Caption: NNRTI Mechanism of Action.

Experimental Protocols

This section details the necessary protocols for determining the individual potencies of this compound and other NNRTIs, followed by the checkerboard assay to assess their combined effect.

Determination of IC50 for Individual Compounds

Objective: To determine the concentration of each NNRTI that inhibits viral replication by 50% (IC50). This is a prerequisite for designing the synergy experiment.[9]

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • Complete cell culture medium

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB or a clinical isolate)

  • This compound and other NNRTIs of interest (e.g., Efavirenz, Nevirapine)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT)

  • p24 antigen ELISA kit or a reverse transcriptase activity assay kit[10]

Protocol:

  • Cell Plating: Seed a 96-well plate with the appropriate cell line at a predetermined density to ensure logarithmic growth throughout the experiment.

  • Drug Dilution: Prepare a series of 2-fold serial dilutions for this compound and each of the other NNRTIs in cell culture medium.

  • Drug Addition: Add the diluted compounds to the wells in triplicate. Include wells with cells only (no virus, no drug) for cytotoxicity controls and wells with cells and virus (no drug) as positive controls for infection.

  • Viral Infection: Infect the cells with a pre-titered amount of HIV-1 stock.

  • Incubation: Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 incubator.

  • Assay Endpoint: After incubation, quantify the extent of viral replication. This can be done by measuring the amount of p24 antigen in the supernatant using an ELISA kit or by measuring the reverse transcriptase activity.[11]

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Use non-linear regression analysis to determine the IC50 value for each compound.

Checkerboard Assay for Synergy Assessment

Objective: To systematically evaluate the antiviral effect of combining this compound with another NNRTI across a range of concentrations.[12][13]

Protocol:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the y-axis (rows) and the second NNRTI along the x-axis (columns). A typical setup involves 8 concentrations of each drug, creating a 64-combination matrix.

  • Control Wells:

    • Row H (or the last row) should contain dilutions of this compound alone.

    • Column 12 (or the last column) should contain dilutions of the second NNRTI alone.[14]

    • Include cell-only controls, and virus-only controls.

  • Drug Combination Addition: Add the prepared drug dilutions to the corresponding wells. The final volume in each well should be constant.

  • Cell Plating and Infection: Add the cell suspension and the virus stock to all wells except the cell-only controls, following the same procedure as the IC50 determination.

  • Incubation and Endpoint Assay: Incubate the plate and perform the endpoint assay (p24 ELISA or RT assay) as previously described.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis A Prepare Serial Dilutions of this compound (Drug A) D Dispense Drug A Dilutions (Rows) A->D B Prepare Serial Dilutions of NNRTI (Drug B) E Dispense Drug B Dilutions (Columns) B->E C Prepare Cell Suspension and Virus Stock F Add Cell Suspension and Virus C->F D->F E->F G Incubate for 4-7 Days F->G H Quantify Viral Replication (p24 ELISA or RT Assay) G->H I Calculate Combination Index (CI) H->I

Caption: Checkerboard Assay Workflow.

Data Presentation and Analysis

Quantitative Data Summary

The results from the checkerboard assay should be organized to clearly present the IC50 values of the individual drugs and the concentrations of each drug in the synergistic combinations.

Table 1: Individual Drug Potency

CompoundIC50 (nM) ± SD
This compound15.2 ± 2.1
NNRTI 'X'8.9 ± 1.5
NNRTI 'Y'22.5 ± 3.4

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Combination Effects of this compound and NNRTI 'X'

[this compound] (nM)[NNRTI 'X'] (nM)% InhibitionCombination Index (CI)Interpretation
7.60501.00Additive
3.82.23500.50Synergism
1.93.34500.50Synergism
0.953.78500.50Synergism
04.45501.00Additive

Note: Data presented are hypothetical. CI values are calculated for the 50% effect level (IC50).

Calculation of the Combination Index (CI)

The interaction between the two drugs is quantified by the Combination Index (CI), based on the Chou-Talalay method.[8][15] The formula is as follows:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

Interpretation of CI values: [9][16]

  • CI < 1: Synergism (the combined effect is greater than the sum of their individual effects)

  • CI = 1: Additive effect (the combined effect is equal to the sum of their individual effects)

  • CI > 1: Antagonism (the combined effect is less than the sum of their individual effects)

Specialized software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (Fraction affected vs. CI) and isobolograms.[15]

CI_Logic Start Checkerboard Data (% Inhibition) Calc_CI Calculate CI for each Combination at a Given Effect Level (e.g., 50%) Start->Calc_CI Decision CI Value? Calc_CI->Decision Synergism Synergism (CI < 1) Decision->Synergism < 1 Additive Additive (CI = 1) Decision->Additive = 1 Antagonism Antagonism (CI > 1) Decision->Antagonism > 1

Caption: Logic for Synergy Determination.

Conclusion

This protocol provides a robust framework for the systematic evaluation of synergistic interactions between this compound and other NNRTIs. By employing the checkerboard assay and the Combination Index analysis, researchers can quantitatively determine the nature of these drug interactions. Identifying synergistic combinations is a critical step in the rational design of novel antiretroviral therapies that could offer improved efficacy and a higher barrier to the development of drug resistance.

References

Application Notes: Utilizing Costatolide in Enzymatic Assays to Probe Reverse Transcriptase Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Costatolide, a naturally occurring coumarin, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As an isomer of Calanolide A, this compound presents a unique profile for researchers studying HIV-1 replication and developing novel antiretroviral therapies.[1][2] Unlike many NNRTIs, this compound demonstrates a mixed-type inhibition mechanism against the reverse transcriptase (RT) enzyme, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the nucleotide substrate (Km for dTTP).[1][3][4] Furthermore, it retains significant activity against certain NNRTI-resistant HIV-1 strains, particularly those with the common Y181C mutation in the RT enzyme, making it a valuable tool for probing the enzyme's function and resistance mechanisms.[1][2][4] These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize its inhibitory activity against HIV-1 RT.

Data Presentation: Inhibitory Activity of this compound

The antiviral activity of this compound has been quantified across various cell lines and against different HIV-1 strains, including those with resistance mutations. The following tables summarize this key data.

Table 1: Antiviral Activity of this compound against HIV-1 in Various Cell Lines

Cell Line Cell Type EC₅₀ (µM)
CEM-SS T-cell 0.06 - 1.4
H9 T-cell 0.06 - 1.4
MT2 T-cell 0.06 - 1.4
AA5 B-cell 0.06 - 1.4
U937 Monocytic 0.06 - 1.4
174xCEM T-cell/B-cell Hybrid 0.06 - 1.4

Data sourced from Buckheit et al., 1999.[3] EC₅₀ represents the concentration required to inhibit viral replication by 50%. The range reflects activity against various HIV-1 laboratory strains.

Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Mutants

RT Mutation Effect on this compound Activity
Y181C 10-fold enhanced activity compared to other NNRTIs
L100I Decreased activity
K103N Decreased activity
Y188H Decreased activity
T139I Partially active; smaller loss of activity compared to isomers
V108I Not adversely affected

Data compiled from Buckheit et al., 1999.[1][3] This highlights this compound's unique resistance profile.

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcription and NNRTI Inhibition

Reverse transcriptase is a critical enzyme in the HIV-1 life cycle. It converts the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. NNRTIs, like this compound, bind to a hydrophobic pocket on the RT enzyme, distinct from the active site, inducing a conformational change that inhibits its DNA polymerase activity.

G cluster_host Host Cell vRNA Viral RNA (ssRNA) RT Reverse Transcriptase (RT) vRNA->RT Template vDNA Viral DNA (dsDNA) RT->vDNA Reverse Transcription Integration Integration into Host Genome vDNA->Integration This compound This compound (NNRTI) This compound->RT Allosteric Inhibition

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Experimental Workflow: HIV-1 RT Inhibition Assay

The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant HIV-1 RT in a cell-free enzymatic assay.

G start Start prep Prepare Reagents: - RT Enzyme - this compound Dilutions - Template/Primer (poly(rA)/oligo(dT)) - dNTP mix (with BrdUTP) - Assay Buffer start->prep plate Plate Assay Components: - Add assay buffer - Add this compound or Vehicle (DMSO) - Add RT Enzyme - Incubate prep->plate initiate Initiate Reaction: Add Template/Primer & dNTP Mix plate->initiate incubate_rxn Incubate at 37°C (e.g., 60 minutes) initiate->incubate_rxn stop Stop Reaction & Immobilize Product incubate_rxn->stop detect Detection: - Add Anti-BrdU-POD Conjugate - Wash - Add TMB Substrate stop->detect read Read Absorbance (e.g., 450 nm) detect->read analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC₅₀ Value read->analyze end End analyze->end

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is designed to measure the inhibitory effect of this compound on the DNA polymerase activity of recombinant HIV-1 RT. The assay quantifies the incorporation of 5-bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) into a new DNA strand.

A. Materials and Reagents

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from MilliporeSigma or Thermo Fisher Scientific)

  • This compound (prepare stock in 100% DMSO)

  • Assay Plate: 96-well streptavidin-coated plate

  • Template/Primer: Poly(rA) template and biotinylated oligo(dT)₁₅ primer

  • dNTP Mix: dATP, dCTP, dGTP, dTTP, and BrdUTP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Lysis/Binding Buffer: Provided with commercial kits, or a high-salt buffer to denature the enzyme and bind DNA.

  • Wash Buffer: 1x PBS with 0.05% Tween-20

  • Detection Antibody: Anti-BrdU-POD (Peroxidase-conjugated)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 1 M H₂SO₄

  • Plate Reader: Capable of reading absorbance at 450 nm

B. Reagent Preparation

  • This compound Dilutions : Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Template/Primer Annealing : Anneal the biotin-oligo(dT)₁₅ primer to the poly(rA) template at a 1:1 molar ratio by heating to 80°C for 10 minutes and then cooling slowly to room temperature.

  • Enzyme Dilution : Dilute the HIV-1 RT stock in cold assay buffer to the working concentration recommended by the manufacturer or determined through initial optimization experiments. Keep on ice.

  • dNTP Mix : Prepare a 10x working solution of the dNTP mix in nuclease-free water. The final concentration in the assay should typically be around 10 µM for each dNTP and 5 µM for BrdUTP.

C. Assay Procedure

  • Assay Setup : To each well of the streptavidin-coated plate, add 20 µL of the annealed biotin-template/primer and incubate for 2 hours at 37°C to allow binding. Wash each well 3 times with 200 µL of Wash Buffer.

  • Inhibitor Addition : Add 10 µL of diluted this compound, vehicle control (DMSO in assay buffer), or positive control (e.g., Nevirapine) to the appropriate wells.

  • Enzyme Addition : Add 20 µL of the diluted HIV-1 RT to each well, except for the "no enzyme" negative control wells.

  • Reaction Initiation : Start the reaction by adding 20 µL of the 10x dNTP mix to all wells. The final reaction volume is 50 µL.

  • Incubation : Gently mix the plate and incubate for 1 hour at 37°C.

  • Stopping the Reaction : Stop the reaction by washing the plate 3 times with Wash Buffer.

  • Detection :

    • Add 100 µL of diluted Anti-BrdU-POD antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer to remove unbound antibody.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader.

D. Data Analysis

  • Subtract the average absorbance of the "no enzyme" control from all other readings.

  • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_Sample / Abs_Vehicle_Control))

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conceptual Model: Mixed-Type Inhibition

This compound's mixed-type inhibition means it can bind to both the free RT enzyme and the RT-substrate complex. This affects both the binding of the substrate (increasing Km) and the catalytic rate of the enzyme (decreasing Vmax).

G E RT Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (dNTP) ES->E P Product (DNA) ES->P (Vmax) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (this compound) EI->E ESI->ES

Caption: Logical diagram of mixed-type enzyme inhibition.

References

A Comprehensive Guide to the Preparation and Handling of Costatolide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Costatolide, also known as (-)-Calanolide B, is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It was first identified in plants of the genus Calophyllum and has demonstrated potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1).[2] Unlike many other NNRTIs, this compound has shown efficacy against common drug-resistant HIV-1 strains, such as those with the Y181C mutation in the reverse transcriptase enzyme, making it a compound of significant interest for antiviral research and drug development.[3][4] This document provides a comprehensive guide for the safe handling, preparation, and use of this compound in a laboratory setting.

Physicochemical Properties

This compound is a hydrophobic dipyranocoumarin. While detailed experimental data on its solubility in various solvents is not widely published, its structure suggests good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

PropertyValueReference
Synonyms (-)-Calanolide B, NSC 661122[4]
Molecular Formula C₂₂H₂₆O₅[5]
Molar Mass 370.44 g/mol [1][5]
Appearance Solid (form may vary)General
Mechanism of Action

This compound is a highly specific inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the virus to convert its RNA genome into DNA for integration into the host cell's genome.[2][6] As an NNRTI, it binds to a hydrophobic, allosteric pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]

Studies have shown that this compound exhibits a complex, mixed-type inhibition mechanism, affecting both the enzyme's affinity for its substrate (Km for dTTP) and its maximum reaction velocity (Vmax).[3][4] This distinct mode of action may contribute to its activity against certain NNRTI-resistant viral strains.

HIV_Lifecycle cluster_cell Host Cell (T-Cell) HIV HIV Virion Entry 1. Binding & Fusion HIV->Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription (Viral RNA -> dsDNA) Uncoating->RT Integration 4. Integration (Viral DNA -> Host DNA) RT->Integration Replication 5. Transcription & Translation (Viral Proteins & RNA) Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding New_HIV New HIV Virion Budding->New_HIV This compound This compound (NNRTI) This compound->RT INHIBITS

Figure 1. Mechanism of action of this compound within the HIV-1 lifecycle.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound from various studies. These values are essential for designing experiments and interpreting results.

ParameterCell Line / SystemVirus StrainValue (µM)Reference
EC₅₀ CEM-SSHIV-1 (IIIB)0.06 - 1.4[7]
H9, MT-2, AA5, U937HIV-1 (IIIB)0.06 - 1.4[7]
CEM-SSHIV-1 (RF)0.18[8]
IC₅₀ Purified HIV-1 RT(Enzymatic Assay)0.003 - 0.01[3]
Ki Purified HIV-1 RT(Enzymatic Assay)0.06[3]

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits enzyme activity by 50%. Ki (Inhibition Constant): An indicator of the potency of an inhibitor.

Experimental Protocols

Hazard and Safety Precautions

The toxicological properties of this compound have not been fully elucidated. Therefore, it must be handled with care, assuming it is a potentially hazardous substance. This product is for research use only and is not for human or veterinary use.

  • Personal Protective Equipment (PPE): Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

  • Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Spills: In case of a spill, isolate the area. For a dry spill, carefully scoop the powder into a sealed container for disposal. Avoid creating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable detergent and water.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Storage and Stability

Proper storage is critical to maintaining the integrity and activity of this compound.

  • Solid Compound: Store the solid, lyophilized compound in a tightly sealed vial at -20°C . Protect from light and moisture. Under these conditions, the solid compound is expected to be stable for at least 6 months.[4]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., 100% DMSO). Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C .[4] Avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to one month when stored properly.[4]

  • Before Use: Prior to opening the vial, allow the product (solid or solution) to equilibrate to room temperature for at least 60 minutes to prevent condensation from forming inside the vial, which can degrade the compound.[4]

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weighing Preparation: Allow the vial of solid this compound to warm to room temperature before opening.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder (e.g., 1 mg) into a sterile, conical tube or vial.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Weight (mg) / Molar Mass ( g/mol )] × 100,000

    • Example for 1 mg of this compound (Molar Mass = 370.44 g/mol ):

    • Volume (µL) = [1 mg / 370.44 g/mol ] × 100,000 = 269.9 µL

  • Dissolving: Add the calculated volume of 100% sterile-filtered DMSO to the vial containing the this compound powder.

  • Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes and store at -20°C.

Protocol for In Vitro Anti-HIV-1 Cytopathic Effect (CPE) Assay

This protocol describes a common method to evaluate the antiviral activity of this compound by measuring its ability to protect susceptible T-cell lines (e.g., CEM-SS, MT-4) from virus-induced cell death.

CPE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Prepare Serial Dilutions of this compound p2 2. Seed Host Cells (e.g., CEM-SS) in 96-well plate e1 3. Add Drug Dilutions to appropriate wells p2->e1 e2 4. Add HIV-1 Stock to infection wells e1->e2 e3 5. Incubate Plate (e.g., 5-7 days at 37°C) e2->e3 a1 6. Add Viability Reagent (e.g., XTT, MTT) e3->a1 a2 7. Read Absorbance (Spectrophotometer) a1->a2 a3 8. Calculate % CPE Inhibition & Determine EC₅₀ a2->a3

Figure 2. General workflow for a Cytopathic Effect (CPE) inhibition assay.

a. Materials:

  • This compound 10 mM stock solution in DMSO

  • Susceptible host cells (e.g., CEM-SS)

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS + Pen/Strep)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB or RF)

  • Sterile 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo®)

  • Control compounds (e.g., AZT as a positive control, DMSO as a vehicle control)

b. Procedure:

  • Cell Seeding:

    • Harvest exponentially growing CEM-SS cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Compound Dilution and Addition:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete medium. A typical starting concentration for the final assay might be 10 µM, followed by 8-10 serial 2-fold or 3-fold dilutions.

    • Also prepare dilutions for the positive control (AZT) and a vehicle control (DMSO at the highest concentration used for this compound, typically ≤0.1%).

    • Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include wells for "cells only" (no virus, no drug) and "virus control" (cells + virus, no drug).

  • Virus Infection:

    • Dilute the HIV-1 stock in complete medium to a concentration that will cause 80-90% cell death in the virus control wells after 5-7 days. This multiplicity of infection (MOI) must be pre-determined and optimized.

    • Add 50 µL of the diluted virus to all wells except the "cells only" control wells. Add 50 µL of medium to the "cells only" wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 5 to 7 days, or until the cytopathic effect is clearly visible in the virus control wells.

  • Quantification of Cell Viability:

    • On the day of analysis, prepare the cell viability reagent according to the manufacturer's instructions (e.g., XTT).

    • Add 50 µL of the reagent solution to each well of the plate.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.

c. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of CPE inhibition for each drug concentration using the following formula:

    • % CPE Inhibition = [(Absorbance_drug - Absorbance_virus) / (Absorbance_cells - Absorbance_virus)] × 100

  • Plot the % CPE Inhibition against the log of the drug concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC₅₀ value, which is the concentration at which this compound protects 50% of the cells from virus-induced death.

References

Application of Costatolide in Preclinical Models of HIV Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, also known as (-)-Calanolide B, is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the latex of the Calophyllum teysmannii tree.[1][2] It is a structural isomer of the more extensively studied (+)-Calanolide A. This compound has demonstrated potent in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other NNRTIs.[3][4] This document provides a summary of the available data on this compound and its related isomer, Calanolide A, in preclinical models of HIV infection, along with detailed experimental protocols to guide further research and development.

While extensive in vitro data exists for this compound, publicly available information on its application in preclinical animal models is limited. Therefore, this document also includes in vivo data for the closely related isomer, (+)-Calanolide A, to provide a more comprehensive preclinical perspective.

Data Presentation

In Vitro Anti-HIV-1 Activity of this compound

The following table summarizes the in vitro efficacy of this compound against various strains of HIV-1 in different cell lines.

Cell LineVirus StrainEC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Reference
CEM-SSHIV-1 RF0.06 - 1.4>100[3]
H9HIV-1 RF0.06 - 1.4>100[3]
MT-2HIV-1 RF0.06 - 1.4>100[3]
AA5HIV-1 RF0.06 - 1.4>100[3]
U937HIV-1 RF0.06 - 1.4>100[3]
174xCEMHIV-1 RF0.06 - 1.4>100[3]

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

In Vitro Synergy of this compound with Other Anti-HIV Agents

This compound has been shown to act synergistically when used in combination with other classes of anti-HIV drugs.

Combination AgentClassSynergy LevelReference
Zidovudine (AZT)NRTISynergistic[1]
IndinavirProtease InhibitorSynergistic[1]
NelfinavirProtease InhibitorSynergistic[1]
SaquinavirProtease InhibitorSynergistic[1]
UC38NNRTISynergistic[1]

NRTI: Nucleoside Reverse Transcriptase Inhibitor

In Vivo Anti-HIV Activity of (+)-Calanolide A (Isomer of this compound) in a Hollow Fiber Mouse Model

The following data is for (+)-Calanolide A, a closely related isomer of this compound, and provides an indication of the potential in vivo efficacy of this class of compounds.

Animal ModelAdministration RouteDosing ScheduleOutcomeReference
Hollow Fiber MouseOral & ParenteralOnce or twice dailySuppressed virus replication[1][5]
Hollow Fiber MouseCombination with AZTNot specifiedSynergistic effect in suppressing virus replication[5]

Experimental Protocols

In Vitro Anti-HIV Assay Protocol

This protocol is a standard method for evaluating the in vitro antiviral activity of a compound against HIV-1.

1. Cell and Virus Culture:

  • Maintain a suitable human T-cell line (e.g., CEM-SS) in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
  • Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 RF).

2. Assay Procedure:

  • Seed CEM-SS cells in a 96-well microtiter plate at a density of 5 x 10⁴ cells per well.
  • Prepare serial dilutions of this compound in culture medium.
  • Add the diluted compound to the wells.
  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 6-7 days.

3. Measurement of Viral Replication:

  • After the incubation period, collect the cell-free supernatant.
  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

4. Measurement of Cytotoxicity:

  • In a parallel plate with uninfected cells, assess cell viability using a tetrazolium-based colorimetric assay (e.g., XTT).

5. Data Analysis:

  • Calculate the EC₅₀ value by determining the concentration of this compound that reduces p24 antigen production by 50% compared to the virus control.
  • Calculate the CC₅₀ value by determining the concentration of this compound that reduces cell viability by 50% compared to the cell control.

HIV-1 Reverse Transcriptase Inhibition Assay Protocol

This protocol assesses the direct inhibitory effect of this compound on the HIV-1 reverse transcriptase (RT) enzyme.

1. Reagents and Materials:

  • Recombinant HIV-1 RT.
  • Poly(rA)-oligo(dT) as the template-primer.
  • ³H-labeled deoxythymidine triphosphate (³H-dTTP).
  • Reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.
  • This compound dissolved in DMSO.

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, template-primer, and ³H-dTTP.
  • Add serial dilutions of this compound to the reaction mixture.
  • Initiate the reaction by adding recombinant HIV-1 RT.
  • Incubate the reaction at 37°C for 1 hour.

3. Measurement of RT Activity:

  • Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
  • Precipitate the newly synthesized DNA on glass fiber filters.
  • Wash the filters to remove unincorporated ³H-dTTP.
  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits RT activity by 50%.

Preclinical Animal Model: Hollow Fiber Mouse Protocol (for Calanolide A)

This in vivo model allows for the preliminary assessment of a compound's antiviral activity in a physiological environment.

1. Hollow Fiber Preparation:

  • Prepare semi-permeable polyvinylidene fluoride (PVDF) hollow fibers.
  • Fill the fibers with a suspension of HIV-1 infected human cells (e.g., CEM-SS) at a high density.
  • Seal both ends of the fibers.

2. Animal Implantation:

  • Surgically implant the hollow fibers into the peritoneal cavity and/or the subcutaneous space of immunodeficient mice (e.g., SCID mice).

3. Drug Administration:

  • Administer Calanolide A to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.

4. Sample Collection and Analysis:

  • At the end of the treatment period, retrieve the hollow fibers.
  • Lyse the cells within the fibers and measure the amount of viable HIV-1 by quantifying the p24 antigen using ELISA.

5. Data Analysis:

  • Compare the p24 levels in the fibers from treated animals to those from untreated control animals to determine the extent of viral inhibition.

Visualizations

Signaling Pathway Diagram

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Template vDNA Viral DNA RT->vDNA Reverse Transcription Integration Integration into Host Genome vDNA->Integration This compound This compound This compound->RT Inhibition (Mixed-Type)

Caption: Mechanism of action of this compound as an HIV-1 NNRTI.

Experimental Workflow Diagram

in_vitro_screening_workflow cluster_analysis 5. Analysis start Start: Compound Library cell_culture 1. Cell Culture (e.g., CEM-SS) start->cell_culture hiv_infection 2. HIV-1 Infection cell_culture->hiv_infection compound_treatment 3. Treatment with this compound (Serial Dilutions) hiv_infection->compound_treatment incubation 4. Incubation (6-7 days) compound_treatment->incubation p24_elisa Viral Replication (p24 ELISA) incubation->p24_elisa xtt_assay Cell Viability (XTT Assay) incubation->xtt_assay data_analysis 6. Data Analysis (EC₅₀, CC₅₀ Calculation) p24_elisa->data_analysis xtt_assay->data_analysis end End: Efficacy & Toxicity Profile data_analysis->end

Caption: Workflow for in vitro anti-HIV-1 screening of this compound.

Logical Relationship Diagram

logical_relationship cluster_properties Properties cluster_preclinical Preclinical Evaluation This compound This compound nnrti NNRTI This compound->nnrti synergy Synergy with other ARVs This compound->synergy activity_resistant_strains Activity against NNRTI-resistant strains This compound->activity_resistant_strains mixed_inhibition Mixed-Type Inhibition of RT nnrti->mixed_inhibition in_vitro In Vitro Studies (Cell Lines) nnrti->in_vitro synergy->in_vitro activity_resistant_strains->in_vitro in_vivo In Vivo Studies (Animal Models - via Calanolide A) in_vitro->in_vivo development Potential for Further Drug Development in_vivo->development

Caption: Logical flow from this compound's properties to development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Costatolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Costatolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this promising anti-HIV-1 agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against HIV-1.[1] Like many other NNRTIs, this compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This can present a significant challenge for in vitro and in vivo studies, potentially leading to precipitation, inaccurate dosing, and unreliable experimental results. A predicted logP value for the closely related analogue, (+)-Calanolide A, is in the range of 3.8 to 4.18, indicating its high lipophilicity.[2][3]

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

A2: This is a common issue when working with lipophilic compounds. You are likely exceeding the solubility limit of this compound in your final aqueous solution. When a concentrated stock of a lipophilic drug in an organic solvent is diluted into an aqueous medium, the organic solvent is diluted, and the drug's solubility drastically decreases, causing it to precipitate out of the solution.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: For lipophilic compounds like this compound and its analogs (calanolides), 100% Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[4][5] Ethanol can also be a suitable organic solvent.[6][7]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. It is generally recommended to keep the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for 0.1% or lower.[8][9][10][11] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guides

Issue: My this compound has precipitated in my aqueous buffer.

Logical Workflow for Troubleshooting Precipitation

G A Precipitation Observed B Review Stock Solution Preparation A->B Check initial steps C Optimize Dilution Method B->C If stock is correct D Consider Formulation Aids C->D If dilution still causes precipitation F Successful Solubilization C->F Successful dilution E Verify Final Concentration vs. Solubility Limit D->E If formulation aids are an option D->F Successful formulation E->C If concentration is too high E->F Concentration adjusted

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Possible Causes and Solutions:

Possible Cause Solution
Final concentration exceeds solubility limit. Decrease the final concentration of this compound in your aqueous buffer.
Rapid dilution of the stock solution. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to immediate precipitation.
Incorrect solvent for stock solution. Ensure your stock solution is prepared in 100% DMSO or another suitable organic solvent in which this compound is highly soluble.
Low temperature of the aqueous buffer. Warming the aqueous buffer slightly (e.g., to 37°C) may increase the solubility of this compound. However, be mindful of the temperature stability of other components in your assay.
Issue: I need to prepare a specific concentration of this compound in an aqueous buffer for my experiment, but I am unsure how to avoid precipitation.

Recommended Protocol for Solubilizing this compound:

This protocol is a general guideline. It is essential to empirically determine the optimal conditions for your specific experimental setup.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Experimental Workflow for Solubilization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control A Weigh this compound B Add 100% DMSO A->B C Vortex until fully dissolved B->C D Store at -20°C or -80°C C->D E Thaw stock solution D->E F Warm aqueous buffer to 37°C E->F G Add stock solution dropwise to buffer while vortexing F->G H Visually inspect for precipitation G->H I Use immediately H->I J Prepare buffer with same final DMSO concentration

Caption: A workflow for preparing this compound solutions for in vitro experiments.

Protocol Steps:

  • Prepare a High-Concentration Stock Solution in 100% DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Ensure the this compound is completely dissolved by vortexing. Gentle warming in a water bath (e.g., 37°C) may be necessary but be cautious of potential degradation.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution in Aqueous Buffer:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to the temperature of your experiment (e.g., 37°C).

    • While vigorously vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise. This gradual addition is critical to prevent precipitation.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration or consider the use of solubilizing agents.

  • Prepare a Vehicle Control:

    • Prepare a vehicle control by adding the same volume of 100% DMSO to the same final volume of your aqueous buffer. This will ensure that the final concentration of DMSO in your control is identical to your experimental samples.

Quantitative Data Summary

ParameterValue/RecommendationSource
Predicted logP (Calanolide A) 3.8 - 4.18[2][3][6]
Recommended Stock Solvent 100% DMSO or Ethanol[4][5][6][7]
Max. Final DMSO in Cell Assays ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)[8][9][10][11]

Signaling Pathway

This compound's Role in HIV-1 Inhibition and the JAK-STAT Pathway Context

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, leading to a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

While this compound directly targets the reverse transcriptase, the broader context of HIV-1 infection involves the host's immune response, where the JAK-STAT signaling pathway plays a crucial role. HIV-1 infection can dysregulate the JAK-STAT pathway, impacting cytokine signaling and immune cell function. Understanding this interplay is important for a comprehensive view of HIV-1 pathogenesis.

HIV1_Inhibition_and_JAK_STAT cluster_hiv HIV-1 Replication Cycle cluster_jak_stat Host Cell JAK-STAT Pathway HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT HIV_DNA HIV-1 DNA Integration Integration into Host Genome HIV_DNA->Integration RT->HIV_DNA This compound This compound This compound->RT Inhibits Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Gene_Expression Antiviral Gene Expression STAT->Gene_Expression HIV_Infection HIV-1 Infection cluster_jak_stat cluster_jak_stat HIV_Infection->cluster_jak_stat Dysregulates

Caption: Inhibition of HIV-1 reverse transcriptase by this compound and the context of the host cell's JAK-STAT signaling pathway.

Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Always refer to the manufacturer's product information sheet and relevant scientific literature for the most accurate and up-to-date guidance.

References

How to improve the stability of Costatolide in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Costatolide in solution for long-term experiments. The information is based on general principles for the stabilization of lactones and natural products, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time in my long-term experiment. What could be the cause?

A1: Loss of activity in this compound solutions during long-term storage is often due to the chemical degradation of the molecule. This compound possesses a lactone ring, a functional group that can be susceptible to hydrolysis, leading to an inactive, open-ring form.[1] This process can be influenced by several factors in your experimental setup.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of lactones like this compound in solution is primarily affected by pH, temperature, and the choice of solvent.[1] Exposure to light and oxygen can also contribute to the degradation of natural product compounds.[2][3]

Q3: What is the optimal pH range for storing this compound in solution?

A3: Generally, lactones are more stable in acidic conditions.[1][4] Alkaline or even neutral pH can promote hydrolysis of the lactone ring. For optimal stability, it is recommended to maintain the pH of your this compound solution in the acidic range, although the ideal pH should be determined empirically.

Q4: What is the recommended storage temperature for this compound solutions?

A4: For long-term storage, it is generally best to store solutions at low temperatures.[2][5] Refrigerated (2–8°C) or cryogenic storage (-20°C or -80°C) can significantly slow down degradation reactions.[2] For short-term storage during an experiment, keeping the solution on ice is advisable.

Q5: Which solvents are recommended for dissolving and storing this compound?

Troubleshooting Guide

Issue: Rapid loss of this compound activity in aqueous buffer.

Potential Cause Troubleshooting Steps
pH of the buffer is too high (neutral or alkaline). 1. Measure the pH of your buffer. 2. Prepare fresh solutions in buffers with a more acidic pH (e.g., pH 4-6). 3. Empirically test the stability of this compound over time in different pH conditions to find the optimal range.
Storage temperature is too high. 1. Store stock solutions at -20°C or -80°C. 2. For working solutions, prepare smaller aliquots to avoid repeated freeze-thaw cycles. 3. Keep working solutions on ice during experiments.
Hydrolysis due to water in the solvent. 1. If possible, prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. 2. Store stock solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture.
Oxidation. 1. Degas your aqueous buffer before preparing the final solution. 2. Consider adding an antioxidant to your buffer, if compatible with your experimental system.
Photodegradation. 1. Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[2][3]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Stability

This protocol outlines a method to assess the stability of this compound in buffers of varying pH.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the this compound stock solution to the final desired concentration in each of the prepared buffers.

  • Incubation: Incubate the test solutions at a relevant temperature (e.g., room temperature or 37°C) and protect them from light.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.

  • Analysis: Immediately analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.

Data Presentation

Table 1: Hypothetical Stability of this compound at Different pH and Temperatures

The following table illustrates hypothetical data from a stability study.

pHTemperature (°C)% Remaining after 24h% Remaining after 48h
4.0499%98%
5.0498%95%
6.0495%90%
7.0485%75%
8.0470%50%
4.02595%90%
5.02590%80%
6.02580%65%
7.02560%40%
8.02540%20%

Visualizations

G This compound This compound (Active, Lactone Form) Hydrolysis Hydrolysis (H₂O, OH⁻) This compound->Hydrolysis Degradation Pathway Inactive Inactive Metabolite (Open-Ring, Carboxylate Form) Hydrolysis->Inactive

Caption: General degradation pathway of a lactone via hydrolysis.

G start Start: Need to store This compound for long-term experiment is_solution_necessary Is a solution absolutely necessary for long-term storage? start->is_solution_necessary store_solid Store as a solid (neat) or lyophilized powder at -20°C or -80°C in a desiccator. is_solution_necessary->store_solid No prepare_stock Prepare a high-concentration stock in anhydrous aprotic solvent (e.g., DMSO). is_solution_necessary->prepare_stock Yes working_solution Prepare fresh working solutions for each experiment from the stock. store_solid->working_solution storage_conditions Store stock solution at -80°C under an inert atmosphere (Ar/N₂). prepare_stock->storage_conditions storage_conditions->working_solution buffer_choice Use an acidic buffer (pH 4-6) for the final dilution. working_solution->buffer_choice end Proceed with experiment buffer_choice->end

Caption: Decision workflow for optimal this compound storage.

References

Troubleshooting unexpected results in Costatolide anti-HIV assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Costatolide in anti-HIV assays. The information is designed to assist scientists and drug development professionals in overcoming common challenges and interpreting unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against HIV-1?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1]

Q2: What are the expected potency values for this compound in anti-HIV assays?

This compound has demonstrated potent anti-HIV-1 activity. The effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, typically range from 0.06 to 1.4 µM in various T-cell lines.[2] The 50% inhibitory concentration (IC50) against the HIV-1 reverse transcriptase enzyme is in the sub-micromolar range, though it exhibits a complex mixed-type inhibition.[2] The 50% cytotoxic concentration (CC50) should be significantly higher than the EC50, indicating a favorable therapeutic index.

Q3: Is this compound active against NNRTI-resistant HIV-1 strains?

This compound has shown enhanced activity against certain NNRTI-resistant HIV-1 strains, particularly those with the Y181C mutation in the reverse transcriptase enzyme.[1] However, reduced activity has been observed against viruses with mutations at residues L100, K103, and Y188.[1]

Q4: Can this compound be used in combination with other anti-HIV drugs?

Yes, studies have shown that this compound exhibits synergistic antiviral effects when used in combination with other classes of anti-HIV agents, including nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors.[2] No antagonistic effects have been reported.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during anti-HIV assays with this compound.

Issue 1: Higher than Expected EC50 Values in Cell-Based Assays

Possible Causes:

  • Compound Solubility: this compound, like many NNRTIs, may have limited aqueous solubility. Precipitation of the compound in the culture medium can lead to a lower effective concentration.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivities to both the virus and the antiviral compound.

  • Viral Stock Titer: An excessively high viral titer in the assay can overwhelm the inhibitory capacity of the compound, leading to an artificially high EC50 value.

  • Assay Incubation Time: The timing of compound addition relative to viral infection and the total incubation time can influence the outcome.

Solutions:

  • Solubility: Prepare stock solutions of this compound in a suitable organic solvent like DMSO at a high concentration. When diluting into aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Visually inspect for any precipitation after dilution.

  • Cell Line and Viral Titer Standardization: Use a consistent and well-characterized cell line and viral stock. Titer the viral stock regularly to ensure a consistent multiplicity of infection (MOI) is used in each experiment.

  • Optimize Assay Parameters: Empirically determine the optimal time of compound addition (pre-, co-, or post-infection) and the ideal assay duration for your specific cell line and virus strain.

Issue 2: Inconsistent Results in Reverse Transcriptase (RT) Inhibition Assays

Possible Causes:

  • Enzyme Activity: The activity of the recombinant HIV-1 RT can vary between batches or due to improper storage.

  • Substrate Concentration: As this compound is a mixed-type inhibitor, its apparent IC50 value can be influenced by the concentration of the nucleotide substrate (e.g., dTTP).[2]

  • Reagent Degradation: Essential assay components like dNTPs and the template-primer can degrade over time.

Solutions:

  • Enzyme Quality Control: Aliquot and store the RT enzyme at -80°C. Perform a standard activity assay with each new batch to ensure consistency.

  • Substrate Concentration Control: Maintain a consistent and optimized concentration of the nucleotide substrate across all experiments to ensure reproducible IC50 values.

  • Fresh Reagents: Prepare fresh dilutions of dNTPs and other critical reagents for each experiment.

Issue 3: High Cytotoxicity Observed in MTT Assays

Possible Causes:

  • Compound Concentration: At high concentrations, this compound may exhibit off-target effects leading to cellular toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

  • Cell Seeding Density: Very low or very high cell densities can affect the reliability of the MTT assay.

Solutions:

  • Dose-Response Curve: Perform a full dose-response curve to determine the CC50 value accurately.

  • Solvent Control: Include a vehicle control with the highest concentration of the solvent used in the experiment to assess its contribution to cytotoxicity.

  • Optimize Cell Density: Determine the optimal cell seeding density for your cell line that allows for logarithmic growth during the assay period.

Quantitative Data Summary

ParameterValueAssay TypeCell Line/EnzymeReference
EC50 0.06 - 1.4 µMCell-Based Viral ReplicationVarious T-cell lines[2]
IC50 Sub-micromolarEnzymatic RT InhibitionRecombinant HIV-1 RT[2]
CC50 >20 µM (example)MTT Cytotoxicity AssayCEM-SS CellsInferred

Note: The provided CC50 value is an example based on typical therapeutic indices for antiviral compounds. Researchers should determine the specific CC50 for their experimental conditions.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT.

Methodology:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), a poly(rA) template and oligo(dT) primer, and a specific concentration of dTTP.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of newly synthesized DNA. This can be done using various methods, such as incorporation of a radiolabeled nucleotide or a non-radioactive ELISA-based method.

  • Calculate the percentage of RT inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HIV-1 replication in a cell culture model.

Methodology:

  • Seed a suitable human T-cell line (e.g., CEM-SS or MT-4) in a 96-well plate.

  • Add serial dilutions of this compound to the cells. Include a no-drug control and a positive control (e.g., another known NNRTI).

  • Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each this compound concentration compared to the no-drug control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Methodology:

  • Seed the same cell line used in the anti-HIV assay in a 96-well plate at an optimized density.

  • Add serial dilutions of this compound to the cells. Include a no-drug control (cells with medium only) and a vehicle control.

  • Incubate the plates for the same duration as the anti-HIV assay.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

HIV_Lifecycle cluster_cell Host Cell HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding Uncoating 2. Uncoating Binding->Uncoating RT_Step 3. Reverse Transcription (RNA -> DNA) Uncoating->RT_Step Integration 4. Integration (into Host DNA) RT_Step->Integration Transcription 5. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 6. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding This compound This compound (NNRTI) This compound->RT_Step Inhibits

Caption: HIV-1 Replication Cycle and the Mechanism of Action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Parallel Assays A Prepare this compound Stock Solution B Perform Serial Dilutions A->B C Cytotoxicity Assay (MTT) - Determine CC50 B->C D Anti-HIV Assay (p24 ELISA) - Determine EC50 B->D E RT Inhibition Assay - Determine IC50 B->E F Data Analysis - Calculate Therapeutic Index (CC50/EC50) C->F D->F E->F

Caption: General Experimental Workflow for Evaluating the Anti-HIV Activity of this compound.

References

Optimizing the concentration of Costatolide for maximum efficacy in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Costatolide for maximum efficacy in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (-)-calanolide B, is a nonnucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary mechanism of action is the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) enzyme.[1][2] This inhibition prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[3] this compound exhibits a mixed-type inhibition, affecting both the Michaelis constant (Km) for the deoxynucleoside triphosphate (dNTP) substrate and the maximum reaction velocity (Vmax) of the enzyme.[1][2]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The 50% effective concentration (EC50) of this compound against HIV-1 in various cell lines typically ranges from 0.06 to 1.4 µM. The specific EC50 will vary depending on the cell line, the HIV-1 strain, and the experimental conditions.

Q3: Can this compound affect cellular processes other than viral replication?

A3: While this compound is a specific inhibitor of HIV-1 RT, other NNRTIs have been reported to have off-target effects. For instance, the NNRTI efavirenz has been shown to induce apoptosis (programmed cell death) in a caspase- and mitochondrion-dependent manner in T cells and peripheral blood mononuclear cells.[4] Some NNRTIs can also induce HIV-1 protease-mediated cytotoxicity, leading to the rapid death of infected CD4 T cells.[5] It is important to consider these potential off-target effects when designing and interpreting experiments with this compound, especially at higher concentrations.

Q4: Is this compound active against all types of HIV?

A4: this compound is a specific inhibitor of HIV-1 and does not have activity against HIV-2.[1] Its efficacy can also be reduced against certain HIV-1 strains with resistance mutations in the reverse transcriptase gene, such as those at positions L100, K103, and Y188.[1][2] However, it has shown enhanced activity against some NNRTI-resistant strains, like those with the Y181C mutation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no antiviral efficacy - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or virus strain. - Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. - Resistant virus strain: The HIV-1 strain being used may have mutations conferring resistance to this compound. - Cell health: The cells may not be healthy or in the optimal growth phase for viral infection and compound activity.- Optimize concentration: Perform a dose-response experiment to determine the EC50 for your specific experimental setup. - Proper handling: Ensure this compound is stored correctly (as per the manufacturer's instructions) and that stock solutions are freshly prepared. - Verify virus genotype: If possible, sequence the reverse transcriptase gene of your viral stock to check for known resistance mutations. - Monitor cell viability: Ensure cells are healthy and seeded at the correct density.
High cytotoxicity observed - This compound concentration is too high: The concentration used may be toxic to the host cells. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Off-target effects: As with other NNRTIs, high concentrations of this compound may induce apoptosis or other cytotoxic effects.[4][5]- Determine CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) in your cell line. The therapeutic index (CC50/EC50) should be high. - Control for solvent: Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Include a solvent-only control in your experiments. - Lower the concentration: Use a concentration of this compound that is well below the CC50.
Inconsistent or variable results - Batch-to-batch variability of this compound: Different batches of the compound may have slight variations in purity or activity. - Inconsistent cell passage number: The sensitivity of cells to the compound may change with increasing passage number. - Variability in viral stock: The titer and infectivity of your viral stock may vary between preparations.- Test new batches: When using a new batch of this compound, it is advisable to re-determine the EC50. - Use consistent cell passages: Use cells within a defined, low passage number range for all experiments. - Titer viral stocks: Always titer your viral stocks before use and use a consistent multiplicity of infection (MOI) for your experiments.

Data Presentation

Table 1: Antiviral Activity (EC50) of this compound against HIV-1 in Various Cell Lines

Cell LineCell TypeEC50 (µM)
CEM-SST-cell line0.06 - 1.4
H9T-cell line0.06 - 1.4
MT-2T-cell line0.06 - 1.4
AA5B-cell line0.06 - 1.4
U937Monocytic line0.06 - 1.4
174xCEMT-cell/B-cell hybrid0.06 - 1.4

Data summarized from Buckheit et al., 1999.[1]

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) of this compound

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of viral replication using a cell-based assay with an MTT readout to measure cell viability.

Materials:

  • Host cells permissive to HIV-1 infection (e.g., CEM-SS)

  • HIV-1 viral stock of known titer

  • This compound

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed host cells into a 96-well plate at a density that will allow for optimal growth and viral infection over the course of the assay.

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations to be tested. It is recommended to perform at least a 7-point dilution series.

  • Infection and Treatment:

    • Infect the seeded cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).

    • Immediately after infection, add the different concentrations of the diluted this compound to the appropriate wells.

    • Include the following controls on each plate:

      • Cell Control: Cells with medium only (no virus, no compound).

      • Virus Control: Cells with virus and medium (no compound).

      • Solvent Control: Cells with virus and the highest concentration of the solvent used to dissolve this compound.

      • Compound Cytotoxicity Control: Cells with the different concentrations of this compound but no virus.

  • Incubation:

    • Incubate the plate for a period that allows for multiple rounds of viral replication, typically 3-7 days.

  • MTT Assay:

    • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • After the incubation with MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control.

    • Plot the percentage of inhibition of viral cytopathic effect against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the EC50 value.

Visualizations

HIV_RT_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of this compound Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration This compound This compound RT Reverse Transcriptase This compound->RT Binds to allosteric site RT->Viral DNA Inhibits EC50_Workflow start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions infect_treat Infect Cells with HIV-1 and Add this compound prepare_dilutions->infect_treat controls Include Controls: - Cell Control - Virus Control - Solvent Control - Cytotoxicity Control infect_treat->controls incubation Incubate for 3-7 Days controls->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Analyze Data and Calculate EC50 read_plate->analyze_data end_node End analyze_data->end_node NNRTI_Apoptosis_Pathway cluster_cell Potential Off-Target Effect of NNRTIs NNRTI NNRTI (e.g., Efavirenz) Mitochondria Mitochondria NNRTI->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Execution Phase

References

Strategies to minimize off-target effects of Costatolide in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Costatolide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary target is the reverse transcriptase (RT) of the Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions through a mixed-type inhibition mechanism, which means it affects both the binding of the natural substrate (dTTP) to the enzyme and the maximum rate of the enzymatic reaction (Vmax).[1][2] This dual action effectively halts the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Q2: What are the potential off-target effects of this compound in cellular assays?

While specific off-target effects of this compound are not extensively documented in publicly available literature, general concerns for small molecule inhibitors like this compound in cellular assays include:

  • Cytotoxicity: At higher concentrations, this compound may induce cell death or inhibit cell proliferation in a manner independent of its anti-HIV-1 activity.

  • Mitochondrial Toxicity: Some NNRTIs have been associated with mitochondrial dysfunction.

  • Interaction with Cellular Kinases or Other Enzymes: Due to structural similarities with endogenous molecules, small molecules can sometimes interact with unintended cellular proteins.

  • Induction of Cellular Stress Pathways: High concentrations of a foreign compound can trigger stress responses in cells, such as the unfolded protein response (UPR) or oxidative stress.

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?

To determine the optimal concentration, it is crucial to perform a dose-response curve for both antiviral activity and cytotoxicity in parallel. The ideal concentration will show high antiviral efficacy with minimal impact on cell viability.

Table 1: Example Dose-Response Data for this compound in CEM-SS Cells

This compound (µM)HIV-1 Inhibition (%)Cell Viability (%)
0.0011598
0.015597
0.19295
19985
109960
1009925

Data are hypothetical and for illustrative purposes only.

Based on this example, a concentration range of 0.1 to 1 µM would be a good starting point for further experiments, as it provides high efficacy with low cytotoxicity.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in my cellular assay.

Possible Cause: The concentration of this compound is too high, leading to off-target effects.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Use a standard method like MTT, XTT, or a CellTiter-Glo® Luminescent Cell Viability Assay to determine the 50% cytotoxic concentration (CC50).[3]

  • Lower the Concentration: Reduce the working concentration of this compound to a range well below the CC50 value.

  • Use a More Sensitive Antiviral Assay: If lowering the concentration reduces the desired antiviral effect, consider using a more sensitive assay for viral replication, such as a p24 ELISA or a luciferase-based reporter assay.[4]

  • Include Proper Controls: Always include a "cells only" control (no virus, no drug), a "virus only" control (cells and virus, no drug), and a "drug only" control (cells and drug, no virus) to accurately assess cytotoxicity.

Issue 2: Inconsistent antiviral activity of this compound between experiments.

Possible Cause 1: Variability in cell health and density.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure that the same number of viable cells are seeded in each well for every experiment.

  • Monitor Cell Health: Regularly check the morphology and doubling time of your cell cultures. Do not use cells that have been in continuous culture for an extended period.

Possible Cause 2: Degradation of this compound.

Troubleshooting Steps:

  • Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.

Experimental Protocols

Protocol 1: XTT Cytotoxicity Assay

This protocol is used to quantify the cytotoxic effects of this compound.

  • Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Labeling: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measurement: Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: HIV-1 p24 Antigen ELISA

This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a marker of viral replication.

  • Cell Infection: Plate target cells (e.g., PBMCs or TZM-bl cells) in a 24-well plate. Infect the cells with a known amount of HIV-1 in the presence of varying concentrations of this compound.

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Perform a p24 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the recombinant p24 standards. Use the standard curve to determine the concentration of p24 in each sample. Calculate the percentage of inhibition for each this compound concentration relative to the untreated, infected control.

Visualizations

HIV_Lifecycle_and_Costatolide_Inhibition HIV HIV-1 Virion Binding Binding and Fusion HIV->Binding 1. HostCell Host T-Cell Entry Viral Entry Binding->Entry Uncoating Uncoating Entry->Uncoating RT Reverse Transcription (RNA -> DNA) Uncoating->RT Integration Integration into Host Genome RT->Integration Transcription Transcription (DNA -> RNA) Integration->Transcription Translation Translation (RNA -> Proteins) Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding and Maturation Assembly->Budding NewVirion New HIV-1 Virion Budding->NewVirion This compound This compound This compound->RT Inhibits

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Observe Unexpected Effect (e.g., high cytotoxicity) DoseResponse 1. Perform Dose-Response for Efficacy (IC50) and Cytotoxicity (CC50) Start->DoseResponse CalcSI 2. Calculate Selectivity Index (SI = CC50 / IC50) DoseResponse->CalcSI Decision Is SI > 10? CalcSI->Decision Optimize Optimize Concentration: Use concentration with high efficacy and low cytotoxicity Decision->Optimize Yes Troubleshoot Further Troubleshooting Needed Decision->Troubleshoot No CounterScreen 3. Perform Counter-Screens: - Use different cell lines - Test against related viruses (if applicable) - Use target-engagement assays Troubleshoot->CounterScreen Analyze 4. Analyze Counter-Screen Data CounterScreen->Analyze Conclusion Identify and Mitigate Off-Target Effect Analyze->Conclusion

Caption: Workflow for troubleshooting potential off-target effects.

Logical_Relationships cluster_off_target Examples of Off-Target Effects HighConc High this compound Concentration OnTarget On-Target Effect: HIV-1 RT Inhibition HighConc->OnTarget leads to OffTarget Potential Off-Target Effects HighConc->OffTarget may lead to DesiredOutcome Desired Experimental Outcome: High Antiviral Activity, Low Cytotoxicity OnTarget->DesiredOutcome Cytotoxicity Cytotoxicity OffTarget->Cytotoxicity Mito Mitochondrial Dysfunction OffTarget->Mito Kinase Kinase Inhibition OffTarget->Kinase Stress Cellular Stress OffTarget->Stress LowConc Optimal this compound Concentration LowConc->OnTarget achieves LowConc->DesiredOutcome

Caption: Logical relationships in optimizing this compound concentration.

References

Refining protocols for the purification of synthetic Costatolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the purification of synthetic Costatolide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of synthetic this compound in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound after aqueous work-up. - Emulsion formation: Surfactant-like impurities or vigorous shaking can lead to stable emulsions, trapping the product in the interfacial layer.[1] - Incorrect pH: The aqueous layer's pH may not be optimal for ensuring the product remains in the organic phase. - Product precipitation: The product may be partially insoluble in the chosen organic solvent.- To break emulsions: Add brine (saturated NaCl solution), gently swirl instead of shaking, or filter the mixture through a pad of Celite.[1] - Optimize pH: If the crude product contains acidic or basic impurities, perform extractions with a dilute base (e.g., NaHCO₃) or acid (e.g., dilute HCl) to remove them. Ensure the final aqueous wash is neutral. - Change solvent: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and THF.
Poor separation of this compound from a non-polar impurity during flash chromatography. - Inappropriate solvent system: The eluent may be too polar, causing both the product and impurity to elute quickly. - Column overloading: Too much crude material was loaded onto the column.- Optimize eluent: Use a less polar solvent system. Develop the optimal system using thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for this compound.[2] - Gradient elution: Start with a non-polar eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[3][4] - Reduce load: Use a larger column or reduce the amount of crude material. A common rule of thumb is a silica gel to crude material ratio of 50:1 to 100:1 by weight for difficult separations.[2]
This compound appears to degrade on the silica gel column. - Acidity of silica gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.- Neutralize silica: Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[3] - Use alternative stationary phases: Consider using neutral alumina or a bonded-phase silica gel (like diol or C18) for purification.
Co-elution of diastereomers during chromatography. - Insufficient resolving power of the chromatographic system. - Recycle HPLC: If available, use a recycle HPLC system to pass the mixture through the column multiple times, increasing the effective column length and improving separation.[5] - Alternative stationary phase: Chiral chromatography or a different achiral stationary phase might provide better separation of diastereomers.
Difficulty in obtaining crystals of purified this compound. - Presence of impurities: Even small amounts of impurities can inhibit crystallization. - Supersaturation not achieved correctly: The solution may be too dilute, or cooling may be too rapid. - Wrong solvent system: The chosen solvent system may not be suitable for crystallization.- Further purification: Re-purify the material using preparative HPLC. - Slow cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer to a refrigerator or freezer. - Solvent diffusion: Use a layered solvent system where a non-solvent is slowly introduced into a solution of the compound.[6] For example, dissolve this compound in a small amount of dichloromethane and layer hexane on top.
Product "oils out" instead of crystallizing. - Solution is too concentrated or cooled too quickly. - High level of impurities. - Dilute and reheat: Add more solvent to dissolve the oil, heat the solution, and allow it to cool more slowly. - Charcoal treatment: Traces of colored or highly soluble impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtering and cooling.

Frequently Asked Questions (FAQs)

1. What is a general workflow for the purification of synthetic this compound?

A typical purification workflow for a complex synthetic macrolide like this compound involves multiple steps to remove unreacted starting materials, reagents, and byproducts. The process generally starts with an aqueous work-up, followed by flash column chromatography, and often requires a final polishing step like preparative HPLC or crystallization to achieve high purity.

G cluster_0 Purification Workflow for Synthetic this compound crude Crude Reaction Mixture workup Aqueous Work-up / Extraction crude->workup Remove water-soluble impurities flash_chrom Flash Column Chromatography workup->flash_chrom Primary purification hplc Preparative HPLC flash_chrom->hplc High-purity separation cryst Crystallization flash_chrom->cryst Alternative to HPLC hplc->cryst Final polishing / solid form pure Pure Synthetic this compound hplc->pure If crystallization is not feasible cryst->pure

Figure 1. A general workflow for the purification of synthetic this compound.

2. How do I choose the right solvent system for flash column chromatography?

The ideal solvent system for flash chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with the Rf value of this compound being in the range of 0.2 to 0.3.[2] A common starting point for macrolides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.

3. What are some common reagents from the synthesis that might be difficult to remove?

In complex syntheses, certain reagents can be challenging to remove. For example, in a macrolactonization step, coupling agents like HATU or EDC and their byproducts can be persistent. Similarly, catalysts from cross-coupling reactions (e.g., palladium-based catalysts) may require specific work-up procedures or the use of scavenger resins for their removal.[7]

4. When is preparative HPLC necessary?

Preparative High-Performance Liquid Chromatography (HPLC) is often used as a final purification step when very high purity (>99%) is required, or when impurities are structurally very similar to the target compound, such as diastereomers, which are difficult to separate by flash chromatography.[8] Reverse-phase HPLC is commonly used for macrolides.[8][9]

5. What is the expected yield and purity for the purification of a complex synthetic macrolide like this compound?

The yield and purity can vary significantly depending on the efficiency of the synthetic route and the purification protocol. Below is a table with hypothetical but realistic data for a multi-step purification process.

Purification Step Starting Material (Crude Weight) Product Weight Step Yield Purity (by HPLC)
Aqueous Work-up / Extraction5.0 g3.2 g-~60%
Flash Column Chromatography3.2 g1.5 g47%~95%
Preparative HPLC1.5 g1.1 g73%>99%
Crystallization1.1 g0.95 g86%>99.5%
Overall Yield 5.0 g 0.95 g 19% >99.5%

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol describes a general procedure for the primary purification of synthetic this compound using normal-phase flash column chromatography.

  • Preparation of the Column:

    • Select a column size appropriate for the amount of crude material (e.g., a 40g silica cartridge for 1-2g of crude material).

    • Equilibrate the column with the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading:

    • Dissolve the crude this compound (from the aqueous work-up) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • If using a gradient, gradually increase the percentage of the polar solvent (e.g., from 10% to 50% ethyl acetate in hexanes over 20 column volumes).

    • Collect fractions and monitor the elution by TLC or a UV detector.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Reverse-Phase HPLC

This protocol outlines a method for the high-purity separation of this compound.

  • System Preparation:

    • Use a C18 preparative column.

    • Equilibrate the column with the initial mobile phase (e.g., 40% acetonitrile in water). The mobile phase may contain a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Sample Preparation:

    • Dissolve the partially purified this compound from flash chromatography in the mobile phase or a compatible solvent like methanol or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatography:

    • Inject the sample onto the column.

    • Run a linear gradient, for example, from 40% to 95% acetonitrile in water over 30 minutes.

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Fraction Collection and Product Recovery:

    • Collect the peak corresponding to this compound.

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the pure product as a solid.

Protocol 3: Crystallization

This protocol provides a general procedure for obtaining crystalline this compound.

  • Solvent Selection:

    • Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. This can be a single solvent (e.g., ethanol) or a binary solvent system (e.g., dichloromethane/hexanes).

  • Dissolution:

    • Place the purified this compound in a clean flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid using a large excess of solvent.

  • Crystal Growth:

    • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass can slow down cooling and evaporation.

    • Once crystals begin to form, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under high vacuum to remove any residual solvent.

G cluster_1 Troubleshooting Logic for Low Yield start Low Yield Observed check_workup Review Work-up Procedure start->check_workup check_chrom Analyze Chromatography Data start->check_chrom check_cryst Examine Crystallization Mother Liquor start->check_cryst emulsion Emulsion Formation? check_workup->emulsion streaking Product Streaking on Column? check_chrom->streaking solubility High Solubility in Mother Liquor? check_cryst->solubility precip Precipitation in Aqueous Layer? emulsion->precip No solution1 Modify Extraction (e.g., add brine) emulsion->solution1 Yes solution2 Adjust pH or Change Solvent precip->solution2 Yes coelution Co-elution with Impurity? streaking->coelution No solution3 Use Additives (e.g., TEA) or Change Stationary Phase streaking->solution3 Yes solution4 Optimize Gradient / Use HPLC coelution->solution4 Yes solution5 Change Crystallization Solvent / Lower Temperature solubility->solution5 Yes

Figure 2. A logical diagram for troubleshooting low purification yields.

References

Technical Support Center: Addressing Costatolide Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Costatolide in their in vitro experiments.

Troubleshooting Guide

Encountering variability or a loss of efficacy with this compound can be a significant hurdle. This guide addresses common issues in a question-and-answer format to help you navigate these challenges.

Question: My cells/virus are no longer responding to this compound at the previously established effective concentration. What should I do?

Answer: A decrease in sensitivity to this compound is a primary indicator of resistance. To confirm and quantify this change, it is crucial to perform a dose-response assay to determine the new 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A significant shift in this value suggests the development of resistance.

Experimental Protocol: Dose-Response Assay for EC50/IC50 Determination

  • Cell/Virus Preparation: Seed your cells or prepare your viral inoculum at the desired density in a multi-well plate.

  • Drug Dilution Series: Prepare a serial dilution of this compound. The concentration range should bracket the expected and previously determined EC50/IC50 values.

  • Treatment: Add the different concentrations of this compound to the wells. Include appropriate controls (untreated cells/virus and vehicle-only controls).

  • Incubation: Incubate the plates for a predetermined period, allowing for the drug to exert its effect.

  • Viability/Inhibition Assessment: Use a suitable assay to measure cell viability (e.g., MTT, CellTiter-Glo) or viral replication (e.g., plaque assay, RT-qPCR).

  • Data Analysis: Plot the response (e.g., % viability, % inhibition) against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50/IC50 value.

Question: I am observing inconsistent results in my this compound sensitivity assays. How can I improve reproducibility?

Answer: Inconsistent results can stem from several factors, including experimental variability and the emergence of a heterogeneous population with varying levels of resistance. To address this, it is important to standardize your experimental procedures and consider single-cell cloning to isolate and characterize subpopulations.

Question: How can I generate a this compound-resistant cell line or viral strain for further study?

Answer: Developing a resistant model in the laboratory allows for the detailed investigation of resistance mechanisms. This is typically achieved through continuous or pulsed exposure to the drug.[1][2]

Experimental Protocol: Generation of a Resistant Cell Line/Viral Strain

  • Initial Exposure: Treat the parental cell line or virus with this compound at a concentration around the EC50/IC50.

  • Gradual Dose Escalation: As the cells or virus population recovers and shows signs of growth, gradually increase the concentration of this compound in the culture medium.[3] This process is repeated over several passages.[4]

  • Monitoring: Regularly assess the EC50/IC50 of the evolving population to track the development of resistance.

  • Isolation and Characterization: Once a desired level of resistance is achieved, isolate single clones or viral plaques to establish a stable, resistant population. Characterize the resistant phenotype and investigate the underlying molecular mechanisms.

Frequently Asked Questions (FAQs)

Question: What is the known mechanism of action of this compound?

Answer: this compound, also known as (-)-calanolide B, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[5] It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3][5] The inhibition by this compound is characterized as a mixed-type, affecting both the Michaelis constant (Km) for the nucleotide substrate (dTTP) and the maximum reaction velocity (Vmax).[3][5]

Question: What are the known mechanisms of resistance to this compound?

Answer: Resistance to this compound and other NNRTIs is primarily caused by specific mutations in the gene encoding the HIV-1 reverse transcriptase.[3] These mutations alter the amino acid sequence of the NNRTI binding pocket, reducing the binding affinity of the drug. Key amino acid substitutions associated with this compound resistance include L100I, K103N, T139I, and Y188H/C.[3][5]

Question: If my research is not on HIV, what are the general mechanisms of resistance to drugs like macrolide antibiotics that I should consider?

Answer: While this compound is an NNRTI, if you are working with other classes of compounds like macrolide antibiotics, the mechanisms of resistance are different. The three primary mechanisms of resistance to macrolides are:

  • Target-site modification: This often involves methylation of the ribosomal RNA (rRNA) by Erm enzymes, which prevents the drug from binding to its target.[6][7][8] Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can also confer resistance.[7]

  • Drug efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the drug out of the cell, preventing it from reaching its intracellular target.[6][9][10]

  • Drug inactivation: This involves enzymatic modification of the drug, such as hydrolysis or phosphorylation, rendering it inactive.[6][7]

Question: How can I identify the specific mutations conferring resistance in my cell line or virus?

Answer: To identify the genetic basis of resistance, you will need to sequence the target gene. For this compound, this would be the reverse transcriptase gene of HIV-1. For other drugs, you would sequence the gene(s) known to be associated with resistance.

Experimental Protocol: Identification of Resistance Mutations

  • Nucleic Acid Extraction: Isolate viral RNA or cellular DNA/RNA from both the resistant and the parental (sensitive) populations.

  • Reverse Transcription (for RNA viruses): If working with an RNA virus like HIV, convert the RNA to complementary DNA (cDNA) using a reverse transcriptase.

  • PCR Amplification: Use specific primers to amplify the target gene (e.g., the HIV-1 reverse transcriptase gene).

  • DNA Sequencing: Sequence the PCR products and compare the sequences from the resistant and sensitive populations.

  • Sequence Analysis: Identify any nucleotide changes that result in amino acid substitutions in the resistant population.

Data Presentation

Table 1: Example of EC50 Shift in a this compound-Resistant HIV-1 Strain

Virus StrainThis compound EC50 (µM)Fold Change in Resistance
Wild-Type (Parental)0.051
Resistant Strain2.550

Table 2: Common Amino Acid Substitutions Conferring Resistance to this compound

Amino Acid ChangeLocation
L100IHIV-1 Reverse Transcriptase
K103NHIV-1 Reverse Transcriptase
T139IHIV-1 Reverse Transcriptase
Y188H/CHIV-1 Reverse Transcriptase

Visualizations

Costatolide_Mechanism_of_Action cluster_HIV_RT HIV-1 Reverse Transcriptase (p66 subunit) RT_Active_Site Active Site Viral_DNA Viral DNA Synthesis RT_Active_Site->Viral_DNA Inhibited NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->RT_Active_Site Induces conformational change This compound This compound This compound->NNRTI_Pocket Binds to dNTPs dNTPs dNTPs->RT_Active_Site Substrate Viral_RNA Viral RNA Template Viral_RNA->RT_Active_Site Template

Caption: Mechanism of action of this compound as an NNRTI of HIV-1 reverse transcriptase.

Resistance_Development_Workflow Start Parental Cell Line / Virus (Sensitive) Treat_IC50 Treat with this compound (at IC50) Start->Treat_IC50 Culture Culture until population recovers Treat_IC50->Culture Increase_Dose Increase this compound Concentration Culture->Increase_Dose Repeat Repeat for multiple passages Increase_Dose->Repeat Check_Resistance Periodically determine IC50 Repeat->Check_Resistance Check_Resistance->Culture Resistance not sufficient Resistant_Line Stable Resistant Line (High IC50) Check_Resistance->Resistant_Line Resistance goal met Isolate_Clones Isolate Single Clones / Plaques Resistant_Line->Isolate_Clones Characterize Characterize Phenotype & Genotype Isolate_Clones->Characterize

Caption: Workflow for the in vitro development of a this compound-resistant cell line or virus.

Troubleshooting_Tree Start Decreased this compound Efficacy Observed Confirm_Resistance Perform Dose-Response Assay to Determine IC50 Start->Confirm_Resistance IC50_Shift Significant IC50 Shift? Confirm_Resistance->IC50_Shift Resistance_Confirmed Resistance Confirmed IC50_Shift->Resistance_Confirmed Yes No_Resistance No Significant Shift. Review Assay Protocol, Reagents, and Cell Health IC50_Shift->No_Resistance No Investigate_Mechanism Investigate Mechanism of Resistance Resistance_Confirmed->Investigate_Mechanism Sequence_Target Sequence Target Gene (e.g., HIV Reverse Transcriptase) Investigate_Mechanism->Sequence_Target Identify_Mutations Identify Amino Acid Substitutions Sequence_Target->Identify_Mutations

Caption: Troubleshooting decision tree for addressing decreased efficacy of this compound.

References

Improving the reproducibility of experiments involving Costatolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the reproducibility of experiments involving Costatolide.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and application of this compound.

Question IDQuestionAnswer
SYN-001 My total synthesis of this compound results in a low yield. What are the potential causes and solutions?Low yields in the synthesis of complex molecules like this compound can stem from several factors. 1. Incomplete Reactions: Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials. If the reaction stalls, consider increasing the reaction time, temperature, or adding a fresh portion of the reagent. 2. Side Reactions: The presence of multiple functional groups in the precursors can lead to undesired side products. Ensure that protecting groups are stable under the reaction conditions and that reagents are specific for the desired transformation. 3. Purification Losses: this compound and its intermediates may be sensitive to silica gel chromatography. Consider using alternative purification methods like recrystallization or preparative HPLC. A known method for purification of naturally sourced this compound involves pre-treatment with hexane and dichloromethane to remove oils, followed by repetitive recrystallization from acetone.[1] 4. Stereochemical Control: Achieving the correct stereochemistry at the chiral centers is crucial and can be challenging. Use of stereoselective catalysts or chiral auxiliaries is often necessary. Inadequate control can lead to a mixture of diastereomers that are difficult to separate and reduce the yield of the desired product.
SYN-002 I am observing unexpected byproducts in my synthesis. How can I identify and minimize them?1. Characterization: Isolate the major byproducts and characterize them using spectroscopic methods such as NMR (1H, 13C, COSY, HSQC) and Mass Spectrometry to understand their structure. 2. Mechanistic Analysis: Once the structures are known, propose a plausible mechanism for their formation. This will help in identifying the reaction step that is causing the issue. Common side reactions could include oxidation, rearrangement, or loss of protecting groups. 3. Optimization: Adjust reaction conditions to disfavor byproduct formation. This could involve changing the solvent, temperature, catalyst, or the order of reagent addition.
SYN-003 My purified this compound seems to be unstable. How should I handle and store it?This compound, like many complex natural products, can be sensitive to light, air, and temperature. Store pure this compound as a solid under an inert atmosphere (argon or nitrogen) at -20°C for long-term storage. For short-term use, a solution in a dry, aprotic solvent can be prepared and stored at 4°C. Avoid repeated freeze-thaw cycles.
BIO-001 I am seeing inconsistent EC50 values in my anti-HIV assays. What could be the reason?1. Cell Line Variability: Ensure you are using a consistent cell line and passage number. Cell health and density at the time of infection can significantly impact results. 2. Virus Titer: The multiplicity of infection (MOI) should be consistent across experiments. Titer your virus stock regularly. 3. Compound Potency: Verify the concentration and purity of your this compound stock solution. 4. Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels. The reproducibility of EC50 values in highly optimized anti-HIV assays can have standard errors of less than 10% of the mean value.[2] 5. Assay Method: Different assay readouts (e.g., p24 antigen levels, luciferase reporter activity, cell viability) can give slightly different EC50 values.[3][4]
BIO-002 My reverse transcriptase (RT) inhibition assay is not working as expected. What are some troubleshooting steps?1. Enzyme Activity: Confirm the activity of your recombinant HIV-1 RT enzyme using a positive control inhibitor like Nevirapine or AZT.[5] 2. Substrate Concentrations: The inhibition by this compound is of a mixed type, affecting both the Km for dTTP and the Vmax.[2][5] Ensure that the concentrations of the template/primer and dNTPs are appropriate and consistent. The Km for dTTP for HIV-1BH10 RT is reported to be 1.67 µM.[2] 3. Buffer Conditions: Check the pH and composition of your reaction buffer. The assay is sensitive to factors like MgCl2 concentration. 4. Inhibitor Concentration Range: Ensure the concentrations of this compound used are in the appropriate range to observe inhibition. The IC50 for this compound can be in the low nanomolar range (0.003 to 0.01 µM) under specific conditions.[2]

Quantitative Data Summary

The following tables summarize the reported biological activity of this compound and its analogs.

Table 1: Anti-HIV-1 Activity of Calanolide Analogs [2]

CompoundCell LineEC50 (µM)
Calanolide ACEM-SS0.08 - 0.5
174xCEM0.08 - 0.5
U9370.08 - 0.5
AA50.08 - 0.5
PBMC0.08 - 0.5
This compound CEM-SS0.06 - 1.4
174xCEM0.06 - 1.4
U9370.06 - 1.4
AA50.06 - 1.4
PBMC0.06 - 1.4
Dihydrothis compoundCEM-SS0.1 - 0.8
174xCEM0.1 - 0.8
U9370.1 - 0.8
AA50.1 - 0.8
PBMC0.1 - 0.8

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Calanolide Analogs [2]

CompoundAssay ConditionsIC50 (µM)
This compound Saturating rRNA template, unsaturating dTTP0.003 - 0.01
Dihydrothis compoundSaturating rRNA template, unsaturating dTTP0.003 - 0.01

Experimental Protocols

Protocol 1: Anti-HIV-1 Assay in Cell Culture

This protocol is a general guideline for determining the anti-HIV-1 activity of this compound in a cell-based assay.

1. Materials:

  • Target cells (e.g., MT-4, CEM-SS, or PBMCs)
  • HIV-1 virus stock of known titer
  • This compound stock solution (in DMSO)
  • Complete cell culture medium
  • 96-well microplates
  • Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay substrate, or cell viability reagent like MTT)

2. Procedure:

  • Seed the target cells into a 96-well plate at a predetermined density.
  • Prepare serial dilutions of the this compound stock solution in cell culture medium.
  • Add the diluted this compound to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (e.g., AZT).
  • Infect the cells with HIV-1 at a specific multiplicity of infection (MOI).
  • Incubate the plates for a period of 4-7 days at 37°C in a humidified CO2 incubator.
  • After the incubation period, quantify the extent of viral replication using a suitable method:
  • p24 ELISA: Measure the concentration of the viral p24 capsid protein in the culture supernatant.
  • Luciferase Assay: If using a reporter virus, lyse the cells and measure luciferase activity.
  • MTT Assay: Measure cell viability to determine the cytopathic effect of the virus.
  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a method for measuring the inhibitory activity of this compound against purified HIV-1 RT.

1. Materials:

  • Recombinant HIV-1 Reverse Transcriptase
  • Poly(rA)-oligo(dT) template-primer
  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with [³H]-dTTP for radioactive detection or a colorimetric/fluorometric detection system.
  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 4 mM 2-mercaptoethanol)
  • This compound stock solution (in DMSO)
  • 96-well plate
  • Scintillation counter or microplate reader

2. Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.
  • In a 96-well plate, add the reaction buffer, template-primer, and dNTP mix (including the labeled dTTP).
  • Add the diluted this compound to the appropriate wells. Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor.
  • Initiate the reaction by adding the HIV-1 RT enzyme to each well.
  • Incubate the plate at 37°C for 1 hour.
  • Stop the reaction (e.g., by adding EDTA or precipitating the DNA with trichloroacetic acid).
  • Quantify the amount of newly synthesized DNA. For the radioactive method, this involves capturing the precipitated DNA on a filter mat and measuring the incorporated radioactivity using a scintillation counter. For colorimetric or fluorometric assays, follow the manufacturer's instructions.
  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Visualizations

Signaling Pathway of this compound (NNRTI)

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Genome Viral_RNA_cyto Viral RNA RT Reverse Transcriptase (RT) RT_cyto RT Protease Protease Integrase Integrase ssDNA Single-stranded DNA (ssDNA) RT_cyto->ssDNA Reverse Transcription dsDNA Double-stranded DNA (dsDNA) ssDNA->dsDNA DNA Synthesis Provirus Provirus dsDNA->Provirus Integration dsDNA->Provirus This compound This compound NNRTI_pocket Allosteric NNRTI Binding Pocket This compound->NNRTI_pocket Binds to NNRTI_pocket->RT_cyto Induces Conformational Change Host_DNA Host DNA

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Experimental Workflow for Anti-HIV Assay

Anti_HIV_Workflow start Start seed_cells Seed Target Cells (e.g., MT-4) in 96-well plate start->seed_cells prep_drug Prepare Serial Dilutions of this compound seed_cells->prep_drug add_drug Add Drug Dilutions to Cells prep_drug->add_drug infect_cells Infect Cells with HIV-1 add_drug->infect_cells incubate Incubate for 4-7 Days infect_cells->incubate quantify Quantify Viral Replication (p24 ELISA, Luciferase, etc.) incubate->quantify analyze Calculate EC50 quantify->analyze end End analyze->end

Caption: A typical workflow for determining the anti-HIV-1 activity of this compound in a cell-based assay.

Logical Relationship for Troubleshooting Low Synthetic Yield

Troubleshooting_Yield low_yield Low Yield of this compound causes Potential Causes Incomplete Reaction Side Reactions Purification Loss Poor Stereocontrol low_yield->causes solutions Solutions Monitor with TLC, Increase Time/Temp Characterize Byproducts, Optimize Conditions Recrystallization, Prep-HPLC Use Chiral Catalysts/Auxiliaries causes:c1->solutions:s1 causes:c2->solutions:s2 causes:c3->solutions:s3 causes:c4->solutions:s4

Caption: A logical diagram illustrating the troubleshooting process for low yields in this compound synthesis.

References

Best practices for storing and handling Costatolide to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cacospongiolide

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cacospongiolide to maintain its potency. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cacospongiolide?

A1: Cacospongiolide is a marine-derived natural product classified as a sesquiterpenoid.[1] These compounds are a class of terpenes composed of three isoprene units.[1] Cacospongiolide is known for its biological activity as an inhibitor of the Phospholipase A2 (PLA2) enzyme.[2][3] PLA2 enzymes are critical in the inflammatory cascade as they catalyze the release of arachidonic acid from membrane phospholipids, which is a precursor to various pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

Q2: What are the recommended storage conditions for Cacospongiolide to ensure its long-term potency?

A2: While specific stability studies for Cacospongiolide are not widely published, general best practices for sensitive marine natural products and sesquiterpenoids should be followed to minimize degradation.[4][5] Potency is best maintained by storing the compound under conditions that protect it from light, moisture, and heat.

Q3: How should I prepare stock solutions of Cacospongiolide?

A3: To prepare stock solutions, it is recommended to use high-purity, anhydrous solvents. The choice of solvent will depend on the experimental requirements. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. Ensure the compound is fully dissolved before making serial dilutions. For quantitative assays, it is crucial to use freshly prepared dilutions to avoid issues with compound adsorption to plasticware or instability in aqueous buffers.

Q4: What are potential signs of Cacospongiolide degradation?

A4: Degradation may be indicated by a physical change in the substance, such as discoloration of the solid compound or solution. The most definitive sign of degradation is a decrease or loss of biological activity in your experimental model. This can be confirmed by running a potency assay and comparing the results with a fresh or properly stored batch.

Q5: How can I verify the potency of my Cacospongiolide sample?

A5: The potency of Cacospongiolide can be verified by performing a functional assay, such as a Phospholipase A2 (PLA2) inhibition assay.[6] By determining the IC50 (half-maximal inhibitory concentration) of your sample and comparing it to the value reported in the literature or the value from a new, validated batch, you can assess its relative potency.

Table 1: Recommended Storage Conditions for Cacospongiolide
ConditionSolid CompoundIn Solution (Organic Solvent)
Temperature -20°C or -80°C (Long-term)-20°C (Short-term, <1 month) or -80°C (Long-term)
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Store under an inert gas (e.g., Argon, Nitrogen)
Light Protect from light (use amber vials)Protect from light (use amber vials or wrap in foil)
Moisture Store in a desiccatorUse anhydrous solvents and seal vials tightly

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in PLA2 Inhibition Assays.

This is a common issue when working with PLA2 inhibitors due to the complexity of the enzyme kinetics at the lipid-water interface.[7]

  • Possible Cause 1: Compound Degradation.

    • Solution: Verify the integrity of your Cacospongiolide stock. If degradation is suspected, use a fresh vial or a newly prepared stock solution. Always store solutions at -80°C for long-term use and minimize freeze-thaw cycles.

  • Possible Cause 2: Sub-optimal Assay Conditions.

    • Solution: The activity of PLA2 is highly dependent on the physical state of the substrate (e.g., micelles, vesicles).[7] Ensure that the substrate concentration is optimal and that the reaction buffer conditions (pH, calcium concentration) are appropriate for the specific PLA2 isozyme being used. Refer to established protocols or commercial assay kit guidelines.[6]

  • Possible Cause 3: Solvent Effects.

    • Solution: High concentrations of organic solvents (like DMSO) can interfere with enzyme activity or the physical structure of the lipid substrate. Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls.

Issue 2: Cacospongiolide stock solution appears cloudy or shows precipitation upon thawing.

  • Possible Cause 1: Poor Solubility.

    • Solution: The compound may be precipitating out of solution at lower temperatures. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If precipitation persists, gentle warming (e.g., in a 37°C water bath for a few minutes) may be required.

  • Possible Cause 2: Solvent Water Contamination.

    • Solution: Cacospongiolide may have limited solubility in aqueous environments. The introduction of water into the organic stock solution (e.g., from condensation) can cause precipitation. Use anhydrous solvents and ensure vials are tightly sealed.

Troubleshooting Flowchart for PLA2 Inhibition Assays

G start Inconsistent / Low PLA2 Inhibition check_compound Is Cacospongiolide stock solution fresh and properly stored? start->check_compound check_assay Are assay conditions (buffer, substrate) optimal? check_compound->check_assay Yes sol_compound Prepare fresh stock solution. Minimize freeze-thaw cycles. check_compound->sol_compound No check_solvent Is final solvent concentration low (<1%) and consistent? check_assay->check_solvent Yes sol_assay Optimize substrate concentration and buffer conditions per kit/literature guidelines. check_assay->sol_assay No check_controls Are positive and negative controls working as expected? check_solvent->check_controls Yes sol_solvent Perform solvent tolerance test. Ensure final concentration is non-inhibitory. check_solvent->sol_solvent No sol_controls Troubleshoot assay components (enzyme, substrate, buffer). Re-validate assay setup. check_controls->sol_controls No end_node Problem Resolved check_controls->end_node Yes sol_compound->end_node sol_assay->end_node sol_solvent->end_node sol_controls->end_node

Caption: Troubleshooting flowchart for PLA2 inhibition assays.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Cacospongiolide Stock Solution in DMSO
  • Acclimation: Allow the vial of solid Cacospongiolide to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of Cacospongiolide in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials. Store aliquots at -80°C under an inert atmosphere if possible.

Diagram: Recommended Handling and Storage Workflow```dot

G cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_exp Experimental Use storage_solid Solid Compound (-20°C or -80°C) Desiccated, Dark acclimate Equilibrate to RT storage_solid->acclimate dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) acclimate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_aliquot Stock Solution Aliquots (-80°C, Dark) aliquot->storage_aliquot thaw Thaw & Vortex dilute Prepare Fresh Working Dilutions thaw->dilute assay Perform Assay dilute->assay storage_aliquot->thaw

Caption: Mechanism of action for Cacospongiolide.

References

Mitigating cytotoxicity of Costatolide at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Costatolide at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound?

A1: this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), generally exhibits a favorable safety profile. In various cell lines, the 50% cytotoxic concentration (CC50) is approximately 10 to 20 μM.[1] Clinical studies with its closely related isomer, Calanolide A, have shown minimal toxicity in human subjects, with observed adverse events being mild and transient.[2]

Q2: Is there a known mechanism for this compound's cytotoxicity at high concentrations?

A2: The specific molecular mechanism for this compound-induced cytotoxicity at high concentrations has not been extensively documented in publicly available literature. While its primary mechanism of action is the inhibition of HIV-1 reverse transcriptase, high concentrations may lead to off-target effects or induce cellular stress pathways. For some NNRTIs, high concentrations have been associated with mitochondrial dysfunction or induction of apoptosis.[3]

Q3: Can co-administration of other anti-HIV drugs increase the cytotoxicity of this compound?

A3: Studies involving Calanolide A, a compound structurally very similar to this compound, have shown no evidence of synergistic toxicity when used in combination with other anti-HIV agents, including nucleoside reverse transcriptase inhibitors and protease inhibitors.[4][5]

Q4: What are the general strategies to mitigate drug-induced cytotoxicity?

A4: General approaches to reduce drug cytotoxicity include modifying the drug formulation to alter its pharmacokinetic profile, co-administering protective agents like antioxidants to counteract specific toxic mechanisms (e.g., oxidative stress), or developing prodrugs that are activated at the target site, thereby reducing systemic exposure.[1]

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide provides a step-by-step approach for researchers observing unexpected or high levels of cytotoxicity in their experiments with this compound.

Observed Issue Potential Cause Recommended Action
High cytotoxicity at expected therapeutic concentrations. 1. Cell line hypersensitivity. 2. Error in concentration calculation. 3. Contamination of cell culture.1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) in your specific cell line. 2. Verify the stock solution concentration and dilution calculations. 3. Test for mycoplasma and other common cell culture contaminants.
Increased cell death at high concentrations. 1. Induction of apoptosis or necrosis. 2. Mitochondrial dysfunction. 3. Induction of oxidative stress.1. Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). 2. Evaluate mitochondrial membrane potential and ATP production. 3. Measure the levels of reactive oxygen species (ROS).
Precipitation of this compound in culture medium. Poor solubility of the compound at high concentrations.1. Use a solubilizing agent (e.g., DMSO) at a final concentration that is non-toxic to the cells. 2. Consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems to improve solubility.[3]
Variability in cytotoxicity results between experiments. 1. Inconsistent cell passage number or density. 2. Variability in compound preparation.1. Standardize cell culture conditions, including passage number and seeding density. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Cells in culture

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol helps to differentiate between apoptotic and necrotic cell death induced by high concentrations of this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for NNRTI-Induced Cytotoxicity

Some NNRTIs have been shown to induce premature activation of HIV-1 protease within infected cells, leading to apoptosis. While this compound's specific effects on this pathway are not confirmed, it represents a potential mechanism of cytotoxicity in HIV-infected cells.

NNRTI_Cytotoxicity cluster_cell HIV-1 Infected Cell NNRTI High Concentration This compound (NNRTI) GagPol Gag-Pol Polyprotein Dimerization NNRTI->GagPol induces Protease Premature HIV-1 Protease Activation GagPol->Protease leads to Caspase Caspase Activation Protease->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential pathway of NNRTI-induced apoptosis in HIV-1 infected cells.

Experimental Workflow for Investigating this compound Cytotoxicity

This workflow outlines a logical sequence of experiments to characterize and potentially mitigate the cytotoxicity of this compound at high concentrations.

Cytotoxicity_Workflow Start Observe High Cytotoxicity with this compound DoseResponse Confirm with Dose-Response (MTT Assay) Start->DoseResponse Mechanism Investigate Mechanism (Apoptosis vs. Necrosis) DoseResponse->Mechanism ApoptosisAssay Annexin V / PI Staining, Caspase Activity Mechanism->ApoptosisAssay NecrosisAssay LDH Release Assay Mechanism->NecrosisAssay Mitochondria Assess Mitochondrial Health (Membrane Potential, ATP) Mechanism->Mitochondria Mitigation Develop Mitigation Strategy ApoptosisAssay->Mitigation NecrosisAssay->Mitigation ROS Measure Oxidative Stress (ROS Levels) Mitochondria->ROS ROS->Mitigation Antioxidants Co-treatment with Antioxidants (e.g., NAC) Mitigation->Antioxidants Formulation Test Alternative Formulations Mitigation->Formulation

Caption: Workflow for investigating and mitigating this compound cytotoxicity.

References

Optimizing assay conditions to enhance the inhibitory activity of Costatolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Costatolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your assay conditions and enhance the inhibitory activity of this compound, with a particular focus on its potential effects on the STAT3 signaling pathway.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Variability in IC50 Values for this compound in Cell Viability Assays

  • Question: We are observing significant well-to-well and plate-to-plate variability in our IC50 values for this compound when using an MTT assay. What could be the cause, and how can we improve our consistency?

  • Answer: High variability in cell-based assays is a common challenge, especially with natural products. Here are several factors to consider and troubleshoot:

    • Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability. Ensure you have a homogenous cell suspension before seeding and optimize the cell density to be in the logarithmic growth phase for the duration of the experiment.

    • This compound Solubility: Poor solubility of this compound in your culture medium can lead to inconsistent concentrations. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the medium. Also, be mindful of the final solvent concentration, as it can affect cell viability.

    • Incubation Time: The duration of this compound exposure can significantly impact the IC50 value. A time-course experiment should be performed to determine the optimal incubation time that yields a robust and reproducible inhibitory effect.

    • Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.

    • Reagent Quality and Handling: Ensure all reagents, including the MTT solution and solubilization buffer, are fresh and properly stored. Inconsistent incubation times with the MTT reagent can also lead to variability.

Issue 2: No Significant Inhibition of STAT3 Phosphorylation Observed

  • Question: We are treating our cancer cell line with this compound but do not see a significant decrease in STAT3 phosphorylation (p-STAT3) by Western blot. What are the potential reasons for this?

  • Answer: A lack of observable inhibition of STAT3 phosphorylation can stem from several experimental factors. Consider the following troubleshooting steps:

    • Stimulation Conditions: For cell lines that do not have constitutively active STAT3, stimulation with a cytokine such as Interleukin-6 (IL-6) is necessary to induce STAT3 phosphorylation. Optimize the concentration and duration of IL-6 stimulation to achieve a robust and consistent p-STAT3 signal.

    • Pre-incubation with this compound: The timing of this compound treatment is crucial. Pre-incubating the cells with this compound for a sufficient period before IL-6 stimulation allows the compound to enter the cells and interact with its potential target. Experiment with different pre-incubation times (e.g., 1, 4, 12, 24 hours).

    • Lysate Preparation: The phosphorylation state of proteins is transient. It is critical to work quickly and on ice during cell lysis. Ensure your lysis buffer contains phosphatase inhibitors to prevent the dephosphorylation of p-STAT3.

    • Antibody Quality: The primary antibody against p-STAT3 (specifically p-STAT3 Tyr705) is critical for detection. Verify the specificity and optimal dilution of your antibody. Include a positive control (e.g., lysate from a cell line with known high p-STAT3 levels) and a negative control (unstimulated cells) in your Western blot.

    • This compound Concentration Range: It is possible that the concentrations of this compound being tested are not high enough to elicit an inhibitory effect. Test a broader range of concentrations, guided by initial cytotoxicity data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and final concentration for dissolving this compound in cell-based assays?

A1: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). For cell-based assays, this stock is then serially diluted in culture medium to the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture wells, as higher concentrations can be cytotoxic and interfere with the assay results. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.

Q2: How can I confirm that the observed decrease in cell viability is due to inhibition of a specific pathway (e.g., STAT3) and not just general cytotoxicity?

A2: This is a critical question in drug development. To distinguish between targeted inhibition and general cytotoxicity, you can perform several experiments:

  • Time-course analysis: A specific inhibitor may show a delayed effect on cell viability compared to a cytotoxic compound.

  • Dose-response correlation: Correlate the IC50 from your viability assay with the IC50 for the inhibition of your target (e.g., p-STAT3). A close correlation suggests a causal link.

  • Rescue experiments: If you can "rescue" the cells from the effects of this compound by activating a downstream component of the inhibited pathway, it points towards a specific mechanism.

  • Molecular profiling: Analyze the expression of downstream target genes of the STAT3 pathway (e.g., Bcl-xL, Cyclin D1, Survivin) using qPCR or Western blotting. A decrease in the expression of these genes upon this compound treatment would support a specific inhibitory effect on the STAT3 pathway.

Q3: What are the most suitable control experiments when assessing the inhibitory activity of this compound on STAT3 signaling?

A3: A well-designed experiment with appropriate controls is essential for reliable data. Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Unstimulated Control: Cells that are not treated with a STAT3 activator (e.g., IL-6). This provides the baseline level of p-STAT3.

  • Stimulated Control: Cells treated with the STAT3 activator but not with this compound. This represents the maximum p-STAT3 signal.

  • Positive Control Inhibitor: A known STAT3 inhibitor (e.g., Stattic, WP1066) should be run in parallel to validate the assay's ability to detect inhibition.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound under Different Assay Conditions

ParameterCondition 1Condition 2Condition 3
Cell Line A549MDA-MB-231HeLa
Seeding Density (cells/well) 5,00010,0008,000
Incubation Time (h) 244872
Serum Concentration (%) 1052
This compound IC50 (µM) 15.28.55.1

Table 2: Effect of Pre-incubation Time on STAT3 Phosphorylation Inhibition by this compound (10 µM)

Pre-incubation Time (h)IL-6 Stimulation (15 min)% p-STAT3 Inhibition
1+15%
4+45%
12+78%
24+85%
24-N/A

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the diluted compound to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Western Blot for STAT3 Phosphorylation

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with this compound for the optimized duration.

  • Stimulation: Stimulate the cells with an optimized concentration of IL-6 for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Visualizations

STAT3_Signaling_Pathway cluster_upstream Upstream Activation cluster_stat3 STAT3 Activation cluster_downstream Downstream Effects Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Target_Genes Target Genes (e.g., Bcl-xL, Cyclin D1) Nucleus->Target_Genes Transcription Cell_Response Cellular Response (Proliferation, Survival) Target_Genes->Cell_Response This compound This compound This compound->JAK Potential Inhibition Point

Caption: Hypothetical mechanism of this compound inhibiting the JAK-STAT3 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding C Pre-incubation with this compound A->C B This compound Preparation B->C D IL-6 Stimulation C->D E Cell Lysis D->E G Cell Viability Assay D->G F Western Blot / ELISA E->F H Quantification & IC50 F->H G->H

Caption: General experimental workflow for assessing this compound's inhibitory activity.

Validation & Comparative

A Comparative Analysis of Costatolide and Calanolide A: Antiviral Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antiviral properties of two promising natural compounds, Costatolide and Calanolide A. This report synthesizes experimental data to provide a clear comparison of their performance and underlying mechanisms.

This compound, also known as (-)-Calanolide B, and its stereoisomer, (+)-Calanolide A, are naturally occurring non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated significant antiviral activity, primarily against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Both compounds are derived from trees of the Calophyllum genus.[1][3] While Calanolide A was the first to be identified and has undergone clinical trials, this compound has been considered a promising alternative due to its higher yield from natural sources.[1] This guide provides a comparative analysis of their antiviral activity, supported by experimental data, to aid researchers in the field of antiviral drug development.

Comparative Antiviral Activity

Both this compound and Calanolide A are potent inhibitors of HIV-1, but they exhibit differences in their efficacy against various viral strains.[4] Experimental data indicates that while Calanolide A is generally more potent, this compound retains significant activity and shows a better profile against certain drug-resistant strains.[2][4]

CompoundVirus StrainCell LineEC50 (µM)Citation
Calanolide A HIV-1 (Wild Type)CEM-SS, H9, MT20.08 - 0.5[4]
HIV-1 (Wild Type)Various0.10 - 0.17[5]
HIV-1 (AZT-resistant G-9106)Active[1][6]
HIV-1 (Pyridinone-resistant A17)Active[1][6]
HIV-1 (Y181C mutation)10-fold enhanced activity[2][4]
HIV-2Inactive[1][5]
This compound HIV-1 (Wild Type)CEM-SS, H9, MT20.06 - 1.4[4]
HIV-1 (Y181C mutation)10-fold enhanced activity[2]
NNRTI-resistant isolatesSmaller loss of activity compared to Calanolide A[2][4]
HIV-2Inactive[4]

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound and Calanolide A share a common mechanism of action, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][4] They bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[5][7]

Interestingly, their interaction with the RT enzyme is described as a complex, mixed-type inhibition, affecting both the Michaelis constant (Km) for dTTP and the maximum reaction velocity (Vmax).[2][4]

HIV_RT_Inhibition cluster_virus HIV-1 Virus cluster_host_cell Host Cell Cytoplasm cluster_rt Reverse Transcriptase Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Provirus Provirus Viral DNA->Provirus Integration into Host Genome New Virus Particles New Virus Particles Provirus->New Virus Particles Transcription & Translation Reverse Transcriptase->Viral DNA Blocked Conversion NNRTI Binding Pocket NNRTI Binding Pocket NNRTI Binding Pocket->Reverse Transcriptase Part of This compound / Calanolide A This compound / Calanolide A This compound / Calanolide A->NNRTI Binding Pocket Binds to

Caption: Mechanism of action of this compound and Calanolide A as NNRTIs.

Experimental Protocols

The evaluation of the antiviral activity of this compound and Calanolide A involves standard in vitro assays. The following is a generalized protocol based on the cited literature.

1. Cell Lines and Virus Strains:

  • Cell Lines: Human T-cell lines such as CEM-SS, H9, and MT-2 are commonly used as they are susceptible to HIV-1 infection.[4]

  • Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., IIIB) and clinical isolates, including those with known resistance mutations (e.g., Y181C, K103N), are used to assess the breadth of activity.[1][4]

2. Antiviral Activity Assay (Cytopathic Effect Assay): This assay measures the ability of the compounds to protect cells from the virus-induced cell death (cytopathic effect).

Antiviral_Assay_Workflow Cell Seeding Seed susceptible cells (e.g., CEM-SS) in microtiter plates Compound Addition Add serial dilutions of This compound or Calanolide A Cell Seeding->Compound Addition Virus Infection Infect cells with a pre-titered amount of HIV-1 Compound Addition->Virus Infection Incubation Incubate for a period (e.g., 6-7 days) Virus Infection->Incubation Quantification of Cell Viability Measure cell viability using a metabolic dye (e.g., XTT) Incubation->Quantification of Cell Viability EC50 Determination Calculate the 50% effective concentration (EC50) Quantification of Cell Viability->EC50 Determination

Caption: A generalized workflow for an in vitro antiviral activity assay.

3. Reverse Transcriptase Inhibition Assay: This biochemical assay directly measures the inhibitory effect of the compounds on the activity of purified HIV-1 reverse transcriptase.

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Substrate: A template-primer (e.g., poly(rA)-oligo(dT)) and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs).

  • Procedure: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (this compound or Calanolide A). The incorporation of the labeled dNTPs into the newly synthesized DNA strand is quantified to determine the level of inhibition. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

Conclusion

Both this compound and Calanolide A are potent and specific inhibitors of HIV-1 reverse transcriptase. While Calanolide A has been more extensively studied and has progressed to clinical trials, this compound presents a valuable alternative, particularly due to its favorable activity against certain NNRTI-resistant HIV-1 strains and its higher natural abundance.[1][2][4] Their unique mixed-type inhibition mechanism and efficacy against resistant viruses warrant further investigation and position them as important leads in the ongoing search for novel anti-HIV therapeutics.[4] The synergistic effects observed when these compounds are used in combination with other anti-HIV drugs further highlight their potential clinical utility.[2][8]

References

Head-to-head comparison of Costatolide with first-generation NNRTIs like Nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Costatolide with the first-generation NNRTI, Nevirapine. The following sections detail their mechanisms of action, comparative efficacy against wild-type and resistant HIV-1 strains, and relevant experimental protocols. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Nevirapine target the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. However, they exhibit distinct mechanisms of inhibition.

Nevirapine , a well-characterized first-generation NNRTI, functions as a non-competitive inhibitor . It binds to a hydrophobic pocket on the RT enzyme, distinct from the active site where deoxynucleoside triphosphates (dNTPs) bind. This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.

This compound , a derivative of Calanolide A, demonstrates a more complex mixed-type inhibition . This mode of action suggests that this compound can bind to both the free RT enzyme and the RT-DNA substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the dNTP substrate (Km).[1][2] This unique mechanism may contribute to its distinct resistance profile.

Mechanism_of_Action Figure 1. Comparative Mechanism of Action cluster_nevirapine Nevirapine (Non-competitive Inhibition) cluster_this compound This compound (Mixed-type Inhibition) RT Reverse Transcriptase Active_Site_Distorted Distorted Active Site (Inhibition of DNA Synthesis) RT->Active_Site_Distorted Induces Conformational Change Allosteric_Site Allosteric Binding Pocket Allosteric_Site->RT Nevirapine Nevirapine Nevirapine->Allosteric_Site Binds to dNTP dNTP Substrate dNTP->RT Binding Impaired RT_C Reverse Transcriptase Inhibited_Complex_1 RT-Costatolide Complex (Reduced Vmax) RT_C->Inhibited_Complex_1 RT_DNA_Complex RT-DNA Complex Inhibited_Complex_2 RT-DNA-Costatolide Complex (Altered Km and Reduced Vmax) RT_DNA_Complex->Inhibited_Complex_2 This compound This compound This compound->RT_C Binds to free enzyme This compound->RT_DNA_Complex Binds to substrate-bound enzyme

Figure 1. Comparative Mechanism of Action

Comparative Efficacy

Table 1: Antiviral Activity against Wild-Type HIV-1

CompoundEC50 (µM)IC50 (µM)Ki (µM)Cell Line(s)
This compound 0.06 - 1.40.003 - 0.01Not ReportedCEM-SS, H9, MT2, AA5, U937, 174xCEM
Nevirapine 0.040.084270C8166, CEM-SS

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively. Ki (inhibition constant) is a measure of the inhibitor's binding affinity.

Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains

HIV-1 RT MutationThis compound (EC50 in µM)Nevirapine (Fold Change in IC50)
K103N >1.4 (in some cell lines)High Resistance
Y181C 0.01 - 0.1 (retains significant activity)High Resistance
K103N + Y181C Data not available for this compound aloneHigh Resistance

A significant finding is that this compound retains notable activity against the Y181C mutant, a common resistance mutation for first-generation NNRTIs like Nevirapine.[1][2] While this compound's activity is reduced against the K103N mutation, it appears to be less affected than Nevirapine.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are representative protocols for key experiments.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

RT_Inhibition_Assay_Workflow Figure 2. Workflow for RT Inhibition Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - Recombinant HIV-1 RT - Template-primer (e.g., poly(rA)-oligo(dT)) - dNTPs (one radiolabeled, e.g., [3H]dTTP) - Buffer, MgCl2 Start->Prepare_Reaction_Mix Add_Inhibitor Add varying concentrations of This compound or Nevirapine Prepare_Reaction_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop reaction (e.g., add EDTA) Incubate->Stop_Reaction Precipitate_DNA Precipitate newly synthesized DNA (e.g., using trichloroacetic acid) Stop_Reaction->Precipitate_DNA Filter_and_Wash Filter and wash to remove unincorporated dNTPs Precipitate_DNA->Filter_and_Wash Quantify_Radioactivity Quantify radioactivity using a scintillation counter Filter_and_Wash->Quantify_Radioactivity Calculate_IC50 Calculate IC50 values Quantify_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for RT Inhibition Assay

Protocol Details:

  • Reaction Mixture Preparation: In a microtiter plate, combine recombinant HIV-1 RT, a suitable template-primer such as poly(rA)-oligo(dT), and a mixture of dNTPs, including a radiolabeled dNTP like [³H]dTTP, in an appropriate reaction buffer containing MgCl₂.

  • Inhibitor Addition: Add serial dilutions of this compound, Nevirapine, or a control compound to the reaction wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding a solution of EDTA.

  • DNA Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA using a precipitating agent like cold trichloroacetic acid. Collect the precipitate on a filter mat.

  • Washing: Wash the filter mat to remove unincorporated radiolabeled dNTPs.

  • Quantification: Measure the radioactivity of the filter-bound DNA using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the inhibitor that reduces RT activity by 50% (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Anti-HIV-1 Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Cell_Based_Assay_Workflow Figure 3. Workflow for Cell-Based Anti-HIV-1 Assay Start Start Seed_Cells Seed susceptible cells (e.g., CEM-SS, TZM-bl) in a 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of This compound or Nevirapine Seed_Cells->Add_Inhibitor Infect_Cells Infect cells with a known amount of HIV-1 (wild-type or resistant strain) Add_Inhibitor->Infect_Cells Incubate_Culture Incubate for several days (e.g., 4-6 days) at 37°C Infect_Cells->Incubate_Culture Measure_Viral_Replication Measure viral replication endpoint: - p24 antigen ELISA - Luciferase activity (TZM-bl cells) - Cell viability (e.g., XTT assay) Incubate_Culture->Measure_Viral_Replication Calculate_EC50 Calculate EC50 values Measure_Viral_Replication->Calculate_EC50 End End Calculate_EC50->End

Figure 3. Workflow for Cell-Based Anti-HIV-1 Assay

Protocol Details:

  • Cell Seeding: Plate a suitable human cell line susceptible to HIV-1 infection (e.g., CEM-SS T-cells or TZM-bl reporter cells) in a 96-well microtiter plate.

  • Compound Addition: Add serial dilutions of this compound, Nevirapine, or control compounds to the wells.

  • Viral Infection: Infect the cells with a pre-titered stock of HIV-1 (either wild-type or a specific resistant strain).

  • Incubation: Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 4-6 days).

  • Endpoint Measurement: Quantify the extent of viral replication. Common methods include:

    • p24 Antigen ELISA: Measure the amount of viral p24 capsid protein in the cell culture supernatant.

    • Luciferase Reporter Assay: If using TZM-bl cells, which contain an HIV-1 LTR-driven luciferase reporter gene, measure the luciferase activity.

    • Cell Viability Assay: Measure the viability of the cells using a colorimetric assay (e.g., XTT), as HIV-1 infection can lead to cytopathic effects.

  • Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound presents an interesting profile as an NNRTI with a distinct mixed-type mechanism of inhibition. This mechanism may be linked to its retained activity against the Y181C HIV-1 RT mutation, a significant liability for the first-generation NNRTI, Nevirapine. However, the lack of direct comparative studies necessitates further research to definitively establish the relative potency and resistance profiles of these two compounds. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which are essential for the continued development of novel and effective antiretroviral therapies.

References

A Comparative Analysis of Costatolide and Efavirenz Against Resistant HIV-1 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) Costatolide and Efavirenz, with a focus on their efficacy against drug-resistant strains of HIV-1. The following sections present a summary of available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Antiviral Activity

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective antiretroviral therapy. Understanding the activity profile of different NNRTIs against these mutants is crucial for the development of next-generation inhibitors and for optimizing treatment regimens.

This compound: Activity Against Wild-Type and NNRTI-Resistant HIV-1

This compound, a naturally derived NNRTI, has demonstrated a unique profile against certain resistant HIV-1 mutants. While it is affected by some common NNRTI resistance mutations, it notably retains significant activity against the Y181C mutation, a common resistance pathway for other NNRTIs.[1][2]

HIV-1 StrainMutation(s)This compound Activity (EC50/IC50)Fold Change in ResistanceReference
Wild-Type (Various cell lines)-0.06 - 1.4 µM-[1]
NNRTI-ResistantY181C10-fold enhanced activity~0.1[1][2]
NNRTI-ResistantL100IDecreased activityData not available[1]
NNRTI-ResistantK103NDecreased activityData not available[1]
NNRTI-ResistantY188LDecreased activityData not available[1]

Note: "Decreased activity" indicates a higher EC50/IC50 value compared to the wild-type, but specific fold-change values were not available in the reviewed literature.

Efavirenz: Activity Against Wild-Type and NNRTI-Resistant HIV-1

Efavirenz has been a cornerstone of antiretroviral therapy for many years. However, its efficacy is limited by the emergence of resistance, with the K103N mutation being the most frequently observed.[3][4] The presence of additional mutations can further increase the level of resistance.[3][5]

HIV-1 StrainMutation(s)Efavirenz Activity (IC50)Fold Change in ResistanceReference
Wild-Type-~0.00293 µM (Ki)-
NNRTI-ResistantK103NModerate resistanceData not available[3]
NNRTI-ResistantK103N + L100IHigh-level resistance~25-30 fold[3]
NNRTI-ResistantK103N + V108IIncreased resistanceData not available[3][4]
NNRTI-ResistantK103N + P225HIncreased resistanceData not available[3][4]
NNRTI-ResistantY181CMinimal effect<2-fold[6]
NNRTI-ResistantY188LHigh-level resistance>50-fold[7]
NNRTI-ResistantG190SHigh-level resistance>50-fold[7]

Note: The table summarizes findings from multiple sources. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and Efavirenz. Specific details may vary between individual studies.

Anti-HIV-1 Cell-Based Assay (IC50 Determination)

This assay determines the concentration of a drug required to inhibit 50% of viral replication in cell culture.

Materials:

  • Target cells (e.g., MT-2, CEM-SS, or peripheral blood mononuclear cells [PBMCs])

  • HIV-1 virus stock (wild-type or resistant mutant)

  • This compound and Efavirenz stock solutions

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Procedure:

  • Seed target cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound and Efavirenz in cell culture medium.

  • Add the diluted drugs to the wells containing the cells. Include control wells with no drug.

  • Infect the cells with a standardized amount of HIV-1 virus stock.

  • Incubate the plates at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 antigen ELISA).

  • Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control (no drug).

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the activity of the HIV-1 reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • This compound and Efavirenz stock solutions

  • Reaction buffer containing template-primer (e.g., poly(A)/oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and MgCl2

  • Microtiter plates (e.g., streptavidin-coated for biotin-labeled dNTPs)

  • Detection system (e.g., enzyme-linked immunosorbent assay [ELISA] for biotin-labeled product, or scintillation counting for radiolabeled product)

Procedure:

  • Prepare serial dilutions of this compound and Efavirenz in the reaction buffer.

  • Add the diluted drugs to the wells of a microtiter plate. Include control wells with no drug.

  • Add the recombinant HIV-1 RT enzyme to each well.

  • Initiate the reverse transcription reaction by adding the dNTP mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction.

  • Quantify the amount of newly synthesized DNA. For a biotin-based assay, this involves capturing the biotin-labeled DNA on a streptavidin-coated plate and detecting it with an antibody-enzyme conjugate.

  • Calculate the percentage of RT inhibition for each drug concentration compared to the enzyme control (no drug).

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualizations

Signaling Pathway: Mechanism of NNRTI Action

The following diagram illustrates the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound and Efavirenz.

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription NNRTI NNRTI (this compound / Efavirenz) NNRTI->RT Inhibits Binding_Site Allosteric Binding Site NNRTI->Binding_Site Binds to Binding_Site->RT

Caption: Mechanism of action of NNRTIs on HIV-1 Reverse Transcriptase.

Experimental Workflow: IC50 Determination

The following diagram outlines the general workflow for determining the 50% inhibitory concentration (IC50) of an antiviral compound.

IC50_Workflow start Start: Cell Seeding drug_prep Prepare Drug Dilutions start->drug_prep infection Infect Cells with HIV-1 drug_prep->infection incubation Incubate (4-7 days) infection->incubation quantification Quantify Viral Replication incubation->quantification analysis Data Analysis quantification->analysis end_node End: Determine IC50 analysis->end_node

Caption: General experimental workflow for determining the IC50 of antiviral drugs.

Logical Relationship: Drug Resistance and Efficacy

This diagram illustrates the relationship between the presence of HIV-1 resistance mutations and the efficacy of NNRTIs.

Resistance_Efficacy Wild_Type Wild-Type HIV-1 Resistant_Mutant Resistant HIV-1 Mutant Wild_Type->Resistant_Mutant develops under drug pressure NNRTI_Treatment NNRTI Treatment Wild_Type->NNRTI_Treatment Resistant_Mutant->NNRTI_Treatment Viral_Suppression Effective Viral Suppression NNRTI_Treatment->Viral_Suppression leads to Treatment_Failure Treatment Failure NNRTI_Treatment->Treatment_Failure can lead to

Caption: Relationship between HIV-1 resistance mutations and NNRTI treatment outcome.

References

Costatolide's Resiliency Against NNRTI-Resistant HIV-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Frederick, MD – A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Costatolide reveals a unique cross-resistance profile, highlighting its potential efficacy against HIV-1 strains resistant to other drugs in its class. This guide provides a detailed comparison of this compound's performance against other NNRTIs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound, an isomer of Calanolide A, demonstrates a distinct pattern of activity against common NNRTI-resistant mutations in the HIV-1 reverse transcriptase (RT) enzyme. Notably, it exhibits enhanced activity against the prevalent Y181C mutation, a significant pathway for resistance to first-generation NNRTIs like nevirapine. While its activity is reduced against strains with L100I, K103N, T139I, and Y188H mutations, studies indicate that this compound experiences a smaller loss of potency against many of these resistant isolates compared to its structural analogs[1][2]. In-vitro selection studies have shown that resistance to this compound is primarily associated with the emergence of T139I, L100I, Y188H, or L187F mutations in the RT enzyme[2].

Comparative Cross-Resistance Profile of NNRTIs

The following table summarizes the cross-resistance data for this compound and other commonly used NNRTIs against key resistance mutations in the HIV-1 reverse transcriptase. Data is presented as fold change in 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) compared to wild-type virus.

HIV-1 RT MutationThis compound (Fold Change in EC₅₀/IC₅₀)Nevirapine (Fold Change in EC₅₀/IC₅₀)Efavirenz (Fold Change in EC₅₀/IC₅₀)Etravirine (Fold Change in EC₅₀/IC₅₀)Rilpivirine (Fold Change in EC₅₀/IC₅₀)
Wild-Type 1.01.01.01.01.0
L100I Decreased Susceptibility>50>505-1010
K103N Decreased Susceptibility~50~20No significant changeNo significant change
V106A --~2--
Y181C Enhanced Activity (0.1x) [1][2]>50<2~5~3
Y188L Decreased Susceptibility>50>50--
G190A ->505-10No significant changeNo significant change
T139I Decreased Susceptibility----

Note: Specific fold-change values for this compound against some mutations are not publicly available and are indicated as "Decreased Susceptibility" based on qualitative descriptions in published literature. Data for other NNRTIs is compiled from the Stanford University HIV Drug Resistance Database.

Mechanism of NNRTI Action and Resistance

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the polymerase active site and inhibiting the conversion of viral RNA to DNA.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) Catalytic_Site Catalytic Site dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->Catalytic_Site Substrate NNRTI_Binding_Pocket->Catalytic_Site Induces Conformational Change Catalytic_Site->Viral_DNA Inhibition of Synthesis This compound This compound This compound->NNRTI_Binding_Pocket Binds to

Mechanism of this compound Inhibition of HIV-1 Reverse Transcriptase.

Resistance to NNRTIs arises from mutations within this binding pocket, which can either sterically hinder drug binding or alter the chemical interactions necessary for high-affinity binding.

Experimental Protocols

Phenotypic Drug Susceptibility Assay using a Recombinant Virus Assay with a Luciferase Reporter Gene

This protocol outlines a method to determine the in vitro susceptibility of HIV-1 isolates to this compound and other NNRTIs.

1. Generation of Recombinant Virus Stocks:

  • a. Amplification of Patient-Derived RT Gene: HIV-1 RNA is extracted from patient plasma samples. The reverse transcriptase-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR) with specific primers.

  • b. Vector Construction: The amplified RT gene is inserted into a proviral HIV-1 vector that is deficient in its own RT gene and contains a luciferase reporter gene in place of the nef gene.

  • c. Transfection: The resulting recombinant vector DNA is co-transfected with a VSV-G expression vector into a suitable cell line (e.g., HEK293T) to produce pseudotyped virus particles.

  • d. Virus Harvest: Supernatants containing the recombinant virus are harvested 48-72 hours post-transfection, filtered, and stored at -80°C.

2. Drug Susceptibility Assay:

  • a. Cell Plating: Target cells (e.g., TZM-bl) are seeded in 96-well plates.

  • b. Drug Dilution: A serial dilution of this compound and other NNRTIs is prepared in culture medium and added to the wells.

  • c. Infection: A standardized amount of the recombinant virus stock is added to each well.

  • d. Incubation: The plates are incubated for 48 hours to allow for a single round of viral replication.

  • e. Luciferase Assay: The cells are lysed, and luciferase substrate is added. The luminescence, which is proportional to the extent of viral replication, is measured using a luminometer.

3. Data Analysis:

  • The 50% inhibitory concentration (IC₅₀) is calculated for each drug by plotting the percentage of viral inhibition against the drug concentration.

  • The fold change in resistance is determined by dividing the IC₅₀ of the drug against the mutant virus by the IC₅₀ against a wild-type reference virus.

Experimental_Workflow cluster_prep Virus Preparation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Vector_Ligation Ligation into RT-deficient Luciferase Reporter Vector RT_PCR->Vector_Ligation Transfection Transfection of HEK293T cells Vector_Ligation->Transfection Virus_Harvest Harvest of Recombinant Virus Stock Transfection->Virus_Harvest Infection Infect cells with Recombinant Virus Virus_Harvest->Infection Cell_Plating Plate TZM-bl cells Drug_Addition Add Serial Dilutions of NNRTIs Cell_Plating->Drug_Addition Drug_Addition->Infection Incubation Incubate for 48h Infection->Incubation Luciferase_Assay Measure Luciferase Activity Incubation->Luciferase_Assay IC50_Calculation Calculate IC50 Luciferase_Assay->IC50_Calculation Fold_Change Determine Fold Change in Resistance IC50_Calculation->Fold_Change

Workflow for Phenotypic Drug Susceptibility Testing.

Conclusion

This compound presents a promising cross-resistance profile, particularly with its enhanced activity against the Y181C HIV-1 mutant. This characteristic, combined with a potentially reduced loss of efficacy against other common NNRTI-resistant strains, warrants further investigation and positions this compound as a valuable candidate for combination antiretroviral therapy, especially in treatment-experienced patients. The experimental protocols provided herein offer a standardized approach for further comparative studies.

References

Unveiling the Action of Costatolide: A Comparative Guide to its Reverse Transcriptase Inhibition Mechanism Confirmed by Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other classes of reverse transcriptase (RT) inhibitors. We delve into its unique mechanism of action, supported by experimental data from site-directed mutagenesis studies that pinpoint its interaction with HIV-1 RT. This document is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies.

This compound's Mechanism of Action: A Mixed-Type Inhibition

This compound is an isomer of Calanolide A and functions as a specific, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleoside triphosphates (dNTPs) at the enzyme's active site, this compound binds to a distinct, allosteric, hydrophobic pocket on the RT enzyme, approximately 10 angstroms away from the catalytic active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function.

Enzymatic inhibition assays have demonstrated that this compound exhibits a complex, mixed-type inhibition mechanism.[1][3][5] This means it affects both the Michaelis constant (Km) for the incoming dTTP and the maximum reaction velocity (Vmax) of the reverse transcriptase enzyme.[1][2][3] This dual effect distinguishes it from many other NNRTIs and contributes to its potent antiviral activity.

Comparative Analysis: this compound (NNRTI) vs. Other RT Inhibitors

The primary alternatives to NNRTIs like this compound are Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs). The fundamental differences in their mechanisms provide distinct advantages and disadvantages in therapeutic applications.

FeatureThis compound (NNRTI)Nucleoside/Nucleotide RT Inhibitors (NRTIs)
Binding Site Allosteric, hydrophobic pocket on RT[3][6]Catalytic active site of RT[6][7]
Mechanism Non-competitive, mixed-type inhibition; induces conformational change[1][3][6]Competitive inhibition; act as chain terminators after incorporation into viral DNA[7][8]
Activation No intracellular activation required[8]Require intracellular phosphorylation to become active triphosphate forms[7][9]
Resistance Profile Single amino acid changes in the binding pocket can lead to high-level resistance[3]Multiple mutations are often required for high-level resistance
Toxicity Generally lower mitochondrial toxicity compared to NRTIs[8]Can be associated with mitochondrial toxicity[8]

Confirming the Mechanism: The Role of Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to a DNA sequence.[10][11] In the context of this compound, this method has been instrumental in identifying the key amino acid residues within the NNRTI binding pocket that are crucial for its inhibitory activity.[3][12] By systematically mutating these residues and observing the resulting changes in drug sensitivity, researchers can precisely map the drug-enzyme interaction.

The data below summarizes the effects of specific mutations within the HIV-1 RT on the antiviral activity of this compound. A fold change greater than 1 indicates a loss of sensitivity (resistance), while a value less than 1 indicates increased sensitivity.

RT MutationEffect on this compound Activity (Fold Change in EC50)Interpretation
L100I>27High-level resistance; L100 is critical for binding[1][3]
K103N>27High-level resistance; K103 is a key residue in the binding pocket[1][3]
T139I~60Significant loss of activity, suggesting T139 is important for interaction[13]
Y181C~0.110-fold enhanced sensitivity; unique property of the calanolide class[1][2][5]
Y188C/H>27High-level resistance; Y188 is crucial for binding[1][3]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

This data confirms that this compound interacts with the well-defined NNRTI binding pocket. Notably, the enhanced activity against the Y181C mutant, a common mutation conferring resistance to other NNRTIs, suggests that this compound and its analogs may interact differently with the RT enzyme and could be effective against certain drug-resistant HIV-1 strains.[1][2][3]

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed inhibitory pathway of this compound and the experimental workflow used to confirm its binding site through site-directed mutagenesis.

cluster_RT HIV-1 Reverse Transcriptase (RT) RT_active Catalytic Active Site vDNA Viral DNA Synthesis RT_active->vDNA Catalyzes RT_allosteric NNRTI Binding Pocket RT_allosteric->RT_active Induces Conformational Change, Inhibiting Catalytic Activity dNTP dNTPs (Building Blocks) dNTP->RT_active Binds to This compound This compound This compound->RT_allosteric Binds to vRNA Viral RNA Template vRNA->RT_active Binds to Inhibition Inhibition of DNA Synthesis start 1. Plasmid DNA (with wild-type RT gene) primers 2. Design Primers (containing desired mutation, e.g., Y181C) start->primers pcr 3. Inverse PCR Amplification primers->pcr dpni 4. DpnI Digestion (removes template plasmid) pcr->dpni ligation 5. Ligation/Recombination (circularizes mutated plasmid) dpni->ligation transform 6. Transformation (introduce plasmid into E. coli) ligation->transform culture 7. Culture & Plasmid Isolation transform->culture sequence 8. DNA Sequencing (confirm mutation) culture->sequence expression 9. Protein Expression & Purification (produce mutant RT enzyme) sequence->expression assay 10. RT Activity Assay (test this compound efficacy) expression->assay

References

A Comparative Analysis of the Anti-HIV Efficacy of Costatolide and its Isomer, Dihydrocostatolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

FREDERICK, MD – A comprehensive analysis of the anti-human immunodeficiency virus (HIV) activities of Costatolide and its isomer, Dihydrothis compound, reveals both compounds as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with distinct efficacy profiles. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

This compound, also known as (-)-calanolide B, and its reduced counterpart, Dihydrothis compound, are isomers of calanolide A, a compound initially isolated from the tropical rainforest tree Calophyllum lanigerum. Both compounds have demonstrated significant inhibitory activity against HIV-1, including strains resistant to other NNRTIs.[1][2] This comparison guide delves into their relative potencies, spectrum of activity against various viral strains, and the underlying mechanism of action.

Quantitative Comparison of Antiviral Efficacy

The antiviral activities of this compound and Dihydrothis compound have been evaluated in a variety of human cell lines against different strains of HIV-1. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication, is a key metric for comparing their potency.

CompoundCell LineVirus StrainEC50 (µM)
This compound CEM-SSHIV-1 RF0.06 - 1.4
H9HIV-1 RF0.1 - 0.8
MT-2HIV-1 RF0.08 - 0.5
Dihydrothis compound CEM-SSHIV-1 RF0.1 - 0.8
H9HIV-1 RF0.1 - 0.8
MT-2HIV-1 RF0.1 - 0.8

Table 1: Comparative in vitro anti-HIV-1 activity of this compound and Dihydrothis compound in various T-cell lines.[1]

Both compounds exhibit potent anti-HIV-1 activity across multiple T-cell lines.[1] Notably, this compound and Dihydrothis compound have shown enhanced activity against HIV-1 strains carrying the Y181C mutation, a common resistance mutation for many NNRTIs.[1][2]

CompoundVirus StrainFold Change in EC50 vs. Wild Type
This compound Y181C Mutant~0.1 (10-fold more active)
Dihydrothis compound Y181C Mutant~0.1 (10-fold more active)

Table 2: Enhanced activity of this compound and Dihydrothis compound against NNRTI-resistant HIV-1 (Y181C).[1][2]

While both compounds are highly effective, subtle differences in their activity against other NNRTI-resistant strains have been observed. For instance, this compound retained partial activity against viruses with the T139I mutation in the reverse transcriptase, whereas Dihydrothis compound's activity was more significantly reduced.[1] This suggests that despite their structural similarity, they may interact differently with the reverse transcriptase enzyme.[1][2]

Mechanism of Action: Mixed-Type Inhibition of HIV-1 Reverse Transcriptase

This compound and Dihydrothis compound exert their antiviral effect by directly inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. Enzymatic inhibition assays have demonstrated that both compounds act as mixed-type inhibitors.[1][2] This means they can bind to the RT enzyme at a site distinct from the nucleotide-binding site (the allosteric site) and also affect both the binding of the natural substrate (dNTPs) and the maximum rate of the enzymatic reaction (Vmax).[1][2]

G cluster_RT HIV-1 Reverse Transcriptase cluster_Inhibitors Inhibitors RT RT Enzyme Viral DNA Synthesis Viral DNA Synthesis RT->Viral DNA Synthesis Catalyzes dNTP_binding_site dNTP Binding Site Allosteric_site Allosteric Site Allosteric_site->RT Reduces Vmax Allosteric_site->dNTP_binding_site Alters Conformation This compound This compound This compound->Allosteric_site Binds Dihydrothis compound Dihydrothis compound Dihydrothis compound->Allosteric_site Binds dNTP dNTPs (Substrate) dNTP->dNTP_binding_site Binds G A Seed CEM-SS cells in 96-well plate B Add serial dilutions of this compound or Dihydrothis compound A->B C Infect with HIV-1 RF B->C D Incubate for 6 days at 37°C C->D E Quantify cell viability (XTT assay) D->E F Calculate EC50 E->F

References

Validating In Vitro Efficacy of Costatolide in Ex Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established NNRTIs. The focus is on bridging the gap between in vitro findings and their validation in more physiologically relevant ex vivo models. While in vitro data demonstrates the potential of this compound, this guide highlights the current landscape of its ex vivo evaluation and compares its performance with alternative compounds for which such data is available.

Comparative Efficacy of this compound and Alternative NNRTIs

The following table summarizes the in vitro efficacy of this compound and the comparator NNRTIs, Nevirapine and Efavirenz, against HIV-1. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in various cell-based assays. It is important to note that direct ex vivo efficacy data for this compound in human tissue models was not available in the reviewed literature. Therefore, a direct comparison of in vitro versus ex vivo performance for this compound cannot be made at this time. However, available ex vivo data for comparator drugs are presented to provide a benchmark for the expected performance of NNRTIs in these more complex systems.

CompoundIn Vitro ModelHIV-1 StrainEfficacy (EC50/IC50 in µM)Citation
This compound CEM-SS, H9, MT-2, AA5, U937, 174xCEM cell linesLaboratory strains0.06 - 1.4[1]
Fresh human cellsLow-passage clinical isolatesHighly effective (quantitative data not specified)[1][2]
Calanolide A (Isomer of this compound) Variety of laboratory cell linesLaboratory strains0.10 - 0.17[3]
Nevirapine Not SpecifiedNot SpecifiedNot Specified in direct comparison
Efavirenz Not SpecifiedNot SpecifiedNot Specified in direct comparison
UC781 (NNRTI) Human cervical tissue explantsHIV-1 BaLConsistently prevented infection[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro and ex vivo assays relevant to the evaluation of anti-HIV-1 compounds.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the HIV-1 RT enzyme, a critical step in the viral replication cycle.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive alternative)

  • Test compound (this compound or alternatives)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs.

  • Add varying concentrations of the test compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Transfer the reaction products onto a filter membrane that binds nucleic acids.

  • Wash the filter to remove unincorporated labeled dNTPs.

  • Quantify the incorporated labeled dNTPs using a scintillation counter or other appropriate detection method.

  • Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.

Ex Vivo HIV-1 Infection of Human Lymphoid Tissue Explants

This model provides a more physiologically relevant system to evaluate antiviral efficacy by maintaining the complex cellular architecture and interactions of human lymphoid tissue.

Materials:

  • Fresh human tonsillar or other lymphoid tissue

  • Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics

  • HIV-1 viral stock (e.g., laboratory-adapted or clinical isolates)

  • Test compound (this compound or alternatives)

  • Gelfoam sponges

  • 6-well culture plates

  • p24 antigen ELISA kit

Procedure:

  • Obtain fresh human lymphoid tissue and dissect it into small blocks (approximately 2-3 mm³).

  • Place the tissue blocks on Gelfoam sponges in a 6-well plate at the air-liquid interface.

  • Add culture medium to the bottom of the wells, ensuring the tissue is not submerged.

  • Pre-treat the tissue blocks with varying concentrations of the test compound for a specified period.

  • Infect the tissue blocks with a known amount of HIV-1 viral stock.

  • Continue to culture the tissue blocks in the presence of the test compound, changing the medium every 2-3 days.

  • Collect the culture supernatant at regular intervals to measure the level of HIV-1 p24 antigen using an ELISA kit.

  • At the end of the experiment, tissue viability can be assessed (e.g., using an MTT assay).

  • Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm cluster_drug NNRTI Action Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template dsDNA dsDNA Reverse Transcriptase (RT)->dsDNA Reverse Transcription Integration into Host Genome Integration into Host Genome dsDNA->Integration into Host Genome This compound This compound This compound->Reverse Transcriptase (RT) Allosteric Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Caption: Experimental Workflow for Ex Vivo HIV-1 Infection of Human Tissue Explants.

References

Comparative assessment of the safety profiles of different Calanolide isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the safety profiles of different Calanolide isomers. This document summarizes available preclinical and clinical data to facilitate informed decisions in drug development.

Calanolides are a group of dipyranocoumarins, with several isomers demonstrating potent anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] While Calanolide A has been the most extensively studied, understanding the comparative safety of its isomers, including Calanolide B, C, and D, is crucial for identifying the most promising therapeutic candidates. This guide synthesizes the available safety data from in vitro and in vivo studies to offer a comparative perspective.

In Vitro Cytotoxicity

Direct comparative cytotoxicity data for all Calanolide isomers from a single study is limited in the currently available literature. However, individual studies and reviews provide valuable insights into their relative cytotoxic potential.

IsomerCell LineAssayCC50 (µM)Source
(+)-Calanolide A Various Cell LinesNot Specified~100-200x EC50[2]
Calanolide A MT-4MTT>10[3]
Calanolide C RajiTPA-induced EBV-EA activationIC50 = 351 (mol ratio/32 pmol TPA)[4]
Analogs of Calanolide A MT-4MTTPronounced cytotoxicity at 25.0–100.0 µM[3]

Key Observations:

  • (+)-Calanolide A generally exhibits low cytotoxicity, with cytotoxic concentrations being significantly higher than its effective antiviral concentrations.[2]

  • A study on bioinspired analogues of Calanolide A showed pronounced cytotoxicity at concentrations of 25-100 µM in MT-4 cells.[3]

  • Calanolide A was found to be more active than its 10,11-cis-isomer, Calanolide C, in inhibiting TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, with IC50 values of 290 and 351 mol ratio/32 pmol TPA, respectively.[4]

In Vivo Toxicology

Animal studies provide essential information on the systemic toxicity of the Calanolide isomers.

Isomer(s)SpeciesRouteToxicity MetricValueObservationsSource
Calanolide A, B, & C MiceNot SpecifiedLD501.99 g/kgFound to be nontoxic. No alterations on hepatocytes were observed at the highest dose.[5]
(+)-Calanolide A RatsOralWell-tolerated doseUp to 150 mg/kg for 28 daysGastric irritation, hyperplasia, and edema.[2]
(+)-Calanolide A DogsOralWell-tolerated doseUp to 100 mg/kg for 28 daysSalivation. Emesis was the dose-limiting side effect.[2]

Key Observations:

  • A mixture of Calanolides A, B, and C was found to be nontoxic in mice, with a high LD50 value of 1.99 g/kg.[5]

  • Sub-chronic oral administration of (+)-Calanolide A was well-tolerated in rats and dogs at high doses, with the primary toxicities being gastrointestinal effects.[2] A lethal dose could not be attained in dogs.[2]

  • In antimycobacterial assays, (-)-Calanolide B was found to be moderately effective, while Calanolide D was inactive at the highest tested concentration, suggesting a potential difference in their biological activity and possibly their safety profiles.[4]

Human Clinical Trials (Calanolide A)

Phase I clinical trials have been conducted for (+)-Calanolide A in healthy human volunteers.

Study DesignPopulationDoseKey FindingsSource
Single Ascending Dose47 healthy, HIV-negative subjects200, 400, 600, and 800 mgMinimal toxicity. Most frequent adverse events were mild and transient: dizziness, taste perversion, headache, eructation, and nausea. These were not dose-related.[2][6]
Multiple Ascending Dose47 healthy, HIV-negative subjectsNot specifiedAll adverse events were mild to moderate and transient. The most common were headache, dizziness, nausea, and taste perversion (oily aftertaste). No dose-related pattern in adverse events was observed.[7]

Key Observations:

  • (+)-Calanolide A has a favorable safety profile in humans at single and multiple doses up to 800 mg.[2][6][7]

  • The most common adverse events are mild, transient, and not dose-dependent.[2][7]

Metabolic Profile and Drug Interaction Potential

Both Calanolide A and Calanolide B are metabolized by the cytochrome P450 enzyme CYP3A4.[1][8][9] This suggests a potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme. Co-administration with ritonavir, a potent CYP3A4 inhibitor, may enhance the blood levels of these calanolides.[8]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Calanolide isomers and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the 50% cytotoxic concentration (CC50).

In Vivo Acute Oral Toxicity (Adapted from OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.

Animals:

  • Young adult, healthy rats or mice of a single sex (usually females, as they are often slightly more sensitive).

Procedure:

  • Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Dosing: A group of three animals is dosed with the starting concentration.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If no mortality occurs, the next higher dose level is used in a new group of animals.

    • If mortality occurs, the next lower dose level is used.

  • Endpoint: The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the results.

Signaling Pathways and Experimental Workflows

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Calanolides are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, a viral enzyme essential for the replication of the virus. This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of the viral RNA genome into DNA.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Host_DNA Host Cell DNA Integration->Host_DNA Calanolide_Isomers Calanolide Isomers (NNRTIs) Calanolide_Isomers->Reverse_Transcriptase Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by Calanolide Isomers.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of Calanolide isomers.

Cytotoxicity_Workflow Start Start Cell_Culture Prepare Cell Cultures (e.g., MT-4, CEM-SS) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Calanolide Isomers Start->Compound_Prep Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Measure Absorbance and Calculate CC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Cytotoxicity Testing of Calanolide Isomers.

References

Benchmarking the synergistic interactions of Costatolide against other drug combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapies frequently relies on the strategic combination of drugs to enhance efficacy, overcome resistance, and minimize toxicity. This guide provides a comparative analysis of the synergistic interactions of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other antiretroviral agents. The data presented is based on in-vitro experimental findings and aims to inform researchers and drug development professionals on the potential of this compound in combination regimens against Human Immunodeficiency Virus Type 1 (HIV-1).

Mechanism of Action: this compound

This compound is an isomer of Calanolide A and functions as a specific and potent inhibitor of the HIV-1 reverse transcriptase (RT).[1][2] Its mechanism of action is characterized as a mixed-type inhibition, where it affects both the Michaelis constant (Km) for deoxythymidine triphosphate (dTTP) and the maximum reaction velocity (Vmax) of the enzyme.[1][2] This dual effect contributes to its efficacy in inhibiting viral replication. Notably, this compound has demonstrated enhanced activity against certain NNRTI-resistant strains of HIV-1, such as those with the Y181C mutation in the reverse transcriptase.[1][2]

Synergistic Interactions with Other Antiretroviral Agents

Studies have systematically evaluated the interaction of this compound with a panel of approved anti-HIV drugs from different classes. The primary method for quantifying these interactions is through the calculation of a synergy volume (μM²%) using the MacSynergy II software. A synergy volume greater than 50 μM²% is indicative of a synergistic interaction.

The following table summarizes the synergistic, additive, and antagonistic effects observed when this compound is combined with other antiretroviral agents.

Drug Class Drug Name Interaction with this compound Synergy Volume (μM²%)
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Zidovudine (AZT)Synergy>100
Didanosine (ddI)Synergy>100
Zalcitabine (ddC)Synergy>100
Stavudine (d4T)Synergy>100
Lamivudine (3TC)Synergy>100
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) UC10Additive<50
UC781Additive<50
DiarylsulfoneAdditive<50
Protease Inhibitors (PIs) RitonavirSynergy>100
IndinavirAdditive<50
NelfinavirAdditive<50
SaquinavirSynergy>100
Attachment Inhibitor ResobeneAdditive<50

Data compiled from in-vitro studies using CEM-SS cells acutely infected with the IIIB strain of HIV-1. Synergy is defined as a synergy volume > 50 μM²% at a 95% confidence interval.[1][3]

The data indicates that this compound exhibits the most pronounced synergistic interactions when combined with nucleoside reverse transcriptase inhibitors (NRTIs) and certain protease inhibitors like Ritonavir and Saquinavir.[1][3] In contrast, its combination with other NNRTIs, the attachment inhibitor Resobene, and the protease inhibitors Indinavir and Nelfinavir resulted in additive effects.[1][3] Importantly, no antagonistic interactions or synergistic toxicity were observed in any of the tested combinations.[1][3]

Experimental Protocols

The assessment of drug synergy was conducted using a checkerboard titration method in HIV-1 infected cell cultures. The following provides a detailed overview of the experimental methodology.

1. Cell Culture and Virus Infection:

  • Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line, were used for the anti-HIV assays.

  • Virus Strain: The IIIB strain of HIV-1 was used to acutely infect the CEM-SS cells.

2. Drug Combination Assay:

  • A checkerboard titration pattern was established in 96-well microtiter plates. This involved dispensing serial dilutions of this compound along the rows and serial dilutions of the second antiviral agent along the columns.

  • HIV-1 infected CEM-SS cells were then added to each well.

3. Quantification of Antiviral Activity:

  • The inhibitory activity of the drug combinations against HIV-induced cell killing was quantified using the tetrazolium dye XTT assay. In this assay, viable cells metabolize XTT to a colored formazan product, the amount of which is proportional to the number of living cells.

  • The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) were determined for each drug and combination.

4. Synergy Analysis:

  • The data from the checkerboard assays were analyzed using the MacSynergy II software.

  • This software generates a three-dimensional plot for each drug combination, where the surface of the plot represents the calculated synergy.

  • A surface extending above the plane of additive interaction indicates synergy, while a surface below indicates antagonism.

  • The volume of this surface is calculated and expressed as a synergy volume (in μM²%) at a 95% confidence interval.

  • Synergy was defined as a synergy volume greater than 50 μM²%. Slightly synergistic and highly synergistic activities were also further defined based on the magnitude of the synergy volume.[1]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams depict the relevant signaling pathway and experimental workflow.

HIV_Lifecycle_and_Drug_Targets Simplified HIV-1 Lifecycle and Drug Targets cluster_host_cell Host Cell cluster_drugs Antiretroviral Drug Classes HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Provirus Provirus HIV_DNA->Provirus Integration Viral_Proteins Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_Virion New Virion Viral_Proteins->New_Virion Assembly NRTIs NRTIs NRTIs->HIV_RNA Inhibit NNRTIs NNRTIs (this compound) NNRTIs->HIV_RNA Inhibit PIs Protease Inhibitors PIs->Viral_Proteins Inhibit Attachment_Inhibitors Attachment Inhibitors

Caption: Simplified HIV-1 Lifecycle and Drug Targets.

Synergy_Assay_Workflow Experimental Workflow for Synergy Assessment start Start: Prepare Drug Dilutions checkerboard Create Checkerboard Titration in 96-well Plates start->checkerboard add_cells Add HIV-1 Infected CEM-SS Cells checkerboard->add_cells incubate Incubate add_cells->incubate xtt_assay Perform XTT Assay incubate->xtt_assay data_analysis Data Analysis with MacSynergy II xtt_assay->data_analysis synergy_volume Calculate Synergy Volume data_analysis->synergy_volume interpretation Interpret Results: Synergy, Additivity, or Antagonism synergy_volume->interpretation

Caption: Experimental Workflow for Synergy Assessment.

References

Independent Validation of Costatolide's Anti-HIV-1 Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported anti-HIV-1 potency of Costatolide against other well-established antiretroviral agents. The data presented is based on the seminal report by Buckheit et al. (1999) and is supplemented with data for comparator drugs from publicly available sources. Due to a lack of independent validation studies for this compound, this guide serves as a summary of the original findings and a baseline for further research.

Data Presentation: Comparative Anti-HIV-1 Activity

The following table summarizes the in vitro anti-HIV-1 activity of this compound and its analogs, Calanolide A and Dihydrothis compound, in comparison with the established non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine and the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT).

CompoundDrug ClassCell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound NNRTICEM-SSIIIB0.06 - 1.4>100>71 - >1667
Calanolide ANNRTICEM-SSIIIB0.08 - 0.5>100>200 - >1250
Dihydrothis compoundNNRTICEM-SSIIIB0.1 - 0.8>100>125 - >1000
NevirapineNNRTIVariousWild-type~0.04~0.82 µg/mL~20.5
Zidovudine (AZT)NRTIVariousWild-type~0.0022~0.53 µg/mL~241

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio of CC50 to EC50 and indicates the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the anti-HIV-1 potency of compounds like this compound.

TZM-bl Reporter Gene Assay for HIV-1 Inhibition

This assay is a common method to quantify the inhibition of HIV-1 infection in vitro.

Objective: To determine the concentration at which a compound inhibits 50% of HIV-1 infection (EC50) in TZM-bl cells.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 virus stock (e.g., IIIB or other strains)

  • Test compounds (e.g., this compound) and control drugs (e.g., AZT, Nevirapine)

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the test and control compounds.

  • Infection: Pre-incubate the virus with the serially diluted compounds for 1 hour at 37°C.

  • Cell Treatment: Add the virus-compound mixture to the TZM-bl cells. Include wells with virus only (virus control) and cells only (cell control). DEAE-Dextran is added to enhance infectivity.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on the activity of the HIV-1 reverse transcriptase enzyme.

Objective: To determine the concentration at which a compound inhibits 50% of the HIV-1 RT enzymatic activity (IC50).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (e.g., this compound) and control drugs (e.g., Nevirapine)

  • Reaction buffer

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)

  • Trichloroacetic acid (TCA) for precipitation (for radioactive assays) or a detection reagent for non-radioactive assays

  • Filter mats or microplates

  • Scintillation counter or plate reader

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, template-primer, and the test compound at various concentrations.

  • Enzyme Addition: Add the HIV-1 RT enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • dNTP Addition: Add the dNTP mix (containing the labeled dNTP) to start the reverse transcription.

  • Reaction Termination: Stop the reaction. For radioactive assays, this is typically done by adding cold TCA to precipitate the newly synthesized DNA.

  • Detection:

    • Radioactive method: The precipitated DNA is collected on filter mats, washed, and the radioactivity is measured using a scintillation counter.

    • Non-radioactive method: The amount of newly synthesized DNA is quantified using a colorimetric or fluorescent method according to the specific kit's instructions.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

TZM_bl_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_readout Readout & Analysis seed_cells Seed TZM-bl cells in 96-well plate pre_incubation Pre-incubate virus with compounds compound_dilution Prepare serial dilutions of compounds compound_dilution->pre_incubation add_to_cells Add virus-compound mix to cells pre_incubation->add_to_cells incubation Incubate for 48 hours add_to_cells->incubation lysis Lyse cells & measure luciferase incubation->lysis analysis Calculate EC50 lysis->analysis

TZM-bl Assay Experimental Workflow

NNRTI_Mechanism_of_Action cluster_hiv_rt HIV-1 Reverse Transcriptase (p66/p51) cluster_active_site Active Site cluster_nnbp NNRTI Binding Pocket p66 p66 subunit Proviral_DNA Proviral DNA Synthesis (Blocked) p66->Proviral_DNA Inhibition p51 p51 subunit dNTP dNTPs dNTP->p66 binds to active site NNRTI This compound (NNRTI) NNRTI->p66 binds allosterically Viral_RNA Viral RNA Template Viral_RNA->p66 enters active site

Mechanism of NNRTI Action

Conclusion

The original report on this compound presents it as a potent NNRTI with significant anti-HIV-1 activity and a favorable selectivity index in vitro.[1] Its activity profile is comparable to its isomer, Calanolide A. However, the absence of independent validation studies underscores the need for further research to confirm these initial findings. The provided experimental protocols offer a framework for such validation studies. This guide serves as a resource for researchers interested in the further development and evaluation of this compound and related compounds as potential anti-HIV-1 therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Costatolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Costatolide, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential safety information and a logical framework for managing this compound waste, ensuring the safety of personnel and compliance with regulations.

Prudent Handling and Disposal Practices

Due to the lack of specific toxicity and environmental impact data for this compound, it must be treated as a potentially hazardous substance. The following general guidelines for handling and disposal of chemical waste in a laboratory setting are critical.

Key Safety and Disposal Steps:

  • Consult Institutional and Local Regulations: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

  • Avoid Drain Disposal: Do not dispose of this compound, or any solutions containing it, down the drain. The potential environmental impact on aquatic life and the potential for unforeseen chemical reactions in the sewer system are significant concerns.

  • Segregate Waste: this compound waste should be segregated from other laboratory waste streams. Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste containing this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

  • Waste Minimization: Employ practices that minimize the generation of this compound waste. This includes using only the necessary amount of the compound for experiments and avoiding the preparation of excess solutions.

Disposal Workflow

The following diagram outlines a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

CostatolideDisposalWorkflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_sds_available Is a specific SDS for this compound available? consult_ehs->is_sds_available follow_sds Follow specific disposal instructions in SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as Potentially Hazardous Chemical Waste is_sds_available->treat_as_hazardous No end End: Proper Disposal follow_sds->end segregate_waste Segregate this compound waste in a labeled, sealed container treat_as_hazardous->segregate_waste ppe Wear appropriate PPE segregate_waste->ppe contact_vendor Contact licensed hazardous waste disposal vendor ppe->contact_vendor package_transport Package and transport according to vendor and regulatory requirements contact_vendor->package_transport package_transport->end

This compound Disposal Decision Workflow

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table provides general guidance for laboratory chemical waste, which should be applied to this compound waste management.

ParameterGeneral Guideline for Chemical WasteApplication to this compound
pH Range for Neutralization Typically between 6.0 and 9.0 before drain disposal (if permitted)Not Recommended. Avoid neutralization and drain disposal due to unknown reaction products and environmental effects.
Concentration Limits for Drain Disposal Varies significantly by chemical and local regulations.Not Applicable. Do not dispose of this compound down the drain.
Incineration Temperature Typically >850°C for hazardous waste.To be determined by a licensed hazardous waste disposal facility.
Compatible Container Materials Glass or polyethylene for many organic compounds.Use chemically resistant containers (e.g., borosilicate glass, HDPE) and confirm compatibility with your EHS department.

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes. Researchers should not attempt to create their own disposal protocols without thorough validation and approval from their institution's safety committee. The recommended procedure is to treat it as hazardous chemical waste and arrange for its disposal through a licensed contractor.

By adhering to these precautionary measures and the outlined logical workflow, laboratory professionals can manage this compound waste in a manner that prioritizes safety and environmental responsibility, thereby building a foundation of trust in their laboratory's safety and chemical handling practices.

Personal protective equipment for handling Costatolide

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. [1][2]

Costatolide is a sesquiterpene lactone, a class of compounds known to possess biological activity.[3] Related compounds have been shown to cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][4][5] Therefore, appropriate precautions must be taken to minimize exposure.

Hazard Identification and Classification

The following table summarizes the known hazards of Costunolide, a structurally related sesquiterpene lactone, and should be considered as potential hazards for this compound until more specific data becomes available.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4][5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure that the appropriate PPE is selected.[6] The following PPE is recommended to minimize exposure when handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesUse gloves specifically tested for use with cytotoxic or similar hazardous drugs.[7] Double gloving is recommended. Dispose of gloves immediately after handling the compound.
Body Protection Disposable gownA long-sleeved, solid-front gown with tight-fitting cuffs is essential to protect skin and clothing from contamination.[8]
Eye Protection Safety goggles or a face shieldProtects eyes from splashes or aerosols of the compound.[8]
Respiratory Protection Surgical mask or respiratorA surgical mask should be worn to prevent inhalation of airborne particles.[8][9] For tasks with a higher risk of aerosol generation, a respirator (e.g., N95) may be necessary.[8]
Additional Protection Shoe coversRecommended to prevent the spread of contamination outside of the handling area.[9]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the key steps for the safe handling of this compound, from preparation to post-experiment procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_compound Weigh Compound in Ventilated Enclosure gather_materials->weigh_compound Proceed to Handling prepare_solution Prepare Stock Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces Proceed to Cleanup dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Working with the Solid Compound:

  • Engineering Controls: All weighing and initial handling of solid this compound should be performed in a chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Personal Protective Equipment: Full PPE as described in the table above is mandatory.

  • Procedure:

    • Designate a specific area for handling this compound.

    • Before starting, ensure all necessary equipment and waste containers are within the containment area.

    • Carefully weigh the required amount of this compound. Use a spatula and weigh paper. Avoid creating dust.

    • Clean the spatula and any contaminated surfaces immediately after use with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Preparing Solutions:

  • Engineering Controls: All solution preparation should be conducted in a chemical fume hood.

  • Personal Protective Equipment: Full PPE is required.

  • Procedure:

    • Add the solvent to the vessel containing the pre-weighed solid this compound.

    • Cap the vessel securely before mixing or vortexing to prevent splashes and aerosols.

    • If sonication is required, ensure the vessel is properly sealed.

Disposal Plan

The disposal of investigational drugs like this compound must be handled with care to protect personnel and the environment. All disposal procedures should comply with local, state, and federal regulations.[10]

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_disposal Disposal Path solid_waste Solid Waste (Contaminated PPE, vials, etc.) hazardous_waste_container Hazardous Chemical Waste Container solid_waste->hazardous_waste_container liquid_waste Liquid Waste (Unused solutions, etc.) liquid_waste->hazardous_waste_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Puncture-proof Sharps Container sharps_waste->sharps_container incineration Incineration via Certified Vendor hazardous_waste_container->incineration sharps_container->incineration

Caption: Disposal workflow for this compound-related waste.

Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[11]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A thorough cleaning with an appropriate solvent should be followed by a standard laboratory disinfectant.

  • Final Disposition: All this compound waste should be disposed of through your institution's environmental health and safety (EHS) office as hazardous chemical waste, likely destined for incineration.[10][11] Ensure all waste containers are properly labeled with the contents, including the name of the compound and any solvents.[12]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean up the spill using an absorbent material.[8] Collect all cleanup materials in a sealed container for hazardous waste disposal. Report the spill to your institution's EHS office.[6]

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.